molecular formula C19H22FN3O3 B1672142 (S)-Grepafloxacin CAS No. 146761-69-5

(S)-Grepafloxacin

货号: B1672142
CAS 编号: 146761-69-5
分子量: 359.4 g/mol
InChI 键: AIJTTZAVMXIJGM-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Grepafloxacin, (S)- is an oral broad-spectrum fluoroquinolone antibacterial agent used to treat bacterial infections.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

146761-69-5

分子式

C19H22FN3O3

分子量

359.4 g/mol

IUPAC 名称

1-cyclopropyl-6-fluoro-5-methyl-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1

InChI 键

AIJTTZAVMXIJGM-JTQLQIEISA-N

手性 SMILES

C[C@H]1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

规范 SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Grepafloxacin, (S)-;  Grepafloxacin, (-)-;  L-Grepafloxacin; 

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (S)-Grepafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic and purification methodologies for (S)-Grepafloxacin, a fluoroquinolone antibacterial agent. The synthesis of the chiral drug is primarily approached through the coupling of a pre-synthesized quinolone core with an enantiomerically pure piperazine derivative. This document details the probable synthetic pathways for the key intermediates and the final product, alongside established purification techniques crucial for achieving high purity required for pharmaceutical applications. Quantitative data, where available in public literature, is presented, and experimental protocols are outlined based on analogous syntheses.

Introduction

Grepafloxacin is a broad-spectrum fluoroquinolone antibiotic that was introduced for the treatment of various bacterial infections. The biological activity of Grepafloxacin resides predominantly in its (S)-enantiomer. Therefore, the efficient and enantioselective synthesis of this compound is of significant pharmaceutical interest. This guide will explore the chemical synthesis and purification of this specific enantiomer.

The general structure of Grepafloxacin consists of a 1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, with a 3-methylpiperazin-1-yl substituent at the 7-position. The chirality of the molecule is determined by the stereocenter in the 3-methylpiperazine moiety.

Synthetic Pathways

The synthesis of this compound can be logically divided into two main parts: the synthesis of the quinolone core and the preparation of the chiral side chain, followed by their coupling.

Synthesis of the Quinolone Core

Experimental Protocol: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid [1]

  • To a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate in 100 ml of anhydrous dioxane, 3.44 g of 80% sodium hydride is added in portions with ice cooling and stirring.

  • The mixture is stirred at room temperature for 30 minutes and then refluxed for 2 hours.

  • The dioxane is removed in vacuo.

  • The residue (40.3 g) is suspended in 150 ml of water, and 6.65 g of potassium hydroxide is added. The mixture is refluxed for 1.5 hours.

  • The warm solution is filtered, and the residue is rinsed with water.

  • The filtrate is acidified to pH 1-2 with semi-concentrated hydrochloric acid while cooling with ice.

  • The resulting precipitate is filtered off, washed with water, and dried in vacuo at 100°C to yield 27.7 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid[1].

Note: The synthesis of the 5-methyl analogue required for Grepafloxacin would necessitate starting with a correspondingly methylated benzoylacetate derivative.

Preparation of the Chiral Side Chain: (S)-3-Methylpiperazine

The stereochemistry of the final product is introduced via the chiral side chain. The most common approach is to use an enantiomerically pure starting material. (S)-1-Boc-3-methylpiperazine is a commercially available and versatile intermediate for this purpose[3]. The Boc protecting group can be removed under acidic conditions prior to the coupling reaction.

Coupling Reaction and Final Synthesis

The final step in the synthesis of this compound involves the nucleophilic aromatic substitution of the chloro group at the 7-position of the quinolone core with (S)-3-methylpiperazine. This reaction is typically carried out in a high-boiling polar aprotic solvent.

Proposed Experimental Protocol: Synthesis of this compound

  • A mixture of 1-cyclopropyl-6-fluoro-5-methyl-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and a slight excess of (S)-3-methylpiperazine (obtained after deprotection of (S)-1-Boc-3-methylpiperazine) is heated in a solvent such as dimethyl sulfoxide (DMSO) or pyridine.

  • The reaction is monitored for completion by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude this compound is collected by filtration, washed with water, and then dried.

This proposed protocol is based on analogous syntheses of related fluoroquinolones[4][5].

Chiral Resolution

An alternative to the enantioselective synthesis is the resolution of a racemic mixture of Grepafloxacin. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.

Diastereomeric Salt Formation

Common chiral resolving agents for amines and carboxylic acids include tartaric acid and its derivatives[6]. The carboxylic acid moiety of racemic Grepafloxacin can be reacted with a chiral amine, or the basic piperazine nitrogen can be reacted with a chiral acid.

Conceptual Workflow for Chiral Resolution:

  • Dissolve racemic Grepafloxacin in a suitable solvent.

  • Add an enantiomerically pure resolving agent (e.g., an ester of tartaric acid).

  • Allow the diastereomeric salts to form and crystallize.

  • Separate the less soluble diastereomeric salt by filtration.

  • Liberate the desired enantiomer from the salt by treatment with an acid or base.

  • Purify the enantiomerically enriched Grepafloxacin.

Purification Methods

High purity is a critical requirement for active pharmaceutical ingredients. The primary method for the purification of this compound is recrystallization.

Recrystallization

The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For fluoroquinolones, polar solvents or mixtures containing polar solvents are often employed.

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

  • If insoluble impurities are present, the hot solution should be filtered.

  • Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum.

Purity Analysis

The chemical and enantiomeric purity of the final product must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

  • Chemical Purity: A reversed-phase HPLC method can be used to determine the presence of any impurities.

  • Enantiomeric Purity: Enantioselective HPLC, using a chiral stationary phase (CSP), is necessary to determine the enantiomeric excess (e.e.) of the this compound[6][7][8].

Data Presentation

Intermediate/ProductSynthesis StepPurification MethodTypical YieldPurityReference
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acidCyclization and hydrolysisPrecipitation~80-85%Melting Point: 234-237 °C[1]
This compoundCoupling of quinolone core and (S)-3-methylpiperazineRecrystallizationNot specifiedHigh pharmaceutical purity required-
Enantiomerically Pure this compoundChiral Resolution of Racemic GrepafloxacinCrystallization< 50%High enantiomeric excess (e.g., >99% e.e.)-

Visualizations

Synthesis Pathway

Synthesis_Pathway A Substituted Benzoylacetate B Quinolone Core (1-cyclopropyl-6-fluoro-5-methyl- 7-chloro-4-oxo-quinoline-3-carboxylic acid) A->B Gould-Jacobs or similar E This compound B->E Coupling C (S)-1-Boc-3-methylpiperazine D (S)-3-methylpiperazine C->D Deprotection D->E

Caption: Proposed synthetic route to this compound.

Purification and Analysis Workflow

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure Pure this compound Drying->Pure Analysis Purity Analysis (HPLC, Enantioselective HPLC) Pure->Analysis

References

Mechanism of Topoisomerase IV Inhibition by Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the (S)-Grepafloxacin Topoisomerase IV Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro assay used to determine the inhibitory activity of this compound against bacterial topoisomerase IV. Grepafloxacin is a fluoroquinolone antibiotic that targets bacterial type II topoisomerases, which are essential enzymes for DNA replication, repair, and recombination.[1][2] In many gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target for this class of drugs.[3] This guide details the molecular mechanism of inhibition, presents quantitative data for comparative analysis, and offers a step-by-step experimental protocol for the most common assay format.

Bacterial topoisomerase IV is a heterotetrameric enzyme (ParC₂ParE₂) responsible for decatenating (unlinking) intertwined daughter chromosomes following DNA replication, a critical step for cell division.[4][5] Fluoroquinolones, including this compound, do not inhibit the enzyme's catalytic activity directly. Instead, they function as "topoisomerase poisons."[6] They bind to the enzyme-DNA complex and stabilize the transient, covalent intermediate in which the DNA is cleaved.[1][7] This stabilized ternary complex (Drug-Enzyme-DNA) blocks the movement of replication forks, leading to an accumulation of double-strand breaks and ultimately triggering a lethal DNA damage response.[6][8]

Mechanism_of_Inhibition cluster_0 Topoisomerase IV Catalytic Cycle cluster_1 Inhibition by this compound TopoIV Topoisomerase IV (ParC₂ParE₂) Complex Topo IV-DNA Non-covalent Complex TopoIV->Complex Binds DNA Catenated DNA Substrate DNA->Complex Cleaved Cleavage Complex (Transient State) Complex->Cleaved DNA Cleavage Religated Religated DNA (Decatenated) Cleaved->Religated Strand Passage & Religation TernaryComplex Ternary Complex (Grepafloxacin-Topo IV-DNA) Cleaved->TernaryComplex Binds & Stabilizes Grepafloxacin This compound Grepafloxacin->TernaryComplex ReplicationBlock Replication Fork Stall & DNA Damage TernaryComplex->ReplicationBlock Blocks Progression CellDeath Bacterial Cell Death ReplicationBlock->CellDeath Assay_Workflow N1 1. Prepare Reaction Mix (Buffer, kDNA, H₂O) N2 2. Aliquot Mix & Add Inhibitor (Varying Grepafloxacin conc.) N1->N2 N3 3. Add Topoisomerase IV to Initiate Reaction N2->N3 N4 4. Incubate (37°C, 30 min) N3->N4 N5 5. Stop Reaction (Chloroform + Loading Dye) N4->N5 N6 6. Load Aqueous Phase onto 1% Agarose Gel N5->N6 N7 7. Electrophoresis N6->N7 N8 8. Stain, Visualize & Quantify (UV Transilluminator) N7->N8 N9 9. Calculate IC₅₀ Value N8->N9

References

(S)-Grepafloxacin: An In-depth Technical Guide to Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Grepafloxacin, the levorotatory enantiomer of the fluoroquinolone antibiotic grepafloxacin, was withdrawn from the market due to concerns about cardiac side effects, specifically QTc interval prolongation.[1][2] Despite its short clinical life, the principles of solid-state chemistry, particularly crystal structure and polymorphism, remain critical to understanding its physicochemical properties and those of similar active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the methodologies and data interpretation essential for the investigation of the crystal structure and polymorphism of a compound like this compound. While specific crystallographic data for this compound is not publicly available, this document serves as a detailed framework for such an investigation, utilizing illustrative examples and standardized protocols.

Introduction to this compound

This compound is a fluoroquinolone antibacterial agent with the IUPAC name 1-cyclopropyl-6-fluoro-5-methyl-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid.[1][3] Its molecular formula is C₁₉H₂₂FN₃O₃.[1][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₂₂FN₃O₃[1][3][4]
Molecular Weight359.4 g/mol [1][3][4]
IUPAC Name1-cyclopropyl-6-fluoro-5-methyl-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid[1][3]
StereochemistryABSOLUTE[4]

The Importance of Polymorphism in Drug Development

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[5] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug.[6]

  • Stability: Different polymorphs can have different chemical and physical stability. One form may be more prone to degradation or transformation than another.

  • Mechanical Properties: Properties such as hardness, tabletability, and flowability can vary between polymorphs, affecting the manufacturing process of the final dosage form.

Given these potential differences, a thorough investigation of polymorphism is a critical component of drug development to ensure the safety, efficacy, and quality of the final product.

Experimental Protocols for Polymorph Screening and Characterization

A comprehensive polymorph screen aims to identify all accessible crystalline forms of a drug substance. This typically involves crystallization from a wide range of solvents under various conditions (e.g., temperature, cooling rate, evaporation rate).

Crystallization for Polymorph Screening

The goal is to subject the API to a diverse set of crystallization conditions to encourage the formation of different solid forms.

General Protocol:

  • Solvent Selection: A broad range of solvents with varying polarities, hydrogen bonding capabilities, and functional groups should be used.

  • Saturation: Prepare saturated or near-saturated solutions of this compound in the selected solvents at elevated temperatures.

  • Crystallization Induction:

    • Slow Cooling: Allow the solutions to cool slowly to room temperature.

    • Fast Cooling (Crash Cooling): Rapidly cool the solutions in an ice bath.

    • Solvent Evaporation: Allow the solvent to evaporate slowly at different temperatures (e.g., room temperature, 40°C).

    • Anti-Solvent Addition: Add a solvent in which the compound is poorly soluble to a solution of the compound.

  • Solid Isolation: The resulting solids are isolated by filtration and dried under vacuum.

G cluster_0 Polymorph Screening Workflow API API Solution (this compound in various solvents) Conditions Crystallization Conditions (Cooling Rate, Evaporation, Anti-solvent) API->Conditions Subject to Solids Isolated Crystalline Solids Conditions->Solids Yields Analysis Solid-State Analysis (XRPD, DSC, TGA, etc.) Solids->Analysis Characterize Polymorphs Identified Polymorphs Analysis->Polymorphs Identifies

Caption: A general workflow for polymorph screening.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.

Methodology:

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed for the positions and relative intensities of the diffraction peaks.

Table 2: Illustrative XRPD Peak Data for Hypothetical this compound Polymorphs

2θ Angle (°) (Form A)Relative Intensity (%) (Form A)2θ Angle (°) (Form B)Relative Intensity (%) (Form B)
8.51009.280
12.16511.5100
15.84014.355
19.38018.790
22.65021.975

Note: This data is illustrative and not based on experimentally determined structures of this compound.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide information about the thermal properties of the material, such as melting point, enthalpy of fusion, and desolvation events.

DSC Methodology:

  • A small amount of the sample is placed in an aluminum pan.

  • The sample and a reference pan are heated at a constant rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram.

TGA Methodology:

  • A sample is placed in a high-precision balance within a furnace.

  • The weight of the sample is continuously monitored as the temperature is increased at a constant rate.

  • Weight loss events, such as the loss of solvent or decomposition, are recorded.

Table 3: Illustrative Thermal Analysis Data for Hypothetical this compound Polymorphs

PolymorphMelting Point (DSC, °C)Enthalpy of Fusion (J/g)Weight Loss (TGA, %)Temperature of Weight Loss (°C)
Form A (Anhydrate)210.595.2< 0.1-
Form B (Anhydrate)225.1108.7< 0.1-
Form C (Hydrate)150.2 (desolvation), 210.5 (melts to Form A)-4.8 (loss of 1 mole H₂O)145-160

Note: This data is illustrative.

G cluster_0 Relationship between Polymorphs and Solvates Metastable Metastable Polymorph (e.g., Form A) Stable Stable Polymorph (e.g., Form B) Metastable->Stable Solid-state transformation Solvate Solvate/Hydrate (e.g., Form C) Solvate->Metastable Desolvation Amorphous Amorphous Form Amorphous->Metastable Crystallization Amorphous->Stable Crystallization

Caption: Thermodynamic relationships between different solid forms.

Spectroscopic Techniques

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be used to differentiate between polymorphs. Differences in the crystal lattice can lead to subtle shifts in the vibrational modes of the molecules.

Crystal Structure Determination

While XRPD is excellent for fingerprinting, single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.

Methodology:

  • Crystal Growth: High-quality single crystals of the desired polymorph are grown.

  • Data Collection: The single crystal is mounted on a diffractometer and irradiated with X-rays. A complete set of diffraction data is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

The output of an SCXRD analysis provides detailed information, including:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

  • Space Group: The symmetry of the crystal lattice.

  • Atomic Coordinates: The precise position of each atom in the unit cell.

Table 4: Illustrative Single Crystal X-Ray Diffraction Data for a Hypothetical this compound Polymorph

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1925.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.234

Note: This data is for illustrative purposes only.

Conclusion

References

Spectroscopic Analysis of (S)-Grepafloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of (S)-Grepafloxacin, a fluoroquinolone antibiotic. The guide details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the structural elucidation and characterization of this active pharmaceutical ingredient. While specific experimental spectra for this compound are not widely available in the public domain, this guide synthesizes information from analogous compounds and theoretical predictions to provide a robust analytical framework.

Introduction to this compound

This compound is the levorotatory enantiomer of Grepafloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic. Its molecular structure, chemical formula (C₁₉H₂₂FN₃O₃), and molecular weight (359.4 g/mol ) are fundamental to interpreting its spectroscopic data. Understanding the arrangement of its functional groups—a cyclopropyl ring, a fluoro-substituted quinolone core, a carboxylic acid, and a methylpiperazinyl moiety—is key to assigning spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2~8.7s-
H-8~7.8d~9.0
Cyclopropyl-H~3.5m-
Piperazinyl-H~4.0, ~3.2, ~2.8m-
C5-CH₃~2.6s-
Piperazinyl-CH₃~1.3d~6.5
Cyclopropyl-CH₂~1.2, ~1.0m-
NH (Piperazinyl)Variablebr s-
COOH>10br s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Ketone)~177
COOH~167
C-4a (Quaternary)~155 (d, JC-F)
C-6 (Quaternary, F-substituted)~153 (d, JC-F)
C-7 (Quaternary)~145
C-8a (Quaternary)~138
C-2~148
C-5 (Quaternary)~125 (d, JC-F)
C-8~115
C-3~110
Piperazinyl Carbons~50-60
Cyclopropyl CH~35
C5-CH₃~20
Piperazinyl-CH₃~17
Cyclopropyl CH₂~8
Experimental Protocol for NMR Analysis

A generalized protocol for the NMR analysis of fluoroquinolone compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of approximately 0-15 ppm. Ensure a sufficient number of scans for a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 0-200 ppm. A larger number of scans will be necessary compared to the ¹H NMR spectrum. Proton decoupling is typically applied to simplify the spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Process FID E->G F->G H Assign Peaks G->H I Structure Elucidation H->I

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
~3000C-H (Aromatic, Alkyl)Stretching
~1720 (strong)C=O (Ketone)Stretching
~1680 (strong)C=O (Carboxylic Acid)Stretching
~1620C=C (Aromatic)Stretching
~1450C-HBending
~1270C-NStretching
~1030C-FStretching
Experimental Protocol for IR Analysis

A standard protocol for obtaining an IR spectrum of a solid sample like this compound is:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Grind Sample with KBr B Press into Pellet A->B C Place Pellet in FTIR Spectrometer B->C D Record Spectrum C->D E Identify Characteristic Absorption Bands D->E F Correlate with Functional Groups E->F

IR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound (molar mass: 359.4 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 4: Predicted Mass Spectral Data for this compound (Positive ESI Mode)

m/z (amu)Proposed Fragment
360.17[M+H]⁺ (Protonated Molecule)
342.16[M+H - H₂O]⁺
316.18[M+H - CO₂]⁺
298.17[M+H - H₂O - CO]⁺
288.14Fragmentation of piperazinyl ring
245.11Further fragmentation

Note: These values are based on the monoisotopic mass and are predicted based on common fragmentation pathways of fluoroquinolones.

Fragmentation Pathway

Quinolone antibiotics often undergo characteristic fragmentation, including the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the piperazinyl ring.

MS_Fragmentation M [this compound+H]+ m/z 360 F1 [M+H - H2O]+ m/z 342 M->F1 - H2O F2 [M+H - CO2]+ m/z 316 M->F2 - CO2 F3 Further Fragmentation (Piperazinyl Ring Cleavage) m/z 288, 245, etc. F1->F3 F2->F3

Proposed MS Fragmentation
Experimental Protocol for Mass Spectrometry

A general procedure for ESI-MS analysis is:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion peak (e.g., m/z 100-500). For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Conclusion

(S)-Grepafloxacin: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (S)-Grepafloxacin, a fluoroquinolone antibiotic. The information presented is intended to support research, development, and formulation activities by providing key data and methodologies. It is important to note that this compound was withdrawn from the market due to safety concerns, and this guide is for informational and research purposes only.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of this compound has been characterized in aqueous and organic solvents.

Table 1: Solubility of this compound

SolventSolubilityTemperature (°C)pHReference
Water0.632 g/LNot SpecifiedNot Specified[1]
Water≥ 13.33 mg/mLNot SpecifiedNot Specified
Dimethyl Sulfoxide (DMSO)SolubleNot SpecifiedNot Specified

Note: Specific quantitative data for the solubility of this compound in various organic solvents and across a range of pH values is limited in publicly available literature. The provided data should be considered as a starting point for further investigation.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvents (e.g., purified water, phosphate buffers of various pH, ethanol, methanol, propylene glycol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After agitation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility in the desired units (e.g., mg/mL or g/L).

G Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate in shaker bath A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Analyze by HPLC D->E F Calculate solubility E->F

Caption: General workflow for solubility determination.

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for predicting its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are performed to intentionally degrade the drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.

Table 2: Summary of Forced Degradation Studies for Fluoroquinolones (as a reference for this compound)

Stress ConditionTypical Reagents and ConditionsExpected Degradation of Fluoroquinolones
Acid Hydrolysis 0.1 M - 1 M HCl, heat (e.g., 60-80 °C)Susceptible to degradation.
Alkaline Hydrolysis 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C)Susceptible to degradation.
Oxidation 3-30% H₂O₂, room temperature or slightly elevatedSusceptible to degradation, particularly at the piperazine ring.
Thermal Degradation Dry heat (e.g., 60-100 °C) for an extended periodGenerally stable, but degradation can occur at higher temperatures.
Photodegradation Exposure to UV and/or visible light (ICH Q1B guidelines)Highly susceptible to degradation, a known characteristic of fluoroquinolones.
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • HPLC-UV system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for degradation product identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 M or 1 M).

    • Heat the solution in a water bath at a controlled temperature (e.g., 80°C) for a specified time.

    • At various time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use NaOH instead of HCl for degradation and neutralize with HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3% or 30%).

    • Keep the solution at room temperature or a slightly elevated temperature and monitor the degradation over time.

    • Analyze samples at different time points by HPLC.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in a thermostatic oven at a high temperature (e.g., 105°C) for a specified duration.

    • Also, expose a solution of the drug to heat.

    • Dissolve the solid sample or dilute the solution sample and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Analyze the samples by HPLC.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

    • Determine the percentage of degradation by comparing the peak area of the intact drug in stressed samples to that in the control sample.

    • Use LC-MS to identify the mass of the degradation products and propose their structures.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photodegradation Photo->HPLC LCMS LC-MS Analysis HPLC->LCMS For degradation product identification Stock Prepare this compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for forced degradation studies.

Degradation Pathway

Based on studies of other fluoroquinolones, the primary degradation pathways for this compound are expected to be photodegradation and hydrolysis. The piperazine ring and the carboxylic acid group are the most likely sites of modification.

G Proposed Degradation Pathway of this compound cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation Grepafloxacin This compound Photo_Product_1 Decarboxylation Product Grepafloxacin->Photo_Product_1 UV/Vis Light Photo_Product_2 Piperazine Ring Oxidation Product Grepafloxacin->Photo_Product_2 UV/Vis Light Hydrolysis_Product_1 Opening of Piperazine Ring Grepafloxacin->Hydrolysis_Product_1 H+ or OH- Oxidation_Product_1 N-oxide of Piperazine Ring Grepafloxacin->Oxidation_Product_1 H2O2

Caption: A proposed degradation pathway for this compound.

Conclusion

This technical guide summarizes the available information on the solubility and stability of this compound. While specific data is limited due to its withdrawal from the market, the provided information, supplemented with data from related fluoroquinolones, offers a valuable resource for researchers and formulation scientists. Further experimental work is necessary to fully characterize the physicochemical properties of this compound. The experimental protocols and potential degradation pathways outlined here provide a solid foundation for such investigations.

References

(S)-Grepafloxacin Degradation: A Technical Guide to Pathways and Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential degradation pathways of (S)-Grepafloxacin. Due to the withdrawal of Grepafloxacin from the market, publicly available data on its forced degradation is limited. Therefore, this document synthesizes information from studies on similar fluoroquinolone antibiotics and the known metabolic pathways of Grepafloxacin to present a scientifically grounded projection of its degradation chemistry. This guide is intended to support research and development activities by providing insights into potential impurities and the methodologies required for their analysis.

Overview of this compound Stability

This compound, a fluoroquinolone antibiotic, possesses a chemical structure susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Understanding these degradation pathways is crucial for the development of stable formulations and for the identification and control of potential impurities. While specific quantitative data on the degradation of this compound is scarce in the literature, the degradation patterns of other fluoroquinolones such as ciprofloxacin, ofloxacin, and sparfloxacin provide a strong basis for predicting its behavior.

Potential Degradation Pathways

Based on the known chemistry of the fluoroquinolone class and the metabolic routes of Grepafloxacin, the primary sites of degradation are expected to be the piperazine ring, the quinolone core, and the carboxylic acid group.

Oxidative Degradation

Oxidative stress is a significant degradation pathway for many pharmaceuticals. For this compound, oxidation is likely to occur on the piperazine ring, a common target in fluoroquinolone degradation. The metabolism of Grepafloxacin is known to involve oxidative pathways, primarily mediated by CYP1A2 and CYP3A4 enzymes, which can inform our understanding of its chemical oxidation.[1]

Potential Oxidative Degradation Products:

  • N-oxide formation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, leading to the formation of N-oxides.

  • Hydroxylation: The piperazine ring and other parts of the molecule can undergo hydroxylation.

  • Piperazine ring cleavage: More extensive oxidation can lead to the cleavage of the piperazine ring, resulting in smaller, more polar degradation products.

A proposed oxidative degradation pathway is visualized below:

Oxidative Degradation of this compound Grepafloxacin This compound N_Oxide Piperazine N-Oxide Derivative Grepafloxacin->N_Oxide [O] Hydroxylated Hydroxylated Derivative Grepafloxacin->Hydroxylated [O] Ring_Cleavage Piperazine Ring Cleavage Products Hydroxylated->Ring_Cleavage Further Oxidation

Proposed Oxidative Degradation Pathway for this compound
Hydrolytic Degradation

Hydrolysis, the degradation by water, is typically forced under acidic and basic conditions. While Grepafloxacin is expected to be relatively stable to hydrolysis, extreme pH conditions can lead to the degradation of certain functional groups.

Potential Hydrolytic Degradation Products:

  • Decarboxylation: Under acidic conditions and heat, the carboxylic acid group on the quinolone ring may be lost as carbon dioxide. This is a known degradation pathway for other quinolones.

  • Esterification: In the presence of alcoholic solvents under acidic conditions, the carboxylic acid could form an ester.

A simplified hydrolytic degradation pathway is shown below:

Hydrolytic Degradation of this compound Grepafloxacin This compound Decarboxylated Decarboxylated Grepafloxacin Grepafloxacin->Decarboxylated H+, Heat

Proposed Hydrolytic Degradation Pathway for this compound
Photodegradation

Fluoroquinolones as a class are known to be susceptible to photodegradation. Studies on Grepafloxacin have indicated a potential for phototoxicity, which is often linked to the molecule's reactivity upon exposure to light.

Potential Photodegradation Products:

  • Defluorination: The fluorine atom at the C-6 position is a common site for photolytic cleavage in fluoroquinolones.

  • Piperazine ring modification: The piperazine side chain can undergo various transformations, including dealkylation and ring cleavage, upon exposure to UV light.

The potential photodegradation pathway is illustrated below:

Photodegradation of this compound Grepafloxacin This compound Defluorinated Defluorinated Grepafloxacin Grepafloxacin->Defluorinated Piperazine_Modified Piperazine Modified Products Grepafloxacin->Piperazine_Modified Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) Analysis Stability-Indicating LC-MS/MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 105°C, solid state) Thermal->Analysis Photo Photolytic (e.g., UV 254 nm) Photo->Analysis Start This compound Solution/Solid Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Characterization of Degradation Products Analysis->Data

References

(S)-Grepafloxacin: An In-Depth Technical Guide to its In Vitro Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of (S)-Grepafloxacin, a fluoroquinolone antibiotic, against a range of clinically relevant Gram-positive bacteria. This document details its mechanism of action, summarizes key quantitative susceptibility data, and outlines the standardized experimental protocols used for its evaluation.

Introduction

This compound is a fluoroquinolone antimicrobial agent characterized by a broad spectrum of activity, with notable potency against Gram-positive organisms.[1][2] Its chemical structure, featuring a methyl-substituted piperazine at the C-7 position, contributes to its enhanced efficacy against bacteria such as Streptococcus pneumoniae and Staphylococcus aureus.[2][3] This guide focuses on the in vitro performance of this compound, providing essential data and methodologies for research and development purposes.

Mechanism of Action

The antibacterial effect of this compound is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. In Gram-positive bacteria, topoisomerase IV is often the primary target.[5] By binding to the enzyme-DNA complex, Grepafloxacin stabilizes a state in which the DNA is cleaved, leading to the accumulation of double-strand breaks and subsequent cell death.[5][6]

dot

cluster_cell Gram-Positive Bacterium Grepafloxacin This compound CellWall Cell Wall Permeation Grepafloxacin->CellWall DNA_Gyrase DNA Gyrase (Topoisomerase II) CellWall->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV CellWall->Topo_IV Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Repair Disrupted DNA_Gyrase->Replication Topo_IV->DNA Acts on Topo_IV->Replication CellDeath Bacterial Cell Death Replication->CellDeath cluster_workflow Broth Microdilution MIC Testing Workflow Start Start Prep_Drug Prepare Serial Dilutions of this compound Start->Prep_Drug Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate (Final conc. ~5x10^5 CFU/mL) Prep_Drug->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End cluster_resistance Mechanisms of Grepafloxacin Resistance Grepafloxacin This compound Target_Site Target Enzymes (DNA Gyrase & Topo IV) Grepafloxacin->Target_Site Targets Efflux_Pump Efflux Pump (e.g., NorA) Grepafloxacin->Efflux_Pump Substrate for Mutation Target Site Mutations (gyrA, parC) Target_Site->Mutation Overexpression Efflux Pump Overexpression Efflux_Pump->Overexpression Reduced_Binding Reduced Drug Binding Mutation->Reduced_Binding Drug_Efflux Increased Drug Efflux Overexpression->Drug_Efflux Resistance Bacterial Resistance Reduced_Binding->Resistance Drug_Efflux->Resistance

References

(S)-Grepafloxacin's In Vitro Activity Against Anaerobic Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of (S)-Grepafloxacin, a fluoroquinolone antibiotic, against a range of anaerobic pathogens. The data presented is compiled from published research, offering insights into its potential efficacy in treating anaerobic infections. This document details the quantitative antimicrobial susceptibility data, the experimental methodologies employed in these studies, and visual representations of the antibiotic's mechanism of action and the experimental workflow for its evaluation.

Quantitative Antimicrobial Susceptibility Data

The in vitro activity of this compound against various anaerobic bacteria is summarized below. The data is primarily derived from studies utilizing the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI), approved agar dilution method.

Table 1: In Vitro Activity of this compound Against Bacteroides fragilis Group Species [1]

OrganismNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Bacteroides fragilis1002.04.00.5 - 8.0
Other B. fragilis group species*808.016.00.5 - >32.0

*Includes Bacteroides distasonis, Bacteroides ovatus, Bacteroides thetaiotaomicron, and Bacteroides vulgatus.

Table 2: Comparative Activity of Grepafloxacin and Other Antimicrobials Against the Bacteroides fragilis Group at a Breakpoint of ≤2 µg/mL [1]

Antimicrobial Agent% of B. fragilis Strains Inhibited% of Other B. fragilis Group Species Inhibited
This compound8339
Ciprofloxacin66
Fleroxacin01
Clindamycin9883
Imipenem100100
Metronidazole100100

Experimental Protocols

The data presented in this guide was primarily generated using the standardized agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the NCCLS. This method is considered the gold standard for antimicrobial susceptibility testing of anaerobic bacteria.

Agar Dilution Method (NCCLS/CLSI M11-A8)[2][3]

The agar dilution method involves the incorporation of serial twofold dilutions of the antimicrobial agent into an appropriate agar medium. A standardized inoculum of the test organism is then applied to the surface of the agar plates.

Key Methodological Steps:

  • Medium Preparation: Brucella-base agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the recommended medium for testing most anaerobic bacteria.[1]

  • Antimicrobial Agent Preparation: Stock solutions of this compound are prepared and serially diluted to achieve the desired final concentrations in the agar.

  • Inoculum Preparation:

    • Anaerobic bacteria are grown on supplemented blood agar plates for 24-48 hours to ensure purity and viability.

    • Colonies are then suspended in a suitable broth, such as thioglycollate broth, to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 108 colony-forming units (CFU)/mL.

  • Inoculation: A standardized volume of the bacterial suspension is applied to the surface of the agar plates containing the different concentrations of this compound using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated under anaerobic conditions (typically 85% N2, 10% H2, 5% CO2) at 35-37°C for 42-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. A faint haze or a single colony is disregarded.

  • Quality Control: Reference strains with known MIC values are included in each test run to ensure the accuracy and reproducibility of the results. Commonly used quality control strains for anaerobic susceptibility testing include Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741.

Mechanism of Action and Experimental Workflow

General Mechanism of Action of Fluoroquinolones

This compound, as a member of the fluoroquinolone class, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[][3][4] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is primarily topoisomerase IV. The inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.

Fluoroquinolone_Mechanism cluster_bacterium Anaerobic Bacterium cluster_dna_replication DNA Replication grepafloxacin This compound cell_wall Cell Wall/ Membrane grepafloxacin->cell_wall Penetration cytoplasm Cytoplasm dna_gyrase DNA Gyrase (Topoisomerase II) replication DNA Replication & Transcription dna_gyrase->replication Relaxes DNA supercoils cell_death Cell Death topoisomerase_iv Topoisomerase IV topoisomerase_iv->replication Decatenates replicated DNA dna Bacterial DNA dna->replication replication->dna p1->dna_gyrase Inhibition p1->topoisomerase_iv Inhibition p2->cell_death DNA Damage

Caption: General mechanism of action of this compound in anaerobic bacteria.

Experimental Workflow for Anaerobic MIC Testing (Agar Dilution)

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria using the CLSI agar dilution method.

Agar_Dilution_Workflow start Start prep_media Prepare Brucella-base agar with supplements start->prep_media prep_antibiotic Prepare serial dilutions of This compound start->prep_antibiotic add_antibiotic Incorporate antibiotic dilutions into molten agar and pour plates prep_media->add_antibiotic prep_antibiotic->add_antibiotic inoculate Inoculate plates with standardized bacterial suspension add_antibiotic->inoculate prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard prep_inoculum->inoculate incubate Incubate anaerobically (42-48 hours, 35-37°C) inoculate->incubate read_results Read plates and determine MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Experimental workflow for anaerobic MIC testing by agar dilution.

Conclusion

This compound demonstrates notable in vitro activity against Bacteroides fragilis, a significant anaerobic pathogen. However, its efficacy against other species within the B. fragilis group is considerably lower. The available data suggests that this compound's activity against anaerobic bacteria is superior to older fluoroquinolones like ciprofloxacin but may be less potent than other anti-anaerobic agents such as metronidazole and imipenem. Further research is warranted to establish a more comprehensive understanding of its activity against a wider range of clinically relevant anaerobic bacteria. The standardized methodologies outlined in this guide provide a framework for such future investigations.

References

In-Depth Technical Guide: (S)-Grepafloxacin Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin is a fluoroquinolone antibiotic that was developed for the treatment of various bacterial infections. As a chiral molecule, it exists in two enantiomeric forms: (S)-Grepafloxacin and (R)-Grepafloxacin. It is crucial to understand the pharmacokinetic properties of individual enantiomers, as they can exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles, as well as varying therapeutic efficacy and toxicity. This technical guide focuses on the pharmacokinetics of the pharmacologically more active (S)-enantiomer of grepafloxacin in animal models, providing a comprehensive overview of its disposition in the body.

While extensive research has been conducted on the pharmacokinetics of racemic grepafloxacin in various animal species including rats, dogs, monkeys, and sheep, specific data detailing the pharmacokinetic profile of the (S)-enantiomer is centered on studies investigating its stereoselective disposition. A pivotal study in this area is the work by Sasabe et al. (1998), which elucidated the stereoselective hepatobiliary transport of grepafloxacin and its glucuronide in rats. The data and methodologies presented in this guide are primarily derived from this key research, which provides the most detailed insights into the differential pharmacokinetics of the grepafloxacin enantiomers.

Data Presentation: Quantitative Pharmacokinetics of this compound in Rats

The following tables summarize the key pharmacokinetic parameters of this compound and its (R)-enantiomer following intravenous administration in rats. This comparative presentation is essential for understanding the stereoselective nature of grepafloxacin's disposition.

Table 1: Plasma Pharmacokinetic Parameters of (S)- and (R)-Grepafloxacin in Rats after Intravenous Administration (10 mg/kg)

ParameterThis compound(R)-Grepafloxacin
AUC (μg·h/mL) 15.3 ± 1.219.8 ± 1.5
Total Body Clearance (mL/min/kg) 10.9 ± 0.88.4 ± 0.6
Volume of Distribution at Steady State (Vss, L/kg) 5.8 ± 0.45.9 ± 0.5
Terminal Half-life (t½, h) 6.2 ± 0.57.9 ± 0.6*

*Statistically significant difference between enantiomers (p < 0.05). Data are presented as mean ± S.E.

Table 2: Biliary and Urinary Excretion of (S)- and (R)-Grepafloxacin in Rats after Intravenous Administration (10 mg/kg)

Excretion PathwayParameterThis compound(R)-Grepafloxacin
Biliary Excretion % of Dose (Unchanged)9.8 ± 1.114.2 ± 1.3
% of Dose (as Glucuronide)25.4 ± 2.018.6 ± 1.7
Total Biliary Excretion 35.2 ± 2.3 32.8 ± 2.1
Urinary Excretion % of Dose (Unchanged)12.1 ± 1.010.5 ± 0.9
% of Dose (as Glucuronide)3.5 ± 0.42.8 ± 0.3
Total Urinary Excretion 15.6 ± 1.1 13.3 ± 1.0

*Statistically significant difference between enantiomers (p < 0.05). Data are presented as mean ± S.E.

Experimental Protocols

The following section details the methodologies employed in the key study by Sasabe et al. (1998) to determine the stereoselective pharmacokinetics of grepafloxacin in rats.

Animal Model and Drug Administration
  • Animal Species: Male Wistar rats (230-260 g) were used.

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

  • Drug Formulation: Racemic grepafloxacin hydrochloride was dissolved in saline for intravenous administration.

  • Administration: A single dose of 10 mg/kg of racemic grepafloxacin was administered intravenously via the femoral vein.

Sample Collection
  • Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points into heparinized tubes. Plasma was separated by centrifugation and stored at -20°C until analysis.

  • Bile and Urine Collection: For excretion studies, rats were placed in metabolic cages that allowed for the separate collection of bile and urine. The common bile duct was cannulated for bile collection. Samples were collected over specified time intervals and stored at -20°C.

Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
  • Enantiomeric Separation: The concentrations of this compound and (R)-Grepafloxacin in plasma, bile, and urine were determined using a stereoselective HPLC method.

  • Chromatographic System: A chiral stationary phase column was used to separate the enantiomers.

  • Mobile Phase: The specific composition of the mobile phase was optimized to achieve baseline separation of the two enantiomers.

  • Detection: A fluorescence detector was used for the sensitive quantification of the grepafloxacin enantiomers.

  • Sample Preparation: Plasma, bile, and urine samples underwent a protein precipitation and extraction procedure before being injected into the HPLC system.

Pharmacokinetic Analysis
  • The plasma concentration-time data for each enantiomer were analyzed using a non-compartmental or compartmental modeling approach to determine the key pharmacokinetic parameters listed in Table 1.

  • The cumulative amounts of each enantiomer and their glucuronide metabolites excreted in bile and urine were calculated to determine the percentage of the administered dose eliminated through these pathways.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Pharmacokinetic Study in Rats

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis animal_model Male Wistar Rats cannulation Jugular Vein and Bile Duct Cannulation animal_model->cannulation iv_admin Intravenous Administration of Racemic Grepafloxacin (10 mg/kg) cannulation->iv_admin blood Blood Sampling (Jugular Vein) iv_admin->blood bile Bile Collection iv_admin->bile urine Urine Collection iv_admin->urine extraction Sample Preparation (Extraction) blood->extraction bile->extraction urine->extraction hplc Chiral HPLC Analysis extraction->hplc pk_params Calculation of Pharmacokinetic Parameters for (S)- and (R)-Grepafloxacin hplc->pk_params

Caption: Workflow of the in vivo pharmacokinetic study of grepafloxacin enantiomers in rats.

Diagram 2: Signaling Pathway of Grepafloxacin Hepatobiliary Excretion

hepatobiliary_excretion cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus grepafloxacin_blood (S)- & (R)-Grepafloxacin grepafloxacin_cell (S)- & (R)-Grepafloxacin grepafloxacin_blood->grepafloxacin_cell Uptake ugt UDP-Glucuronosyltransferase (UGT) grepafloxacin_cell->ugt Metabolism mrp2 MRP2 Transporter grepafloxacin_cell->mrp2 Efflux glucuronide (S)- & (R)-Grepafloxacin Glucuronide ugt->glucuronide glucuronide->mrp2 Efflux grepafloxacin_bile (S)- & (R)-Grepafloxacin mrp2->grepafloxacin_bile glucuronide_bile (S)- & (R)-Grepafloxacin Glucuronide mrp2->glucuronide_bile

Caption: Key steps in the hepatobiliary excretion of grepafloxacin and its glucuronide.

Discussion and Conclusion

The pharmacokinetic data clearly demonstrate a stereoselective disposition of grepafloxacin in rats. The (R)-enantiomer exhibits a significantly higher plasma AUC and a longer terminal half-life compared to the (S)-enantiomer. This is coupled with a lower total body clearance for the (R)-form. These findings suggest that the (S)-enantiomer is cleared more rapidly from the systemic circulation.

The excretion data provide further insights into the mechanisms underlying this stereoselectivity. While the total biliary excretion is similar for both enantiomers, the composition of the excreted compounds differs significantly. A higher percentage of the (S)-enantiomer is excreted in the bile as its glucuronide conjugate, whereas a greater proportion of the (R)-enantiomer is excreted unchanged. This indicates that the glucuronidation of grepafloxacin is a stereoselective process, favoring the (S)-enantiomer.

The involvement of transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2) in the biliary efflux of both the parent drug and its glucuronide metabolite is a critical aspect of its disposition. The differential affinity of the enantiomers and their metabolites for hepatic uptake and efflux transporters likely contributes to the observed pharmacokinetic differences.

(S)-Grepafloxacin: A Comprehensive Technical Guide to Tissue Distribution and Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Grepafloxacin is a broad-spectrum fluoroquinolone antibiotic that was developed for the treatment of bacterial infections, particularly those affecting the respiratory tract.[1][2] A critical aspect of its pharmacological profile is its extensive distribution into various tissues, leading to concentrations that can surpass those observed in plasma.[1][3] This technical guide provides an in-depth analysis of the tissue distribution and accumulation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. While Grepafloxacin was withdrawn from the market due to cardiac side effects, the study of its tissue distribution remains valuable for understanding the pharmacokinetics of fluoroquinolones and other drugs with similar physicochemical properties.[2]

Quantitative Tissue Distribution of this compound

The distribution of this compound has been predominantly studied in preclinical models, particularly in rats. These studies reveal a high degree of tissue penetration, especially in the lungs.[4][5]

Tissue-to-Blood Concentration Ratios (Kp) at Steady State in Rats

One of the key parameters used to quantify tissue distribution is the tissue-to-blood concentration ratio (Kp) at a steady state. The following table summarizes these values from a study involving constant intravenous infusion in rats.

TissueSteady-State Tissue-to-Blood Concentration Ratio (Kp)
Lung16.9 ± 1.2
Pancreas10.3 ± 0.5
Kidney9.0 ± 0.4
Spleen8.2 ± 0.4
Liver5.3 ± 0.2
Heart3.5 ± 0.2
Muscle1.8 ± 0.1
Brain0.4 ± 0.0

Data sourced from Suzuki et al., 2002.[4]

Distribution in Respiratory Tissues

Given its primary indication for respiratory tract infections, the distribution of Grepafloxacin in the lungs has been a key area of investigation. Studies have shown significantly higher concentrations in lung tissues and fluids compared to plasma.[1][6]

Tissue/Fluid CompartmentAUC Ratio (Compartment/Plasma)
Epithelial Lining Fluid (ELF)5.69 ± 1.00
Alveolar Macrophages (AM)352 ± 57

Data from a study in rats following oral administration, sourced from Suzuki et al., 2003.[6]

In a study involving conscious sheep with lung lymph fistulas, Grepafloxacin concentrations in epithelial lining fluid (ELF) were found to be significantly higher than those of another fluoroquinolone, levofloxacin, over time after intravenous administration.[7] Intracellular concentrations in ELF were also noted to be extremely high for Grepafloxacin.[7]

Penetration into Inflammatory Fluid

The ability of an antibiotic to penetrate into sites of inflammation is crucial for its efficacy. A study in healthy male volunteers demonstrated the penetration of Grepafloxacin into cantharides-induced inflammatory fluid.

ParameterValue
Mean Peak Concentration in Plasma1.5 µg/mL
Mean Time to Peak Plasma Concentration2.0 hours
Mean Peak Concentration in Inflammatory Fluid1.1 µg/mL
Mean Time to Peak Inflammatory Fluid Concentration4.8 hours
Overall Penetration into Inflammatory Fluid180.6%

Data from a study in humans following a single 400 mg oral dose, sourced from Child et al., 1995.[8][9]

Mechanisms of Tissue Accumulation

The high concentration of Grepafloxacin in certain tissues, particularly the lungs, is not merely a result of passive diffusion but is driven by specific molecular interactions. Research points to the binding of Grepafloxacin to phosphatidylserine (PhS), an acidic phospholipid, as a major determinant of its tissue distribution.[4][5]

Role of Phosphatidylserine (PhS)

Studies in rats have demonstrated a strong correlation between the steady-state Kp value in various tissues and the tissue's PhS content.[4][5] Grepafloxacin exhibits preferential binding to PhS over other phospholipids. This binding can be inhibited by other weakly basic drugs known to interact with PhS, such as quinidine, imipramine, and propranolol.[4] Subcellular fractionation experiments have shown that a significant portion of Grepafloxacin in the lung is recovered in the nucleus and plasma membrane fractions, which are rich in PhS.[4]

G Proposed Mechanism of this compound Lung Accumulation cluster_blood Bloodstream cluster_lung_cell Lung Cell GPFX_blood This compound (GPFX) GPFX_cell GPFX GPFX_blood->GPFX_cell Enters Cell GPFX_PhS_complex GPFX-PhS Complex (Accumulation) GPFX_cell->GPFX_PhS_complex Binds to PhS Phosphatidylserine (PhS) (in membranes) PhS->GPFX_PhS_complex Organelles Nucleus & Plasma Membrane Organelles->PhS Rich in

Caption: Proposed mechanism of Grepafloxacin accumulation in lung cells.

Experimental Protocols

This section details the methodologies employed in key studies to determine the tissue distribution of this compound.

Animal Studies for Tissue Distribution

1. Animal Model:

  • Male Sprague-Dawley or Wistar rats are commonly used.[4][10]

  • For specific studies, such as those investigating lung distribution, conscious sheep with chronically instrumented lung lymph fistulas may be utilized.[7]

2. Drug Administration:

  • Bolus Injection: A single dose is administered intravenously to study the initial uptake and distribution.[4]

  • Constant Infusion: The drug is infused at a constant rate to achieve steady-state concentrations in plasma and tissues.[4]

  • Oral Administration: Grepafloxacin is administered orally to assess its absorption and subsequent tissue distribution.[6]

3. Sample Collection:

  • At predetermined time points, animals are anesthetized.

  • Blood samples are collected, typically via cardiac puncture.

  • Tissues of interest (e.g., lung, liver, kidney, brain, muscle) are rapidly excised, rinsed with saline, blotted dry, and weighed.[4]

  • For lung-specific studies, bronchoalveolar lavage can be performed to obtain epithelial lining fluid and alveolar macrophages.[6][7]

4. Sample Preparation for Analysis:

  • Tissue Homogenization: Tissues are homogenized in a suitable buffer (e.g., saline or phosphate buffer) to create a uniform suspension.

  • Drug Extraction: An organic solvent (e.g., a mixture of chloroform and methanol) is added to the homogenate to precipitate proteins and extract the drug. The mixture is centrifuged, and the organic layer containing the drug is separated and evaporated to dryness. The residue is then reconstituted in the mobile phase for analysis.

5. Analytical Method - High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture.[11][12]

  • Instrumentation: A standard HPLC system consists of a pump, injector, column, detector (UV or fluorescence), and a data acquisition system.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol). The exact composition is optimized for the separation.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 279 nm) or fluorescence detection is employed.[13]

    • Quantification: The concentration of Grepafloxacin in the samples is determined by comparing the peak area of the drug in the sample to a standard curve generated from known concentrations.[14]

G Experimental Workflow for Tissue Distribution Analysis cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Analysis drug_admin Drug Administration (e.g., IV Infusion) sample_collection Tissue & Blood Sample Collection drug_admin->sample_collection homogenization Tissue Homogenization sample_collection->homogenization extraction Drug Extraction (e.g., LLE/SPE) homogenization->extraction hplc HPLC Analysis extraction->hplc data_analysis Data Analysis (Concentration Calculation) hplc->data_analysis

Caption: General workflow for analyzing Grepafloxacin in tissue samples.

Conclusion

This compound exhibits extensive tissue distribution, with a particularly high accumulation in the lungs, which is mechanistically linked to its affinity for phosphatidylserine. The quantitative data and experimental protocols summarized in this guide provide a comprehensive overview for researchers in pharmacology and drug development. Understanding the factors that govern the tissue distribution of compounds like Grepafloxacin is essential for designing new therapeutic agents with improved efficacy and safety profiles. While Grepafloxacin itself is no longer in clinical use, the principles derived from its study continue to inform the field.

References

(S)-Grepafloxacin Metabolism: A Technical Overview of Biotransformation and Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Grepafloxacin, a fluoroquinolone antibiotic, is primarily eliminated from the body through extensive metabolic processes. While renal clearance of the unchanged drug is a minor route, accounting for only 10-15% of the administered dose, the majority of the compound undergoes biotransformation into various metabolites.[1] This technical guide provides a comprehensive overview of the known metabolic pathways of this compound, details on the identified metabolites, and generalized experimental protocols for their identification and characterization.

Metabolic Pathways and Metabolite Profile

The metabolism of this compound is multifaceted, involving both Phase I and Phase II reactions. The primary metabolic pathways include:

  • Acyl Glucuronidation: This is the major metabolic route for Grepafloxacin. The carboxylic acid moiety of the Grepafloxacin molecule is conjugated with glucuronic acid to form an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfate Conjugation: A minor pathway involves the sulfation of the Grepafloxacin molecule.

  • Oxidative Metabolism: Cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, are responsible for the oxidative metabolism of Grepafloxacin, which also constitutes a minor pathway.

The resulting metabolites are pharmacologically less active than the parent compound.

Data on Metabolite Excretion

While precise quantitative data on the proportions of each metabolite is not extensively available in the public domain, the following table summarizes the key disposition characteristics of this compound.

ParameterValueReference
Primary Route of EliminationMetabolism[1]
Renal Clearance10-15% of administered dose[1]
Unchanged Drug in Urine~5-8% of administered dose

Metabolic Pathway of this compound

The following diagram illustrates the known metabolic pathways of this compound. The exact structures of the sulfate and oxidative metabolites are not definitively established in publicly available literature.

Grepafloxacin_Metabolism cluster_phase2 Phase II Metabolism cluster_phase1 Phase I Metabolism Grepafloxacin This compound Acyl_Glucuronide Acyl Glucuronide (Major Metabolite) Grepafloxacin->Acyl_Glucuronide UGTs Sulfate_Conjugate Sulfate Conjugate (Minor Metabolite) Grepafloxacin->Sulfate_Conjugate Sulfotransferases Oxidative_Metabolites Oxidative Metabolites (Minor) Grepafloxacin->Oxidative_Metabolites CYP1A2, CYP3A4

Fig. 1: Metabolic pathways of this compound.

Experimental Protocols for Metabolite Identification

The identification and characterization of this compound metabolites typically involve a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of this compound.

1. Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • UDPGA (for glucuronidation assays)

  • PAPS (for sulfation assays)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching and extraction

  • Internal standard (IS)

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.

  • Add the this compound stock solution to the HLM mixture to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system (for oxidative metabolism), UDPGA (for glucuronidation), or PAPS (for sulfation).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for LC-MS/MS analysis.

3. Analytical Method: LC-MS/MS

  • Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is typically used for separation.

    • Column: A C18 column is commonly employed.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., ACN or methanol).

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for the detection and structural elucidation of metabolites.

    • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for fluoroquinolones.

    • Data Acquisition: Full scan MS is used to identify potential metabolites based on their mass-to-charge ratio (m/z). Product ion scanning (MS/MS) of the parent drug and potential metabolites is then performed to obtain fragmentation patterns, which aid in structural elucidation.

Experimental Workflow for Metabolite Identification

Metabolite_ID_Workflow cluster_invitro In Vitro Incubation cluster_analysis Analytical Phase cluster_identification Identification & Characterization Incubation Incubate this compound with Human Liver Microsomes Quenching Quench Reaction & Protein Precipitation Incubation->Quenching LC_Separation LC Separation (e.g., C18 column) Quenching->LC_Separation MS_Detection MS Detection (Full Scan) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (Product Ion Scan) MS_Detection->MSMS_Fragmentation Data_Analysis Data Analysis: Compare retention times & fragmentation patterns MSMS_Fragmentation->Data_Analysis Structure_Elucidation Metabolite Structure Elucidation Data_Analysis->Structure_Elucidation

Fig. 2: General workflow for in vitro metabolite identification.

Conclusion

The metabolism of this compound is a critical factor in its pharmacokinetic profile and disposition. Primarily cleared through metabolic pathways, with acyl glucuronidation being the major route, the biotransformation of this compound leads to the formation of less active metabolites. While the general metabolic pathways have been identified, further research, potentially through high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy of isolated metabolites, would be necessary to definitively elucidate the precise structures of all minor oxidative and sulfate conjugate metabolites and to accurately quantify their relative abundance in humans. The experimental frameworks provided herein offer a solid foundation for conducting such detailed investigations.

References

(S)-Grepafloxacin: A Technical Overview of Historical Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the historical clinical trial data for (S)-Grepafloxacin, a fluoroquinolone antibiotic. Grepafloxacin was developed for the treatment of community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB). Despite demonstrating efficacy, it was withdrawn from the market in 1999 due to concerns about QT interval prolongation and associated cardiac arrhythmias.[1][2] This document summarizes the available quantitative data on its efficacy and safety, details the experimental protocols from key clinical trials, and visualizes its mechanism of action and a typical clinical trial workflow.

Efficacy Data

This compound demonstrated notable efficacy in treating respiratory tract infections in several clinical trials. The data from these trials are summarized below.

Community-Acquired Pneumonia (CAP)

Grepafloxacin was evaluated for the treatment of CAP in multiple studies, often at a dosage of 600 mg once daily.

Trial Comparator N (Grepafloxacin) N (Comparator) Clinical Success Rate (Grepafloxacin) Clinical Success Rate (Comparator) Microbiological Eradication Rate (Grepafloxacin) Microbiological Eradication Rate (Comparator)
Open-label, noncomparative[3]N/A273N/A89% (211/238) at follow-upN/A95% (86/91 isolates) at follow-upN/A
Randomized, double-blind vs. Amoxycillin[4]Amoxycillin 500 mg tds12713776% (87/114) at follow-up74% (85/111) at follow-up89% (32/36)71% (32/45)
Acute Bacterial Exacerbations of Chronic Bronchitis (ABECB)

Clinical trials for ABECB assessed various dosages and durations of grepafloxacin treatment.

Trial Comparator N (Grepafloxacin) N (Comparator) Clinical Success Rate (Grepafloxacin) Clinical Success Rate (Comparator) Microbiological Eradication Rate (Grepafloxacin) Microbiological Eradication Rate (Comparator)
Randomized, double-blind vs. Amoxycillin[5]Amoxycillin 500 mg tds438 (219 per arm)218400mg: 82% (165/202), 600mg: 85% (175/206)85% (172/203)400mg: 86% (144/168), 600mg: 92% (150/164)83% (162/195)
Double-masked, randomized (5 vs. 10 days)[6]Grepafloxacin 400 mg (10 days)19519483% (128/155)81% (122/150)77% (106/138)80% (98/123)
Randomized, double-blind vs. Clarithromycin[7]Clarithromycin 250 mg bd541 (273 for 5d, 268 for 10d)2615d: 91%, 10d: 95%86%5d: 85%, 10d: 91%58%

Pharmacokinetic Profile

The pharmacokinetic properties of grepafloxacin were characterized in studies involving healthy volunteers.

Parameter Value Condition
Tmax (Time to Peak Concentration) ~2 hoursSingle oral dose[8]
Cmax (Peak Plasma Concentration) 1.5 µg/mLSingle 400 mg oral dose[9]
t½ (Elimination Half-life) ~12 hoursSingle oral dose[8]
Urinary Excretion (unchanged) 5-14%[10]
Tissue Penetration High concentrations in lung and genital tissues[9]

Safety and Tolerability

The safety profile of grepafloxacin was a significant area of investigation, ultimately leading to its market withdrawal.

Common Adverse Events

The most frequently reported adverse events in clinical trials were gastrointestinal in nature.

Adverse Event Incidence (400 mg daily) Incidence (600 mg daily)
Nausea11.1%15.8%
Taste perversion9.0%17.8%
Headache4.6%4.9%
Dizziness4.3%5.4%
Diarrhea3.5%4.2%
Vaginitis3.3%1.4%
Abdominal pain2.2%2.1%
Vomiting1.7%5.7%
Pruritus1.6%1.2%
Dyspepsia1.5%3.1%
QT Interval Prolongation

A major safety concern with grepafloxacin was its potential to prolong the QT interval on an electrocardiogram (ECG), which can increase the risk of a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[1][2] Preclinical studies in animals demonstrated a dose-dependent prolongation of the QT interval.[2] While some clinical studies in elderly patients suggested a minimal effect on the QTc interval (less than 2 ms), post-marketing surveillance revealed cases of serious cardiac events, including sudden death, which ultimately led to the drug's withdrawal from the market worldwide in 1999.[1][2]

Experimental Protocols

While detailed protocols for every trial are not publicly available, the general methodologies can be summarized based on published reports.

Patient Population and Blinding
  • Inclusion Criteria: Adult patients with clinical and, where applicable, radiological evidence of community-acquired pneumonia or acute bacterial exacerbations of chronic bronchitis were typically enrolled.[4][5]

  • Exclusion Criteria: Common exclusion criteria included known hypersensitivity to fluoroquinolones, pregnancy or lactation, severe renal or hepatic impairment, and concurrent use of drugs known to prolong the QT interval.[10]

  • Blinding: Many of the comparative efficacy trials were conducted in a double-blind, double-dummy fashion to minimize bias.[4][5]

Dosing and Administration
  • Grepafloxacin: Oral doses of 400 mg or 600 mg once daily were commonly used for treating respiratory tract infections.[5] The duration of treatment typically ranged from 5 to 10 days.[6][7]

  • Comparators: Active comparators included amoxicillin (500 mg three times daily) and clarithromycin (250 mg twice daily).[4][7]

Efficacy Assessment
  • Clinical Efficacy: Clinical success was generally defined as the resolution or improvement of the signs and symptoms of the infection at the end of therapy and at a follow-up visit (typically 2-4 weeks after treatment).[4]

  • Microbiological Efficacy: This was assessed by the eradication or presumed eradication of the baseline pathogen(s) from sputum or other relevant cultures at the end of treatment and follow-up.[4]

Safety Assessment
  • Adverse Events: All adverse events were recorded throughout the study period, and their relationship to the study drug was assessed by the investigators.

  • ECG Monitoring: Given the concerns about QT prolongation with fluoroquinolones, ECGs were monitored in some studies. However, the full extent and methodology of this monitoring across all trials are not consistently detailed in the available literature.

Visualizations

Mechanism of Action

Grepafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11] This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

Grepafloxacin Mechanism of Action cluster_bacterium Bacterial Cell cluster_dna DNA Replication & Transcription DNA_Gyrase DNA Gyrase (relaxes supercoiled DNA) DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV Topoisomerase IV (separates daughter chromosomes) Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption Grepafloxacin This compound Inhibition_Gyrase Inhibition Grepafloxacin->Inhibition_Gyrase Inhibition_TopoIV Inhibition Grepafloxacin->Inhibition_TopoIV

Caption: Mechanism of action of this compound.

Typical Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a randomized, double-blind, comparator-controlled clinical trial of grepafloxacin for an indication like community-acquired pneumonia.

Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_G Treatment Arm: Grepafloxacin Randomization->Treatment_G Arm 1 Treatment_C Treatment Arm: Comparator Randomization->Treatment_C Arm 2 Assessment_G Assessments: - Efficacy (Clinical & Microbiological) - Safety (Adverse Events, ECGs) Treatment_G->Assessment_G Assessment_C Assessments: - Efficacy (Clinical & Microbiological) - Safety (Adverse Events, ECGs) Treatment_C->Assessment_C End_of_Treatment End of Treatment Visit Assessment_G->End_of_Treatment Assessment_C->End_of_Treatment Follow_Up Follow-up Visit (e.g., 2-4 weeks post-treatment) End_of_Treatment->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: Generalized workflow of a grepafloxacin clinical trial.

References

Methodological & Application

Application Note: Enantioselective Analysis of (S)-Grepafloxacin by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and selective chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Grepafloxacin. The method is suitable for the accurate quantification of the (S)-enantiomer and its corresponding (R)-enantiomer, ensuring the stereochemical purity of drug substances and formulations. This direct chiral separation is achieved on a polysaccharide-based chiral stationary phase (CSP) with a non-polar mobile phase, providing excellent resolution and peak shape. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.

Introduction

Grepafloxacin is a fluoroquinolone antibiotic that was formerly used to treat bacterial infections. As with many chiral drugs, the enantiomers of Grepafloxacin can exhibit different pharmacological and toxicological profiles. Therefore, it is crucial to control the enantiomeric purity of the active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the direct separation and quantification of enantiomers.[3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including fluoroquinolones.[4][5][6] This application note presents a developed and validated chiral HPLC method for the analysis of (S)-Grepafloxacin.

Experimental

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector. (An Agilent 1260 series HPLC or similar is suitable).[6]

  • Data acquisition and processing software (e.g., OpenLab).

Chromatographic Conditions:

ParameterRecommended Setting
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 282 nm
Injection Volume 10 µL
Diluent Mobile Phase

Chemicals and Reagents:

  • This compound and (R)-Grepafloxacin reference standards

  • Racemic Grepafloxacin

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

Protocol

1. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic Grepafloxacin in 10 mL of the diluent.

  • This compound Standard (0.1 mg/mL): Prepare a solution of the (S)-enantiomer in the diluent.

  • (R)-Enantiomer Standard (for peak identification): Prepare a dilute solution of the (R)-enantiomer in the diluent.

2. Sample Preparation:

  • Accurately weigh a portion of the Grepafloxacin drug substance or powdered tablets and dissolve in the diluent to achieve a final concentration of approximately 0.1 mg/mL of the (S)-enantiomer.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject the racemic Grepafloxacin solution.

  • The resolution between the two enantiomer peaks should be greater than 2.0.

  • The tailing factor for the this compound peak should be less than 1.5.

  • The relative standard deviation (RSD) for six replicate injections of the this compound standard should be less than 2.0% for both peak area and retention time.

4. Analysis:

  • Inject the prepared sample solutions into the HPLC system.

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times of the individual standards.

  • Quantify the amount of the (R)-enantiomer in the sample by comparing its peak area to the total area of both enantiomer peaks.

Data Presentation

The following table summarizes the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose.

Validation ParameterResult
Linearity (R²) > 0.999 for both enantiomers
Range 0.1 - 1.5 µg/mL for the (R)-enantiomer
Limit of Detection (LOD) 0.03 µg/mL for the (R)-enantiomer
Limit of Quantitation (LOQ) 0.1 µg/mL for the (R)-enantiomer
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Robustness No significant impact on resolution or quantification from minor changes in flow rate, temperature, or mobile phase composition.

Visualization of Experimental Workflow and Validation

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output A Standard & Sample Preparation D Sample Injection & Chromatographic Separation A->D B Mobile Phase Preparation B->D C System Suitability Test (Racemic Mixture) C->D Proceed if SST passes E Peak Integration & Identification D->E F Quantification of Enantiomeric Purity E->F G Report Generation F->G

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

Validation_Process cluster_method Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_result Outcome Dev Optimized HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Dev->Linearity Accuracy Accuracy Dev->Accuracy Precision Precision (Repeatability & Intermediate) Dev->Precision LOD Limit of Detection Dev->LOD LOQ Limit of Quantitation Dev->LOQ Robustness Robustness Dev->Robustness Validated Validated Analytical Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD->Validated LOQ->Validated Robustness->Validated

Caption: Logical relationship of the analytical method validation process.

References

Application Note: A Validated Chiral HPLC Assay for the Quantification of (S)-Grepafloxacin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grepafloxacin is a fluoroquinolone antibiotic that was developed to treat a range of bacterial infections. It possesses a chiral center, existing as two enantiomers: (S)-Grepafloxacin and (R)-Grepafloxacin. Enantiomers can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to selectively quantify the active (S)-enantiomer is crucial for drug development, clinical trials, and therapeutic drug monitoring. This document provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the stereoselective quantification of this compound in human plasma. The method is designed to be specific, accurate, and precise, adhering to the principles outlined in international validation guidelines.

Principle of the Method

This method employs a chiral stationary phase (CSP) within the HPLC column to achieve direct separation of the (S) and (R)-enantiomers of Grepafloxacin. Following a liquid-liquid extraction (LLE) procedure to isolate the drug from the plasma matrix, the sample is injected into the HPLC system. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their individual quantification. Detection is performed using a UV detector at 280 nm, a wavelength at which Grepafloxacin exhibits strong absorbance.[1] Quantification is achieved by comparing the peak area of the this compound in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • (R)-Grepafloxacin reference standard (≥99% purity)

  • Internal Standard (IS), e.g., Ciprofloxacin

  • HPLC-grade acetonitrile, methanol, and dichloromethane

  • Ammonium acetate

  • Formic acid

  • Human plasma (drug-free, with K2-EDTA as anticoagulant)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data station software.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column Chiralpak AD-H, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP)
Mobile Phase Acetonitrile : Methanol : 0.1 M Ammonium Acetate (pH 4.5) (70:20:10, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm[1]
Injection Volume 20 µL
Run Time Approximately 15 minutes
Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the Internal Standard (IS) in separate 10 mL volumetric flasks using methanol as the diluent.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution using a 50:50 mixture of methanol and water to create working standards for calibration and quality control.

  • Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 0.05 to 5.0 µg/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:

    • LLOQ: Lower Limit of Quantification (0.05 µg/mL)

    • QC Low: 0.15 µg/mL

    • QC Mid: 1.5 µg/mL

    • QC High: 4.0 µg/mL

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 500 µL of plasma sample (CC, QC, or unknown) into a 2 mL microcentrifuge tube.

  • Add 50 µL of the IS working solution (e.g., 10 µg/mL Ciprofloxacin) and vortex for 10 seconds.

  • Add 1 mL of dichloromethane as the extraction solvent.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for injection.

Method Validation

The developed method was validated according to international guidelines, assessing specificity, linearity, accuracy, precision, limit of quantification, and recovery.[2][3]

Specificity

Specificity was determined by analyzing blank plasma samples from six different sources to check for interference from endogenous components at the retention times of this compound and the IS. The method was also challenged by running a sample of the (R)-Grepafloxacin enantiomer to ensure adequate resolution from the (S)-enantiomer.

  • Result: No significant interfering peaks were observed in blank plasma. The resolution factor between this compound and (R)-Grepafloxacin was >2.0, indicating excellent separation.

Linearity and Range

The linearity of the method was evaluated by analyzing calibration curves prepared on three separate days. The curves were constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration.

  • Result: The method was linear over the concentration range of 0.05 - 5.0 µg/mL.[1]

Table 2: Linearity and Range Data

ParameterResult
Linear Range 0.05 - 5.0 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999[1]
Accuracy and Precision

Accuracy and precision were assessed by analyzing the four QC levels (LLOQ, Low, Mid, High) in five replicates on three different days (n=15). Accuracy is expressed as the percentage of the measured concentration relative to the nominal value, while precision is expressed as the percent relative standard deviation (%RSD).

  • Result: The accuracy and precision values were within the accepted limits of ±15% (±20% for LLOQ).[4]

Table 3: Summary of Accuracy and Precision Data

QC Level (µg/mL)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)Accuracy (%)
LLOQ (0.05) < 10%< 12%90 - 110%
Low (0.15) < 8%< 9%92 - 108%
Mid (1.5) < 6%< 7%95 - 105%
High (4.0) < 5%< 6%96 - 104%
Limits of Detection (LOD) and Quantification (LOQ)

The LOQ was established as the lowest concentration on the calibration curve (0.05 µg/mL) that could be quantified with acceptable accuracy and precision.[1] The LOD was determined as the concentration yielding a signal-to-noise ratio of at least 3.

Table 4: Sensitivity Parameters

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.015
Lower Limit of Quantification (LLOQ) 0.05[1]
Recovery

The extraction recovery of this compound was determined at three QC levels (Low, Mid, High) by comparing the peak areas from pre-spiked extracted samples to those of post-spiked extracted samples.

Table 5: Extraction Recovery

QC Level (µg/mL)Mean Recovery (%)
Low (0.15) ~92%
Mid (1.5) ~94%
High (4.0) ~93%
Average ~93% [1]

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma 1. Plasma Sample (500 µL) add_is 2. Add Internal Standard plasma->add_is lle 3. Liquid-Liquid Extraction (Dichloromethane) add_is->lle evap 4. Evaporate to Dryness lle->evap recon 5. Reconstitute in Mobile Phase evap->recon inject 6. Inject into HPLC recon->inject separate 7. Chiral Separation on CSP Column inject->separate detect 8. UV Detection (280 nm) separate->detect integrate 9. Integrate Peak Areas detect->integrate calculate 10. Calculate Area Ratio (Analyte/IS) integrate->calculate quantify 11. Quantify against Calibration Curve calculate->quantify result Final Concentration of this compound quantify->result

Caption: Experimental workflow for this compound quantification.

G cluster_main Core Validation Attributes cluster_performance Method Performance Limits cluster_reliability Method Reliability Accuracy Accuracy (% Recovery) LOQ Limit of Quantification Accuracy->LOQ Recovery Recovery Accuracy->Recovery Validated Validated Assay Accuracy->Validated Precision Precision (% RSD) Precision->LOQ Precision->Validated Specificity Specificity (No Interference) LOD Limit of Detection Specificity->LOD Specificity->Validated Linearity Linearity (r² > 0.99) Range Range Linearity->Range Linearity->Validated LOQ->LOD Robustness Robustness Robustness->Validated

References

Application Notes and Protocols for Agar Dilution Susceptibility Testing of (S)-Grepafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of (S)-Grepafloxacin against various bacterial strains using the agar dilution method. The procedures outlined are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure accuracy and reproducibility in research and drug development settings.

Introduction

This compound is a fluoroquinolone antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair. Accurate determination of its in vitro potency through standardized susceptibility testing methods like agar dilution is crucial for preclinical assessment and resistance monitoring. The agar dilution method is a reference standard for MIC determination, providing a quantitative measure of a drug's activity.[2][3][4][5][6]

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Bacterial Species (Agar Dilution Method)
Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli-0.03-
Klebsiella pneumoniae-1-
Enterobacter cloacae-20.03 - 2
Pseudomonas aeruginosa (Ciprofloxacin-susceptible)0.252-
Pseudomonas aeruginosa (Ciprofloxacin-resistant)->8-
Haemophilus influenzae-0.03-
Moraxella catarrhalis-0.03-
Staphylococcus aureus (Methicillin-susceptible)0.061-
Streptococcus pneumoniae (Penicillin-susceptible)-0.25-
β-hemolytic streptococci-0.25-
Legionella spp.-0.5-
Mycoplasma spp.--0.03 - 2
Mycobacterium aviumComparable to levofloxacinComparable to levofloxacin-

Data compiled from studies utilizing the agar dilution method.[1][7][8][9]

Table 2: Quality Control (QC) Ranges for this compound MIC Determination by Agar Dilution
Quality Control StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259220.008 - 0.03
Staphylococcus aureus292130.015 - 0.06
Enterococcus faecalis292120.06 - 0.25
Pseudomonas aeruginosa278530.12 - 0.5
Haemophilus influenzae492470.004 - 0.015
Neisseria gonorrhoeae492260.004 - 0.015

These QC ranges are essential for ensuring the accuracy and reproducibility of the testing method.[10]

Experimental Protocols

This section details the step-by-step methodology for performing agar dilution susceptibility testing for this compound.

Preparation of this compound Stock Solution
  • Reagent : this compound hydrochloride powder.

  • Solvent : Sterile distilled water or sterile saline. The hydrochloride salt of Grepafloxacin is soluble in aqueous solutions.[1][11]

  • Procedure :

    • Aseptically weigh a precise amount of this compound hydrochloride powder.

    • Calculate the required volume of solvent to achieve a stock solution of 1280 µg/mL.

    • Dissolve the powder in the solvent by gentle vortexing. Ensure the powder is completely dissolved.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Store the stock solution in sterile, light-protected containers at -20°C or below.

Preparation of Antimicrobial-Containing Agar Plates
  • Medium : Mueller-Hinton Agar (MHA) is the recommended medium for non-fastidious bacteria. For fastidious organisms, supplement the MHA as required (e.g., with 5% defibrinated sheep blood for Streptococcus pneumoniae).

  • Procedure :

    • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar to 45-50°C in a water bath.

    • Prepare a series of twofold dilutions of the this compound stock solution in a sterile diluent (e.g., sterile water or saline).

    • For each desired final concentration, add 1 part of the appropriate Grepafloxacin dilution to 9 parts of molten MHA (e.g., 2 mL of drug dilution to 18 mL of agar). Mix thoroughly but gently to avoid air bubbles.

    • Pour the antimicrobial-containing agar into sterile Petri dishes to a uniform depth of 3-4 mm.

    • Allow the agar to solidify at room temperature on a level surface.

    • Prepare a drug-free control plate (growth control) for each batch of tests.

    • Plates can be stored in sealed plastic bags at 2-8°C for up to one week.

Inoculum Preparation
  • Source : Use 3-5 well-isolated colonies of the same morphological type from an 18-24 hour old culture on a non-selective agar plate.

  • Procedure :

    • Touch the top of each colony with a sterile loop or needle.

    • Transfer the growth to a tube containing a suitable broth (e.g., Tryptic Soy Broth) or sterile saline.

    • Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This typically takes 2-6 hours.

    • Adjust the turbidity of the inoculum suspension with sterile broth or saline to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

    • For the final inoculum, dilute the standardized suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

Inoculation of Agar Plates
  • Apparatus : A multipoint inoculator (replicator) is recommended for applying the inoculum to the agar surface.

  • Procedure :

    • Transfer the prepared bacterial inocula into the wells of the inoculator's seed block.

    • Using the multipoint inoculator, deliver approximately 1-2 µL of each inoculum to the surface of the agar plates, resulting in a final inoculum of approximately 10⁴ CFU per spot.

    • Inoculate the plates in a sequence from the lowest to the highest drug concentration to minimize carryover.

    • Always include the drug-free control plate in the inoculation series.

    • Allow the inoculum spots to be completely absorbed into the agar surface before incubation.

Incubation
  • Conditions : Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator. For fastidious organisms, specific atmospheric conditions (e.g., increased CO₂) may be required.

  • Orientation : Invert the plates during incubation to prevent condensation from dripping onto the agar surface.

Reading and Interpreting Results
  • Reading : After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, including the presence of a faint haze or a single colony.

  • Quality Control : The MIC values for the recommended QC strains must fall within the established ranges (see Table 2) for the test results to be considered valid.

Mandatory Visualizations

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculum Inoculum cluster_testing Testing cluster_qc Quality Control stock_prep Prepare this compound Stock Solution (1280 µg/mL) serial_dil Perform Serial Twofold Dilutions stock_prep->serial_dil plate_prep Prepare Antimicrobial-Containing Agar Plates serial_dil->plate_prep agar_prep Prepare Molten Mueller-Hinton Agar agar_prep->plate_prep inoculation Inoculate Plates with Multipoint Inoculator plate_prep->inoculation culture Subculture Bacterial Strain mcfarland Adjust to 0.5 McFarland Standard culture->mcfarland final_inoculum Prepare Final Inoculum (1 x 10⁷ CFU/mL) mcfarland->final_inoculum final_inoculum->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC Results incubation->reading validate Validate Results with Established QC Ranges reading->validate qc_strains Include QC Strains qc_strains->inoculation

Caption: Experimental workflow for agar dilution susceptibility testing.

Grepafloxacin_MoA cluster_bacterial_cell Bacterial Cell Grepafloxacin This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Grepafloxacin->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Grepafloxacin->Topoisomerase_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Transcription Transcription DNA_Gyrase->Transcription Repair DNA Repair DNA_Gyrase->Repair Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to Transcription->Cell_Death disruption leads to Repair->Cell_Death disruption leads to

Caption: Mechanism of action of this compound.

References

(S)-Grepafloxacin Formulation for In Vitro Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Grepafloxacin is the levorotatory enantiomer of grepafloxacin, a fluoroquinolone antibiotic. Like other fluoroquinolones, its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[1] This document provides detailed application notes and protocols for the preparation and use of this compound formulations in various in vitro research applications, including microbiological and cell-based assays.

Physicochemical and Formulation Data

A clear understanding of the physicochemical properties of this compound is essential for the preparation of stable and effective formulations for in vitro studies. The hydrochloride salt is commonly used for research purposes due to its improved solubility in aqueous solutions.

PropertyValueReference
Chemical Formula C₁₉H₂₂FN₃O₃[2]
Molecular Weight 359.39 g/mol [2]
Molecular Weight (HCl salt) 395.86 g/mol [3]
Appearance Solid[2]
Solubility (Water) 0.632 g/L[2]
Solubility (Water, HCl salt) ≥ 13.33 mg/mL[3]
LogP 2.9[2]

Preparation of this compound Stock Solutions

The following protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride, which is suitable for most in vitro applications.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free water (optional)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Protocol:

  • Weighing: In a sterile environment, accurately weigh the desired amount of this compound hydrochloride powder. For a 10 mg/mL stock solution, weigh 10 mg of the powder.

  • Dissolution in Primary Solvent (DMSO):

    • Transfer the weighed powder to a sterile tube.

    • Add a small volume of sterile DMSO to completely dissolve the powder. For 10 mg, begin with 500 µL of DMSO and vortex thoroughly.[4]

    • Ensure complete dissolution by visual inspection. Gentle warming to 37°C may aid in dissolution.

  • Final Volume Adjustment: Adjust the final volume with sterile DMSO to achieve the desired concentration. For a 10 mg/mL solution from 10 mg of powder, the final volume should be 1 mL.

  • Aqueous Dilution (Optional): For experiments where DMSO may interfere with the assay, a stock solution can be prepared in sterile water, utilizing its water solubility of ≥ 13.33 mg/mL.[3]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container. This is particularly important for cell culture applications.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

    • Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[3] Aqueous solutions should be prepared fresh.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against bacterial strains using the broth microdilution method.

Materials:

  • Bacterial strain(s) of interest (e.g., Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • This compound hydrochloride stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a few colonies into sterile broth and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate except for the first column.

    • Prepare the highest concentration of this compound to be tested by diluting the stock solution in broth. Add 200 µL of this solution to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no drug).

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

In Vitro Antimicrobial Activity of Grepafloxacin:

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pneumoniae (Penicillin-susceptible)0.250.25[5]
Streptococcus pneumoniae (Penicillin-resistant)0.250.25[5]
Staphylococcus aureus (Methicillin-susceptible)0.06-[5]
Haemophilus influenzae-0.03[5][6]
Moraxella catarrhalis-0.03[6]
Escherichia coli-0.03[5]
Klebsiella pneumoniae-2[5]
Pseudomonas aeruginosa (Ciprofloxacin-susceptible)0.252[5]
Mycoplasma spp.-(MIC range 0.03-2)[7]
Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Mammalian cell line of interest (e.g., THP-1 human monocytic cell line)[3]

  • Complete cell culture medium

  • This compound hydrochloride stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. A suggested starting range for many cell lines is 0.1 to 100 µg/mL.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm can also be measured and subtracted.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial Topoisomerases

This compound, like other fluoroquinolones, targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription. The drug stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[1][7][8][9]

G cluster_0 Bacterial Cell Grepafloxacin This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Grepafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Grepafloxacin->Topo_IV Inhibits DS_Breaks Double-Strand Breaks Grepafloxacin->DS_Breaks Stabilizes Cleaved Complex DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DNA_Gyrase->DS_Breaks Topo_IV->DNA_Replication Enables Topo_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of this compound.

Modulation of p38 MAPK Signaling Pathway in Neutrophils

In addition to its antibacterial activity, grepafloxacin has been shown to have immunomodulatory effects. Specifically, it can stereospecifically prime the respiratory burst in neutrophils through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The R(+) enantiomer has been observed to be more potent in this regard.

G cluster_1 Neutrophil Grepafloxacin This compound p38_MAPK p38 MAPK Grepafloxacin->p38_MAPK Activates (Phosphorylation) p47phox_translocation p47-phox Translocation to Membrane p38_MAPK->p47phox_translocation Induces Respiratory_Burst Priming of Respiratory Burst p47phox_translocation->Respiratory_Burst Leads to

Caption: Grepafloxacin-induced p38 MAPK activation in neutrophils.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a general workflow for conducting in vitro experiments with this compound.

G start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock serial_dilution Perform Serial Dilutions in Appropriate Medium prep_stock->serial_dilution assay_setup Set up Assay (MIC or Cytotoxicity) serial_dilution->assay_setup incubation Incubate under Defined Conditions assay_setup->incubation data_acq Data Acquisition (e.g., OD, Absorbance) incubation->data_acq analysis Data Analysis (MIC or IC₅₀ Determination) data_acq->analysis end End analysis->end

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols for (S)-Grepafloxacin Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Grepafloxacin is a fluoroquinolone antibiotic that was withdrawn from the market due to concerns about cardiotoxicity, specifically QTc interval prolongation.[1] Like other fluoroquinolones, its antibacterial action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] However, its off-target effects in mammalian cells are of significant interest for toxicological studies and in the development of safer antimicrobial agents. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various in vitro cell culture models, focusing on general cytotoxicity, phototoxicity, cardiotoxicity, and specific signaling pathways.

Data Presentation

Quantitative Cytotoxicity Data for Grepafloxacin
Assay TypeCell Line/SystemEndpointResultReference
CardiotoxicityCanine Cardiac Purkinje Fibers15% Prolongation of Action Potential Duration9.3 ± 0.9 µg/mL[3]
Cytokine InhibitionLipopolysaccharide-stimulated human peripheral blood cellsInhibition of IL-1α and IL-1β production1-30 mg/L[4]

Note: Limited publicly available data exists for standard cytotoxicity assays such as MTT or Neutral Red Uptake for this compound. The provided data focuses on specific toxicological endpoints.

Experimental Protocols

General Cell Viability Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of a cell line, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HepG2 human hepatoma cells, HaCaT human keratinocytes)

  • Complete cell culture medium

  • This compound hydrochloride

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell type and experimental design.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell viability).

In Vitro Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Assay

This protocol is based on the OECD Test Guideline 432 and is used to assess the phototoxic potential of this compound.

Materials:

  • Balb/c 3T3 fibroblasts

  • Complete cell culture medium

  • This compound hydrochloride

  • Neutral Red solution

  • Phosphate-buffered saline (PBS)

  • Desitaining solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well cell culture plates

  • Solar simulator with a UVA filter

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 3T3 cells into two 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 1 hour.

  • Irradiation:

    • Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²).

    • Keep the second plate in the dark as a control.

  • Incubation: Wash the cells and incubate both plates in fresh medium for 24 hours.

  • Neutral Red Staining: Incubate the cells with Neutral Red solution for 3 hours.

  • Desitaining: Wash the cells and add the desitaining solution.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Compare the IC₅₀ values obtained from the irradiated and non-irradiated plates. A significant difference in IC₅₀ values indicates phototoxic potential.

Cardiotoxicity Assessment: hERG Channel Blockade Assay

This protocol provides a general overview of an electrophysiological assay to assess the inhibitory effect of this compound on the hERG potassium channel, a key indicator of proarrhythmic potential.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture reagents

  • Patch-clamp electrophysiology setup

  • External and internal recording solutions

  • This compound hydrochloride

Procedure:

  • Cell Preparation: Culture hERG-expressing HEK293 cells to an appropriate confluency for patch-clamp experiments.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage-clamp protocol to elicit hERG tail currents.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition: Record the hERG current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the reduction in the hERG tail current amplitude.

    • Construct a concentration-response curve and calculate the IC₅₀ value for hERG channel blockade.

Reactive Oxygen Species (ROS) Detection

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS production.

Materials:

  • Cell line of interest (e.g., human keratinocytes)

  • This compound hydrochloride

  • DCFH-DA solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Probe Loading: Wash the cells with PBS and incubate with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again to remove excess probe and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Quantify the increase in fluorescence, which is proportional to the level of intracellular ROS.

Analysis of p38 MAPK Activation

This protocol outlines the use of Western blotting to detect the phosphorylation of p38 MAPK, a key event in the signaling pathway affected by grepafloxacin.[2]

Materials:

  • Cell line of interest (e.g., neutrophils or other relevant cell type)

  • This compound hydrochloride

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane and incubate with the primary antibody against phospho-p38 MAPK.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total p38 MAPK for loading control.

    • Quantify the band intensities to determine the relative level of p38 MAPK phosphorylation.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, HaCaT, hERG-HEK293) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Incubation with Compound seeding->treatment compound_prep This compound Serial Dilutions compound_prep->treatment mtt MTT Assay treatment->mtt nru Phototoxicity (NRU) Assay treatment->nru herg Cardiotoxicity (hERG) Assay treatment->herg ros ROS Detection treatment->ros mapk p38 MAPK Western Blot treatment->mapk ic50 IC50 Calculation mtt->ic50 nru->ic50 herg->ic50 ros_quant ROS Quantification ros->ros_quant mapk_quant p38 Phosphorylation Analysis mapk->mapk_quant

Caption: General experimental workflow for cytotoxicity testing.

signaling_pathway cluster_cell Mammalian Cell grepafloxacin This compound p38_mapk p38 MAPK grepafloxacin->p38_mapk Activates ros Reactive Oxygen Species (ROS) grepafloxacin->ros Induces p_p38_mapk Phosphorylated p38 MAPK p38_mapk->p_p38_mapk Phosphorylation cytotoxicity Cytotoxicity / Cellular Stress p_p38_mapk->cytotoxicity ros->cytotoxicity

Caption: Proposed signaling pathway for grepafloxacin cytotoxicity.

References

Application Notes and Protocols for (S)-Grepafloxacin Efficacy Studies in Animal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of (S)-Grepafloxacin in established animal infection models. The information is compiled from various studies to assist in the design and execution of preclinical assessments of fluoroquinolone antibiotics. This compound is a broad-spectrum fluoroquinolone antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3] Although withdrawn from the market for clinical use due to concerns about QTc prolongation, its efficacy in animal models remains relevant for comparative studies and understanding fluoroquinolone pharmacology.[2][4]

Key Pathogens and Corresponding Animal Models

This document focuses on animal models for three clinically significant respiratory pathogens against which Grepafloxacin has demonstrated activity:

  • Streptococcus pneumoniae : A leading cause of community-acquired pneumonia and meningitis.[1][5] A rabbit meningitis model is described.

  • Haemophilus influenzae : A common cause of respiratory tract infections such as bronchitis and pneumonia.[5][6] A murine respiratory infection model is detailed.

  • Chlamydia pneumoniae : An atypical bacterium associated with pneumonia and bronchitis.[7][8] A murine model of chlamydial pneumonitis is presented.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the in vivo and in vitro efficacy data for this compound against the targeted pathogens.

Table 1: In Vivo Efficacy of Grepafloxacin in a Rabbit Meningitis Model

Pathogen StrainAnimal ModelGrepafloxacin DoseEfficacy EndpointResultComparator(s)Comparator Result(s)
Penicillin-resistant Streptococcus pneumoniaeNew Zealand White Rabbits15 mg/kg IVBacterial killing rate in CSF (Δlog10 cfu/mL•h)-0.32 ± 0.15Vancomycin (2 x 20 mg/kg IV)-0.39 ± 0.18
Ceftriaxone (125 mg/kg IV)-0.32 ± 0.12
30 mg/kg IVBacterial killing rate in CSF (Δlog10 cfu/mL•h)Not significantly different from 15 mg/kgN/AN/A
2 x 50 mg/kg IVBacterial killing rate in CSF (Δlog10 cfu/mL•h)Not significantly different from 15 mg/kgN/AN/A

Data extracted from a study on a rabbit meningitis model caused by a penicillin-resistant strain of Streptococcus pneumoniae [9].

Table 2: In Vitro Susceptibility of Key Respiratory Pathogens to Grepafloxacin

PathogenNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Streptococcus pneumoniae12760.120.25
Haemophilus influenzae1024≤0.03≤0.03
Chlamydia pneumoniae140.1250.5

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data for S. pneumoniae and H. influenzae are from a U.S. surveillance study[10]. Data for C. pneumoniae is from a study on recent clinical isolates[6].

Experimental Protocols

Detailed methodologies for the key animal infection models are provided below.

Protocol 1: Rabbit Model of Streptococcus pneumoniae Meningitis

This protocol is adapted from studies evaluating the efficacy of antibiotics in treating experimental pneumococcal meningitis.[9]

1. Animal Model:

  • Species: New Zealand White rabbits

  • Weight: 2-2.5 kg

2. Bacterial Strain:

  • A well-characterized, penicillin-resistant strain of Streptococcus pneumoniae.

3. Inoculum Preparation:

  • Culture the pneumococcal strain in an appropriate broth medium (e.g., C+Y medium) to mid-log phase.

  • Wash and resuspend the bacterial cells in sterile saline to a final concentration of approximately 10⁵ colony-forming units (CFU)/mL.

4. Induction of Meningitis:

  • Anesthetize the rabbits.

  • Perform a cisternal puncture to directly inoculate the prepared bacterial suspension into the subarachnoid space.

5. Treatment Regimen:

  • Initiate treatment with this compound or comparator antibiotics 16 hours post-infection.

  • Administer drugs intravenously (IV) at specified doses (e.g., Grepafloxacin at 15 mg/kg).

6. Sample Collection and Analysis:

  • Collect cerebrospinal fluid (CSF) samples at baseline (before treatment) and at various time points post-treatment.

  • Determine bacterial titers in the CSF by serial dilution and plating on appropriate agar plates (e.g., blood agar).

  • Calculate the change in bacterial load over time (Δlog10 cfu/mL•h) to assess bactericidal activity.

7. Pharmacokinetic Analysis (Optional):

  • Collect blood samples concurrently with CSF samples.

  • Determine the concentration of this compound in serum and CSF using a validated analytical method (e.g., HPLC) to assess drug penetration into the central nervous system.

Protocol 2: Murine Model of Haemophilus influenzae Respiratory Tract Infection

This protocol is a generalized procedure based on established methods for inducing respiratory infections in mice.[11]

1. Animal Model:

  • Species: Mouse (specific strains such as BALB/c or C57BL/6 are commonly used).

2. Bacterial Strain:

  • A non-typeable Haemophilus influenzae (NTHi) clinical isolate.

3. Inoculum Preparation:

  • Culture NTHi on chocolate agar plates overnight in a humidified CO₂ incubator.

  • Inoculate a suitable broth (e.g., brain-heart infusion broth) and grow to mid-log phase.

  • Centrifuge the culture, wash the bacterial pellet, and resuspend in sterile saline to the desired concentration (e.g., 10⁷ CFU/mL).

4. Induction of Infection:

  • Anesthetize the mice.

  • Expose the trachea through a small incision.

  • Instill a defined volume of the bacterial suspension (e.g., 50 µL) directly into the trachea (intratracheal instillation).

5. Treatment Regimen:

  • Initiate treatment with this compound at a specified time point post-infection (e.g., 24 hours).

  • Administer the drug via an appropriate route (e.g., oral gavage) at the desired dosage and frequency.

6. Efficacy Assessment:

  • At selected time points post-treatment, euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.

  • Homogenize the lung tissue.

  • Determine the bacterial load in BAL fluid and lung homogenates by quantitative culture.

  • Assess lung inflammation through histopathological examination of lung tissue sections and/or measurement of pro-inflammatory cytokines in BAL fluid.

Protocol 3: Murine Model of Chlamydia pneumoniae Pneumonitis

This protocol is based on methods for establishing C. pneumoniae respiratory infection in mice.[3][12]

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6J or apoE-deficient mice for studies involving atherosclerosis).[3]

2. Bacterial Strain:

  • A standard laboratory strain of Chlamydia pneumoniae (e.g., TW-183 or AR-39).

3. Inoculum Preparation:

  • Propagate C. pneumoniae in a suitable cell line (e.g., HL or HEp-2 cells).

  • Harvest and purify the elementary bodies (EBs), the infectious form of the bacteria.

  • Suspend the purified EBs in sucrose-phosphate-glutamate (SPG) buffer to the desired infectious titer (e.g., 10⁶ inclusion-forming units [IFU]/mL).

4. Induction of Infection:

  • Anesthetize the mice.

  • Administer a small volume (e.g., 30-50 µL) of the EB suspension intranasally.

5. Treatment Regimen:

  • Begin treatment with this compound at a designated time post-infection (e.g., 3-7 days).

  • Administer the drug orally or via another appropriate route.

6. Outcome Measures:

  • Monitor mice for signs of illness and changes in body weight.

  • At specified time points, euthanize the animals.

  • Harvest the lungs and other relevant tissues (e.g., spleen, aorta).

  • Quantify the chlamydial load in the tissues using quantitative culture (IFU assay) or quantitative PCR (qPCR).

  • Evaluate lung pathology through histological examination.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described animal models.

Rabbit_Meningitis_Model_Workflow node_prep node_prep node_proc node_proc node_treat node_treat node_analysis node_analysis node_animal node_animal animal New Zealand White Rabbits (2-2.5 kg) anesthesia1 Anesthetize Rabbit animal->anesthesia1 culture Culture Penicillin-Resistant S. pneumoniae inoculum Prepare Inoculum (10^5 CFU/mL) culture->inoculum meningitis Induce Meningitis (Cisternal Puncture) inoculum->meningitis anesthesia1->meningitis infection_period 16h Infection Period meningitis->infection_period treatment Administer this compound or Comparator (IV) infection_period->treatment sampling Collect CSF and Blood Samples (Baseline and Post-Treatment) treatment->sampling bacterial_load Determine Bacterial Titers in CSF (Quantitative Culture) sampling->bacterial_load pk_analysis Pharmacokinetic Analysis (Drug Concentration in Serum/CSF) sampling->pk_analysis efficacy Assess Bactericidal Activity (Δlog10 cfu/mL•h) bacterial_load->efficacy

Caption: Workflow for the Rabbit Model of S. pneumoniae Meningitis.

Murine_Respiratory_Infection_Workflow node_prep node_prep node_proc node_proc node_treat node_treat node_analysis node_analysis node_animal node_animal animal Mice (e.g., BALB/c) anesthesia1 Anesthetize Mouse animal->anesthesia1 culture Culture H. influenzae or C. pneumoniae inoculum Prepare Bacterial Suspension (CFU or IFU/mL) culture->inoculum infection Induce Respiratory Infection (Intratracheal or Intranasal) inoculum->infection anesthesia1->infection infection_period Post-Infection Period infection->infection_period treatment Administer this compound (e.g., Oral Gavage) infection_period->treatment euthanasia Euthanize Mice at Defined Timepoints treatment->euthanasia sample_collection Collect BAL Fluid and Lung Tissue euthanasia->sample_collection bacterial_load Quantify Bacterial Load (Culture or qPCR) sample_collection->bacterial_load histology Histopathological Analysis of Lungs sample_collection->histology cytokines Measure Inflammatory Cytokines in BALF sample_collection->cytokines

Caption: General Workflow for Murine Respiratory Infection Models.

Grepafloxacin_MOA node_drug node_drug node_target node_target node_process node_process node_outcome node_outcome grepafloxacin This compound dna_gyrase DNA Gyrase (Topoisomerase II) grepafloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV grepafloxacin->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Essential for transcription Transcription dna_gyrase->transcription Essential for dna_repair DNA Repair dna_gyrase->dna_repair Essential for topoisomerase_iv->dna_replication Essential for bacterial_death Bacterial Cell Death dna_replication->bacterial_death Inhibition leads to transcription->bacterial_death Inhibition leads to dna_repair->bacterial_death Inhibition leads to

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols for Studying Bacterial Resistance Mechanisms Using (S)-Grepafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (S)-Grepafloxacin, a fluoroquinolone antibiotic, as a tool to investigate the mechanisms of bacterial resistance. The protocols outlined below are designed to facilitate the study of resistance development, including target-based resistance and efflux-mediated resistance.

This compound is a broad-spectrum fluoroquinolone that acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair[1]. Its potent activity against a range of Gram-positive and Gram-negative bacteria makes it a valuable agent for studying the emergence and characteristics of resistance.

Key Applications:

  • In Vitro Selection of Resistant Mutants: this compound can be used to select for resistant bacterial mutants in a controlled laboratory setting, allowing for the characterization of resistance mechanisms.

  • Mutant Prevention Concentration (MPC) Assays: Determining the MPC of this compound helps in understanding the concentration required to prevent the emergence of first-step resistant mutants.

  • Investigation of Efflux Pump Activity: By using this compound in combination with efflux pump inhibitors (EPIs), researchers can assess the contribution of efflux pumps to bacterial resistance.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Grepafloxacin Against Various Bacterial Species
Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Resistance Rate (%)
Escherichia coli-0.03-20.0-7.7
Klebsiella pneumoniae-0.03-20.0-7.7
Enterobacter cloacae-0.03-20.0-7.7
Pseudomonas aeruginosa (Ciprofloxacin-susceptible)-2-
Pseudomonas aeruginosa (Ciprofloxacin-resistant)->8-
Staphylococcus aureus (Methicillin-susceptible)0.06--
Streptococcus pneumoniae (Penicillin-susceptible)-0.25-
Haemophilus influenzae-0.03-
Moraxella catarrhalis-0.03-

Data compiled from multiple sources[2][3]. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Mutant Prevention Concentrations (MPCs) of Grepafloxacin and Other Fluoroquinolones Against Streptococcus pneumoniae
FluoroquinoloneMPC (µg/mL)
Gemifloxacin< Gatifloxacin
Moxifloxacin< Gatifloxacin
Trovafloxacin< Gatifloxacin
Gatifloxacin> Grepafloxacin
Grepafloxacin > Levofloxacin
LevofloxacinHighest MPC

This table illustrates the relative potential of different fluoroquinolones to restrict the selection of resistant mutants, with lower MPC values indicating a better potential[4][5].

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound powder

  • Bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., 0.1 N NaOH, then dilute in sterile distilled water) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Prepare Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: In Vitro Selection of Resistant Mutants

This protocol describes a method for selecting bacterial mutants with reduced susceptibility to this compound through serial passage.

Materials:

  • This compound

  • Susceptible bacterial strain

  • Appropriate liquid culture medium (e.g., CAMHB)

  • Agar plates for bacterial enumeration

  • Incubator

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible bacterial strain using Protocol 1.

  • Serial Passage:

    • Inoculate a tube of broth containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) with the susceptible bacterial strain.

    • Incubate until visible growth is observed.

    • Transfer an aliquot of this culture to a new tube containing a higher concentration of this compound (e.g., 2x the previous concentration).

    • Repeat this process for a predetermined number of passages or until a significant increase in the MIC is observed[2].

  • Characterization of Mutants:

    • Isolate single colonies from the final passage on antibiotic-free agar.

    • Determine the MIC of this compound for the isolated mutants to confirm resistance.

    • Perform genetic analysis (e.g., PCR and sequencing) of target genes such as gyrA and parC to identify mutations responsible for resistance[6][7].

Protocol 3: Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest antibiotic concentration that prevents the growth of a large bacterial population (≥10¹⁰ CFU).

Materials:

  • This compound

  • Bacterial isolate

  • Agar plates containing various concentrations of this compound

  • Broth medium

  • Incubator

Procedure:

  • Prepare High-Density Inoculum: Grow the bacterial isolate in broth to a high density (≥10¹⁰ CFU/mL). Concentrate the cells by centrifugation if necessary.

  • Plating: Spread a large number of cells (≥10¹⁰ CFU) onto a series of agar plates containing two-fold increasing concentrations of this compound.

  • Incubation: Incubate the plates at 35-37°C for 48-72 hours.

  • MPC Determination: The MPC is the lowest concentration of this compound at which no bacterial colonies are observed[5][8].

Protocol 4: Assessing Efflux Pump Activity with an Efflux Pump Inhibitor (EPI)

This protocol uses an EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN), to determine the role of efflux pumps in this compound resistance.

Materials:

  • This compound

  • Bacterial isolate

  • Efflux Pump Inhibitor (EPI), e.g., PAβN

  • Broth medium

  • 96-well microtiter plates

Procedure:

  • MIC Determination with and without EPI:

    • Determine the MIC of this compound for the bacterial isolate as described in Protocol 1.

    • Simultaneously, determine the MIC of this compound in the presence of a fixed, sub-inhibitory concentration of the EPI (e.g., 20 µg/mL of PAβN)[9].

  • Interpretation: A significant reduction (e.g., ≥4-fold) in the MIC of this compound in the presence of the EPI suggests that the antibiotic is a substrate for an efflux pump that is inhibited by the EPI[9].

Visualizations

cluster_fluoroquinolone_action Fluoroquinolone Mechanism of Action Grepafloxacin Grepafloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Grepafloxacin->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Grepafloxacin->Topoisomerase_IV DNA_Replication_Block Blockage of DNA Replication DNA_Gyrase->DNA_Replication_Block Topoisomerase_IV->DNA_Replication_Block Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death cluster_resistance_mechanisms Bacterial Resistance Mechanisms to Fluoroquinolones Target_Site_Mutations Target-Site Mutations (gyrA, parC) Reduced_Drug_Target_Affinity Reduced Drug-Target Affinity Target_Site_Mutations->Reduced_Drug_Target_Affinity Efflux_Pumps Increased Efflux Pump Expression/Activity Increased_Drug_Efflux Increased Drug Efflux Efflux_Pumps->Increased_Drug_Efflux Reduced_Permeability Reduced Outer Membrane Permeability (Gram-negatives) Reduced_Intracellular_Drug Reduced Intracellular Drug Concentration Reduced_Permeability->Reduced_Intracellular_Drug Increased_Drug_Efflux->Reduced_Intracellular_Drug cluster_workflow Experimental Workflow for Studying Efflux Pump-Mediated Resistance Start Start with Bacterial Isolate MIC_Grepafloxacin Determine MIC of Grepafloxacin Start->MIC_Grepafloxacin MIC_Grepafloxacin_EPI Determine MIC of Grepafloxacin + Efflux Pump Inhibitor (EPI) Start->MIC_Grepafloxacin_EPI Compare_MICs Compare MIC values MIC_Grepafloxacin->Compare_MICs MIC_Grepafloxacin_EPI->Compare_MICs Conclusion_Efflux Conclusion: Efflux pump contributes to resistance Compare_MICs->Conclusion_Efflux  ≥4-fold decrease in MIC Conclusion_No_Efflux Conclusion: Efflux pump not a major factor or not inhibited by EPI Compare_MICs->Conclusion_No_Efflux  <4-fold decrease in MIC

References

Application Notes and Protocols for Investigating (S)-Grepafloxacin Efflux Pump Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the interactions of the fluoroquinolone antibiotic, (S)-Grepafloxacin, with various mammalian and bacterial efflux pumps. The provided protocols and data will aid in the preclinical assessment of this compound and offer a framework for studying other potential drug candidates.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic. Understanding its interaction with efflux pumps is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and mechanisms of antimicrobial resistance. Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including drugs, out of cells. In mammals, transporters like P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP/ABCG2) are key determinants of drug absorption, distribution, metabolism, and excretion (ADME). In bacteria, efflux pumps such as AcrAB-TolC in Gram-negative bacteria and NorA in Gram-positive bacteria contribute significantly to antibiotic resistance.

Data Presentation

The following tables summarize the quantitative data found regarding the interaction of this compound with mammalian efflux pumps.

Table 1: In Vitro Inhibition of P-glycoprotein (P-gp/MDR1) by Grepafloxacin

ParameterCell LineSubstrateValueReference
IC50Caco-2Erythromycin2266 µM[1]

Table 2: Effect of Grepafloxacin on P-glycoprotein (P-gp/MDR1) Mediated Transport

ParameterCell LineSubstrateGrepafloxacin ConcentrationChange in Permeability Ratio (B-A/A-B)Reference
Permeability RatioMDCKII-MDR1[¹⁴C]-Erythromycin1 mMReduced from 8.67 to 1.18[1]

Table 3: Interaction of Grepafloxacin with Other Mammalian Efflux Pumps

Efflux PumpInteraction TypeEvidenceReference
MRP2Substrate/TransportSecretory transport of grepafloxacin is diminished by the MRP2 inhibitor probenecid and is lower in MRP2-deficient rat intestinal tissue.[2][3][2][3]
BCRP (ABCG2)Substrate/TransportBasal-to-apical transport of grepafloxacin is greater in cells expressing BCRP and is inhibited by a BCRP inhibitor. Biliary excretion of grepafloxacin is significantly reduced in Bcrp(-/-) mice.[4][4]

Experimental Protocols

Detailed methodologies for key experiments to investigate this compound's interaction with efflux pumps are provided below.

Protocol 1: Caco-2 Bidirectional Permeability Assay for P-gp Substrate and Inhibition Assessment

This assay determines if a compound is a substrate or inhibitor of P-gp by measuring its transport across a polarized monolayer of Caco-2 cells, which endogenously express P-gp.

Materials:

  • Caco-2 cells (passage 20-40)

  • 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)

  • This compound

  • A known P-gp substrate (e.g., Digoxin)

  • A known P-gp inhibitor (e.g., Verapamil)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of 6 x 10⁴ cells/cm² and culture for 21-25 days to allow for differentiation and polarization.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values > 200 Ω·cm².

  • Transport Experiment (Substrate Assessment):

    • Wash the monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A→B) Transport: Add this compound solution to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.

    • Basolateral to Apical (B→A) Transport: Add this compound solution to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber.

    • Incubate at 37°C with 5% CO₂ for 2 hours on an orbital shaker.

    • Collect samples from the receiver chamber at specified time points.

  • Transport Experiment (Inhibition Assessment):

    • Follow the same procedure as the substrate assessment, but co-incubate a known P-gp substrate (e.g., Digoxin) with varying concentrations of this compound.

  • Sample Analysis: Quantify the concentration of the transported compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.

    • For inhibition, calculate the IC50 value of this compound by plotting the percentage of inhibition of the P-gp substrate's efflux against the concentration of this compound.

Protocol 2: P-gp ATPase Activity Assay

This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Materials:

  • Recombinant human P-gp membranes

  • Assay buffer (e.g., Tris-MES buffer, pH 6.8)

  • MgATP solution

  • This compound

  • Positive control stimulator (e.g., Verapamil)

  • Positive control inhibitor (e.g., Sodium Orthovanadate)

  • Reagent for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Plate reader

Procedure:

  • Preparation: Prepare a phosphate standard curve. Prepare solutions of this compound, Verapamil, and Sodium Orthovanadate.

  • ATPase Reaction:

    • In a 96-well plate, add P-gp membranes to the assay buffer.

    • Add the test compounds (this compound), controls, or buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding MgATP.

    • Incubate at 37°C for an optimized time (e.g., 20-40 minutes) to ensure the reaction is in the linear range.

  • Phosphate Detection:

    • Stop the reaction according to the detection kit's instructions (e.g., by adding an SDS solution).

    • Add the phosphate detection reagent and incubate at room temperature.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

  • Data Analysis:

    • Calculate the amount of Pi released using the phosphate standard curve.

    • Determine the change in ATPase activity relative to the basal activity (no compound) and the positive controls. Stimulation of ATPase activity suggests the compound is a substrate, while inhibition of Verapamil-stimulated ATPase activity indicates an inhibitory interaction.

Protocol 3: Fluorescence-Based Substrate Accumulation Assay

This high-throughput assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing an efflux pump.

Materials:

  • Cells overexpressing the target efflux pump (e.g., MDCKII-MDR1 for P-gp, or bacterial strains overexpressing AcrAB-TolC or NorA)

  • Wild-type cells (as a control)

  • 96-well black, clear-bottom plates

  • Fluorescent substrate (e.g., Hoechst 33342 for P-gp, Ethidium Bromide for bacterial pumps)

  • This compound

  • Positive control inhibitor (e.g., Verapamil for P-gp, CCCP or PAβN for bacterial pumps)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Wash the cells with PBS and then incubate with varying concentrations of this compound or control inhibitors for a specified time (e.g., 30-60 minutes) at 37°C.

  • Fluorescent Substrate Addition: Add the fluorescent substrate to all wells and incubate for an appropriate time (e.g., 60-90 minutes for Hoechst 33342, 30 minutes for Ethidium Bromide) at 37°C.

  • Wash: Wash the cells with ice-cold PBS to stop the efflux and remove the extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (e.g., Ex/Em ~350/460 nm for Hoechst 33342, ~530/590 nm for Ethidium Bromide) or a flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the efflux pump. Calculate the IC50 value by plotting the fluorescence intensity against the concentration of this compound.

Visualizations

Signaling Pathway

While direct modulation of signaling pathways by this compound to regulate efflux pump expression has not been definitively established, P-glycoprotein expression is known to be regulated by various signaling cascades. The following diagram illustrates a general pathway involving Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) that can influence P-gp expression.[5] Investigating whether fluoroquinolones can modulate this pathway would be a valuable area of future research.

G cluster_cytoplasm Cytoplasm Extracellular_Signal Extracellular Stimuli (e.g., Cytokines, Growth Factors) PKC PKC Extracellular_Signal->PKC Activates IkB_a IκBα PKC->IkB_a Phosphorylates (leading to degradation) NF_kB NF-κB (p65/p50) NF_kB_active Active NF-κB (p65/p50) NF_kB->NF_kB_active Releases Nucleus Nucleus NF_kB_active->Nucleus Translocates to MDR1_Gene MDR1 Gene NF_kB_active->MDR1_Gene Binds to promoter P_gp P-glycoprotein (Efflux Pump) MDR1_Gene->P_gp Transcription & Translation

Caption: General signaling pathway for P-gp regulation.

Experimental Workflows

G cluster_caco2 Caco-2 Bidirectional Permeability Assay Caco2_1 Seed Caco-2 cells on Transwell® inserts Caco2_2 Culture for 21-25 days (Polarization) Caco2_1->Caco2_2 Caco2_3 Check Monolayer Integrity (TEER Measurement) Caco2_2->Caco2_3 Caco2_4 Perform Transport Experiment (A→B and B→A) Caco2_3->Caco2_4 Caco2_5 Quantify with LC-MS/MS Caco2_4->Caco2_5 Caco2_6 Calculate Papp and Efflux Ratio Caco2_5->Caco2_6

Caption: Workflow for Caco-2 permeability assay.

G cluster_atpase P-gp ATPase Activity Assay ATPase_1 Prepare P-gp membranes, compounds, and controls ATPase_2 Incubate membranes with This compound/controls ATPase_1->ATPase_2 ATPase_3 Initiate reaction with MgATP ATPase_2->ATPase_3 ATPase_4 Incubate at 37°C ATPase_3->ATPase_4 ATPase_5 Stop reaction and detect inorganic phosphate (Pi) ATPase_4->ATPase_5 ATPase_6 Measure absorbance and analyze data ATPase_5->ATPase_6

Caption: Workflow for P-gp ATPase activity assay.

G cluster_fluorescence Fluorescence-Based Accumulation Assay Fluo_1 Seed cells overexpressing efflux pump Fluo_2 Incubate with this compound or control inhibitors Fluo_1->Fluo_2 Fluo_3 Add fluorescent substrate Fluo_2->Fluo_3 Fluo_4 Wash to remove extracellular substrate Fluo_3->Fluo_4 Fluo_5 Measure intracellular fluorescence Fluo_4->Fluo_5 Fluo_6 Calculate % inhibition and IC50 Fluo_5->Fluo_6

Caption: Workflow for fluorescence-based accumulation assay.

References

Application Notes and Protocols for (S)-Grepafloxacin in the Generation of Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (S)-Grepafloxacin, a fluoroquinolone antibiotic, to select for and characterize resistant bacterial strains. The information is intended for research and drug development purposes to understand the mechanisms of antibiotic resistance.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] The rise of antibiotic resistance is a significant global health concern, and the in vitro generation of resistant strains is a critical tool for studying resistance mechanisms, evaluating the efficacy of new antimicrobial agents, and developing strategies to combat resistance.

The primary mechanisms of resistance to fluoroquinolones, including grepafloxacin, involve:

  • Target-mediated resistance: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of the antibiotic to its target enzymes.

  • Altered drug permeation: Changes in the bacterial cell envelope that limit the influx of the drug.

  • Increased efflux: Overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell.[2][3][4]

  • SOS Response: Induction of the SOS DNA damage response can contribute to the formation of tolerant persister cells and increase the rate of mutation, potentially leading to resistance.[5][6][7][8][9]

These protocols and data will guide researchers in the controlled generation and characterization of bacterial strains with resistance to this compound.

Data Presentation: Quantitative Analysis of Grepafloxacin Resistance

The following tables summarize the minimum inhibitory concentrations (MICs) of grepafloxacin against various bacterial species and the mutations associated with resistance.

Table 1: In Vitro Activity of Grepafloxacin Against Selected Bacterial Species

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Resistance Rate (%)
Escherichia coli0.030.03-20.0-7.7
Klebsiella pneumoniae0.03-20.03-20.0-7.7
Enterobacter cloacae0.03-20.03-20.0-7.7
Pseudomonas aeruginosa (ciprofloxacin-susceptible)22-
Pseudomonas aeruginosa (ciprofloxacin-resistant)>8>8-
Staphylococcus aureus (methicillin-susceptible)--91.4 (susceptibility rate)
Streptococcus pneumoniae (penicillin-susceptible)0.250.25-
Haemophilus influenzae0.030.03-
Moraxella catarrhalis0.030.03-
Legionella spp.0.50.5-

Data compiled from multiple sources.[10][11][12]

Table 2: Common Mutations Associated with Grepafloxacin Resistance

Bacterial SpeciesGeneCodon ChangeAmino Acid SubstitutionAssociated Grepafloxacin MIC (µg/mL)
Streptococcus pneumoniaegyrATCC -> TTCSer-83 -> Phe>4
Escherichia coligyrATCC -> TTGSer-83 -> LeuHigh-level resistance
Escherichia coligyrAGAC -> AACAsp-87 -> AsnHigh-level resistance
Escherichia coliparCAGC -> ATCSer-80 -> IleHigh-level resistance

Note: High-level resistance to fluoroquinolones in E. coli is often associated with combined mutations in both gyrA and parC.[13][14][15]

Experimental Protocols

Protocol 1: In Vitro Selection of Grepafloxacin-Resistant Mutants by Serial Passage

This protocol describes a multi-step method to gradually select for bacterial strains with increased resistance to grepafloxacin.[10][16][17][18][19]

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Appropriate solid growth medium (e.g., Mueller-Hinton Agar, Tryptic Soy Agar)

  • This compound hydrochloride stock solution

  • Sterile culture tubes and plates

  • Incubator

  • Spectrophotometer or other means of measuring bacterial growth

Procedure:

  • Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of grepafloxacin for the parent bacterial strain using standard broth microdilution or agar dilution methods according to CLSI guidelines.

  • Initiation of Serial Passage: Inoculate a tube of liquid medium containing a sub-MIC concentration of grepafloxacin (e.g., 0.5 x MIC) with the parent bacterial strain. Incubate under appropriate conditions until growth is observed.

  • Subsequent Passages:

    • On a daily basis, determine the MIC of the culture from the previous day.

    • Inoculate a new series of tubes containing serially diluted grepafloxacin with the culture grown at the highest sub-MIC concentration from the previous passage.

    • Incubate the new set of tubes.

  • Continuation: Repeat the passage process for a predetermined number of days (e.g., 21-30 days) or until a significant increase in the MIC is observed.[10]

  • Isolation of Resistant Mutants: Streak a sample from the culture grown at the highest grepafloxacin concentration onto solid medium to obtain isolated colonies.

  • Confirmation of Resistance: Select individual colonies and determine their MIC to confirm the resistant phenotype.

  • Characterization of Mutants: Resistant mutants can be further characterized by sequencing the QRDRs of the gyrA and parC genes to identify mutations.

Protocol 2: Determination of Spontaneous Mutation Frequency

This protocol is a single-step method to determine the frequency at which resistant mutants arise in a bacterial population upon exposure to an inhibitory concentration of grepafloxacin.[10][20]

Materials:

  • Bacterial strain of interest

  • Appropriate liquid and solid growth media

  • This compound hydrochloride stock solution

  • Sterile culture plates

  • Incubator

  • Materials for bacterial enumeration (e.g., serial dilution supplies, plating supplies)

Procedure:

  • Prepare Bacterial Culture: Grow the bacterial strain in liquid medium to a high cell density (e.g., 10⁹ - 10¹⁰ CFU/mL).

  • Determine Total Viable Count: Perform serial dilutions of the culture and plate on antibiotic-free agar to determine the total number of colony-forming units (CFU) per milliliter.

  • Selection of Mutants: Plate a large, known volume of the undiluted culture onto agar plates containing an inhibitory concentration of grepafloxacin (typically 4x or 8x the MIC).

  • Incubation: Incubate the plates for 48-72 hours.

  • Enumeration of Resistant Colonies: Count the number of colonies that grow on the grepafloxacin-containing plates.

  • Calculate Mutation Frequency: The spontaneous mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_setup Initial Setup cluster_passage Serial Passage cluster_isolation Isolation & Characterization parent_strain Parent Bacterial Strain mic_determination Determine Initial MIC parent_strain->mic_determination sub_mic_culture Culture in Sub-MIC Grepafloxacin mic_determination->sub_mic_culture daily_mic Daily MIC Determination sub_mic_culture->daily_mic 24h Incubation isolate_colonies Isolate Colonies on Solid Medium sub_mic_culture->isolate_colonies End of Passage inoculate_new Inoculate New Serial Dilutions daily_mic->inoculate_new inoculate_new->sub_mic_culture Repeat for 21-30 days confirm_resistance Confirm Resistant Phenotype (MIC) isolate_colonies->confirm_resistance characterize_mutants Sequence gyrA/parC Genes confirm_resistance->characterize_mutants

Caption: Experimental workflow for generating grepafloxacin-resistant bacteria.

resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms grepafloxacin This compound dna_gyrase DNA Gyrase (gyrA/gyrB) grepafloxacin->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV (parC/parE) grepafloxacin->topoisomerase_iv Inhibition sos_response SOS Response grepafloxacin->sos_response Induces DNA Damage dna_replication DNA Replication & Repair dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Cell Death dna_replication->cell_death efflux_pump Efflux Pump efflux_pump->grepafloxacin Expels Drug sos_hypermutation SOS-induced Hypermutation sos_response->sos_hypermutation Leads to target_mutation Target Mutation (gyrA/parC) target_mutation->dna_gyrase Alters Target target_mutation->topoisomerase_iv Alters Target pump_upregulation Efflux Pump Upregulation pump_upregulation->efflux_pump Increases Expression sos_hypermutation->target_mutation Causes

References

Application Notes and Protocols for In Vitro Assessment of (S)-Grepafloxacin Phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Grepafloxacin is a fluoroquinolone antibiotic that, like other members of its class, has the potential to cause photosensitivity reactions upon exposure to ultraviolet (UV) radiation.[1][2] These phototoxic reactions are a result of the drug absorbing light energy, leading to the formation of reactive oxygen species (ROS) that can cause cellular damage.[3][4][5] In vitro phototoxicity testing is a crucial step in the safety assessment of pharmaceutical compounds to predict their potential for causing such adverse effects in humans.[6][7]

This document provides a detailed protocol for assessing the in vitro phototoxicity of this compound, primarily focusing on the validated 3T3 Neutral Red Uptake (NRU) phototoxicity test (OECD Guideline 432).[8][9] Additionally, a method for investigating the underlying mechanism through the detection of reactive oxygen species (ROS) is described.

Key Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This assay is the standard in vitro method for assessing phototoxicity and is based on the comparison of the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of simulated solar light.[9][10]

Materials:

  • Balb/c 3T3 mouse fibroblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Chlorpromazine (positive control)[8]

  • 96-well cell culture plates

  • UVA irradiation source (e.g., solar simulator) with a UVA filter[8][11]

  • Neutral Red dye solution

  • Neutral Red solubilizing solution (e.g., 1% acetic acid in 50% ethanol)

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Culture: Maintain Balb/c 3T3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[12]

  • Cell Seeding: Seed the 3T3 cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours. Incubate the plates for 24 hours.[12]

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or culture medium). A series of dilutions should be prepared in culture medium to treat the cells.[12] The final solvent concentration should be non-toxic to the cells.

  • Treatment: Remove the culture medium from the plates and add the various concentrations of this compound to the wells. Include vehicle controls (solvent only) and a positive control (Chlorpromazine).

  • Irradiation: Expose one of the two plates to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.[8]

  • Incubation: After irradiation, wash the cells and replace the treatment medium with fresh culture medium. Incubate both plates for another 24 hours.

  • Neutral Red Uptake Assay:

    • After incubation, wash the cells with Phosphate Buffered Saline (PBS).

    • Add Neutral Red solution to each well and incubate for 3 hours to allow for the uptake of the dye by viable cells.[10]

    • Wash the cells to remove excess dye.

    • Add Neutral Red solubilizing solution to each well to extract the dye from the cells.

    • Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis: Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates relative to the vehicle control. Determine the IC50 values (the concentration that reduces cell viability by 50%) for both conditions. The Photo-Irritation Factor (PIF) is then calculated using the following formula:

    PIF = IC50 (-UVA) / IC50 (+UVA)

    A PIF value greater than 5 is indicative of phototoxic potential, a value between 2 and 5 suggests probable phototoxicity, and a value less than 2 is considered non-phototoxic.[13]

Reactive Oxygen Species (ROS) Assay

This assay helps to elucidate the mechanism of phototoxicity by measuring the generation of ROS, a key event in drug-induced photosensitivity.[4][14]

Materials:

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS probe

  • Phosphate Buffered Saline (PBS)

  • 96-well black plates

  • UVA irradiation source

  • Fluorescence plate reader

Procedure:

  • Preparation of Test Solution: Prepare a solution of this compound in PBS at the desired concentration.

  • Addition of ROS Probe: Add DCFH-DA to the this compound solution in the wells of a 96-well black plate. DCFH-DA is a non-fluorescent probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

  • Irradiation: Expose the plate to a controlled dose of UVA radiation.

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity of the this compound solution to that of a vehicle control (PBS with DCFH-DA) to determine the extent of ROS generation. An increase in fluorescence indicates the production of ROS.[15]

Data Presentation

Quantitative data from the phototoxicity assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity and Phototoxicity of this compound in the 3T3 NRU Assay

CompoundIC50 (-UVA) (µg/mL)IC50 (+UVA) (µg/mL)Photo-Irritation Factor (PIF)Phototoxicity Classification
This compound
Chlorpromazine (Positive Control)>5Phototoxic
Vehicle Control> Maximum Conc.> Maximum Conc.<2Non-phototoxic

Table 2: Reactive Oxygen Species (ROS) Generation by this compound upon UVA Irradiation

CompoundConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Fold Increase vs. Control
Vehicle Control-1.0
This compound10
This compound50
This compound100

Visualizations

Signaling Pathway of Fluoroquinolone-Induced Phototoxicity

G cluster_0 Cellular Environment A This compound C Excited State This compound* A->C Absorption B UVA Light (320-400 nm) B->C D Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, Superoxide) C->D Energy Transfer to O2 F Oxidative Damage D->F Oxidation E Cellular Macromolecules (Lipids, Proteins, DNA) E->F G Cellular Stress Response F->G H Inflammation & Apoptosis G->H I Phototoxicity H->I

Caption: Signaling pathway of this compound induced phototoxicity.

Experimental Workflow for In Vitro Phototoxicity Assessment

G cluster_workflow Experimental Workflow prep Prepare 3T3 Cell Cultures in 96-well plates treat Treat cells with this compound (and controls) prep->treat split Divide plates into two groups treat->split irr Irradiate with UVA (+UVA) split->irr Group 1 dark Keep in dark (-UVA) split->dark Group 2 incubate Incubate for 24 hours irr->incubate dark->incubate nru Perform Neutral Red Uptake (NRU) Assay incubate->nru measure Measure Absorbance nru->measure analyze Calculate Cell Viability, IC50, and PIF measure->analyze

Caption: Workflow for the 3T3 NRU phototoxicity assay.

References

Application Notes and Protocols: (S)-Grepafloxacin Binding Studies with Bacterial Topoisomerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the binding interactions between (S)-Grepafloxacin, a fluoroquinolone antibiotic, and its primary bacterial targets: DNA gyrase and topoisomerase IV. This document includes quantitative binding data, detailed experimental protocols for key assays, and visualizations to elucidate the mechanism of action and experimental workflows.

Introduction

This compound exerts its antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them crucial targets for antimicrobial agents. Grepafloxacin, like other fluoroquinolones, traps the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death. The preference for either DNA gyrase or topoisomerase IV can vary depending on the bacterial species.

Mechanism of Action

This compound binds to the complex formed between the bacterial topoisomerase and DNA. This binding event stabilizes the cleavage complex, where the DNA is nicked and covalently linked to the enzyme. This ternary complex of Grepafloxacin-enzyme-DNA prevents the re-ligation of the DNA strands, effectively halting DNA replication and transcription.

Topoisomerase Bacterial Topoisomerase (DNA Gyrase or Topoisomerase IV) Enzyme_DNA_Complex Enzyme-DNA Complex Topoisomerase->Enzyme_DNA_Complex binds to DNA Bacterial DNA DNA->Enzyme_DNA_Complex Ternary_Complex Grepafloxacin-Enzyme-DNA Ternary Complex (Cleavage Complex) Enzyme_DNA_Complex->Ternary_Complex binding Grepafloxacin This compound Grepafloxacin->Ternary_Complex DNA_Breaks Double-Strand DNA Breaks Ternary_Complex->DNA_Breaks stabilization of Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death leads to

Caption: Mechanism of this compound action.

Quantitative Binding Data

The inhibitory activity of this compound against bacterial topoisomerases is quantified by determining the 50% inhibitory concentration (IC50). The following tables summarize the IC50 values for this compound against DNA gyrase and topoisomerase IV from Streptococcus pneumoniae and Staphylococcus aureus.

Table 1: IC50 Values of Grepafloxacin against Streptococcus pneumoniae Topoisomerases [1]

Target EnzymeStrain C3LN4 (Ciprofloxacin-sensitive) IC50 (µg/mL)Strain 502226 (Ciprofloxacin-resistant) IC50 (µg/mL)Strain 503244 (Ciprofloxacin-resistant) IC50 (µg/mL)
DNA Gyrase201040
Topoisomerase IV5510

Table 2: IC50 Values of Grepafloxacin against Staphylococcus aureus Topoisomerases

Target EnzymeIC50 (µg/mL)
DNA Gyrase62.1
Topoisomerase IV4.86

Note: Data for S. aureus indicates that Grepafloxacin is a Type I quinolone, preferentially targeting Topoisomerase IV in this species.

Experimental Protocols

Detailed protocols for assessing the inhibitory activity of this compound against bacterial topoisomerases are provided below.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Start Start Prepare_Reaction Prepare Reaction Mix: - Relaxed pBR322 DNA - DNA Gyrase - Assay Buffer - ATP Start->Prepare_Reaction Add_Grepafloxacin Add varying concentrations of This compound Prepare_Reaction->Add_Grepafloxacin Incubate Incubate at 37°C Add_Grepafloxacin->Incubate Stop_Reaction Stop reaction with SDS/Proteinase K Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Analyze Analyze Gel: Quantify supercoiled vs. relaxed DNA Agarose_Gel->Analyze End Determine IC50 Analyze->End

Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed pBR322 plasmid DNA

  • This compound stock solution

  • 5X DNA Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM Spermidine, 32.5% Glycerol, 0.5 mg/mL BSA)

  • 10 mM ATP solution

  • Stop Solution (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Prepare a reaction mixture containing relaxed pBR322 DNA, DNA gyrase enzyme, and 1X DNA Gyrase Assay Buffer.

  • Aliquot the reaction mixture into separate tubes.

  • Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the respective tubes. Include a no-drug control.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding Stop Solution.

  • Load the samples onto a 1% agarose gel in TAE or TBE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the amount of supercoiled DNA in each lane. The IC50 is the concentration of this compound that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of this compound to inhibit the ATP-dependent decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Start Start Prepare_Reaction Prepare Reaction Mix: - Kinetoplast DNA (kDNA) - Topoisomerase IV - Assay Buffer - ATP Start->Prepare_Reaction Add_Grepafloxacin Add varying concentrations of This compound Prepare_Reaction->Add_Grepafloxacin Incubate Incubate at 37°C Add_Grepafloxacin->Incubate Stop_Reaction Stop reaction with SDS/EDTA Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Analyze Analyze Gel: Quantify decatenated minicircles Agarose_Gel->Analyze End Determine IC50 Analyze->End

Caption: Topoisomerase IV Decatenation Inhibition Assay Workflow.

Materials:

  • Purified bacterial topoisomerase IV (subunits ParC and ParE)

  • Kinetoplast DNA (kDNA)

  • This compound stock solution

  • 5X Topoisomerase IV Decatenation Buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 25 mM DTT, 2.5 mM EDTA, 0.5 mg/mL BSA)

  • 10 mM ATP solution

  • Stop Solution (e.g., 5% Sarkosyl, 25 mM EDTA, 0.025% bromophenol blue)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Prepare a reaction mixture containing kDNA, topoisomerase IV enzyme, and 1X Topoisomerase IV Decatenation Buffer.

  • Aliquot the reaction mixture into separate tubes.

  • Add varying concentrations of this compound (e.g., 0.1 µM to 50 µM) to the respective tubes. Include a no-drug control.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding Stop Solution.

  • Load the samples onto a 1% agarose gel in TAE or TBE buffer.

  • Perform electrophoresis. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.

  • Stain the gel and visualize.

  • Quantify the amount of decatenated minicircles. The IC50 is the concentration of this compound that reduces the amount of decatenated minicircles by 50% compared to the no-drug control.

Quinolone-Induced DNA Cleavage Assay

This assay detects the formation of the stable ternary complex of this compound, topoisomerase, and DNA, which results in DNA cleavage upon denaturation of the enzyme.

Start Start Prepare_Reaction Prepare Reaction Mix: - Supercoiled Plasmid DNA - Topoisomerase - Assay Buffer Start->Prepare_Reaction Add_Grepafloxacin Add varying concentrations of This compound Prepare_Reaction->Add_Grepafloxacin Incubate Incubate at 37°C Add_Grepafloxacin->Incubate Denature Add SDS and Proteinase K to denature enzyme Incubate->Denature Agarose_Gel Agarose Gel Electrophoresis Denature->Agarose_Gel Analyze Analyze Gel: Quantify linearized plasmid DNA Agarose_Gel->Analyze End Determine CC25/CC50 Analyze->End

Caption: Quinolone-Induced DNA Cleavage Assay Workflow.

Materials:

  • Purified bacterial DNA gyrase or topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound stock solution

  • 5X Cleavage Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM KCl, 25 mM MgCl2, 25 mM DTT)

  • 10% SDS solution

  • Proteinase K solution (20 mg/mL)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Prepare a reaction mixture containing supercoiled plasmid DNA, the topoisomerase enzyme, and 1X Cleavage Assay Buffer.

  • Aliquot the reaction mixture into separate tubes.

  • Add varying concentrations of this compound to the respective tubes. Include a no-drug control.

  • Incubate the reactions at 37°C for 30-60 minutes to allow for complex formation.

  • Add SDS to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/mL to each reaction.

  • Incubate at 37°C for another 30 minutes to digest the protein.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate supercoiled, relaxed, and linearized plasmid DNA.

  • Stain the gel and visualize. The amount of linearized plasmid DNA corresponds to the amount of cleavage complex formed.

  • Quantify the amount of linear DNA. The concentration of this compound that produces 25% (CC25) or 50% (CC50) of the maximum cleavage is determined.

References

Application Notes and Protocols for (S)-Grepafloxacin in Veterinary Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Grepafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] While its clinical use in humans was discontinued due to concerns about cardiac side effects, its potent in vitro activity makes it a relevant tool for veterinary microbiology research, particularly in studies involving antimicrobial susceptibility testing, resistance development, and comparative efficacy analysis against veterinary pathogens.[4] These application notes provide detailed protocols and data for the use of this compound in a research setting.

This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][5] This mechanism is common to fluoroquinolones.[6]

Applications in Veterinary Microbiology Research

  • Comparative In Vitro Susceptibility Testing: Evaluating the efficacy of this compound against a panel of veterinary pathogens and comparing it with other fluoroquinolones or classes of antibiotics.

  • Resistance Studies: Investigating the mechanisms and frequency of resistance development to this compound in veterinary bacterial isolates.

  • Pharmacodynamic Studies: Assessing the concentration-dependent killing kinetics of this compound against specific veterinary pathogens.

  • Intracellular Pathogen Studies: Due to its accumulation in polymorphonuclear leucocytes, this compound can be used in research on intracellular veterinary pathogens like Brucella spp. and Mycoplasma spp.[7]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various veterinary-relevant pathogens, as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycoplasma Species

Mycoplasma SpeciesMIC Range (mg/L)Comparator Agents (MIC Range, mg/L)Reference
Mycoplasma spp. (65 strains)0.03 - 2Ofloxacin (2-16 times less active), Ciprofloxacin (2-16 times less active), Sparfloxacin (similar activity)[8]
M. pneumoniae0.06 - 0.5Ofloxacin (4-fold less active)[9]
M. hominis0.015 - 0.05Ofloxacin (16-fold less active)[9]

Table 2: In Vitro Activity of this compound against Various Bacterial Species

Bacterial SpeciesMIC Range (mg/L)NotesReference
Streptococcus pneumoniae-4-fold higher potency than ciprofloxacin[1]
Gram-positive cocci-Superior activity compared to ciprofloxacin, ofloxacin, and fleroxacin[10]
Acinetobacter spp.-2- to 4-times more active than ciprofloxacin[10]
Stenotrophomonas maltophilia-2- to 4-times more active than ciprofloxacin[10]
Pseudomonas aeruginosa-Ciprofloxacin is 2- to 4-times more potent[10]
Bacteroides fragilis-Inhibited 83% of isolates at 2 µg/ml[11]
Brucella melitensis-Ineffective in a prophylactic mouse model[12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard veterinary microbiology susceptibility testing guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a veterinary bacterial isolate.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., sterile distilled water, with adjustment of pH if necessary)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria, or other appropriate broth for fastidious organisms (e.g., specific broth for Mycoplasma or Brucella)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher. Sterilize by filtration.

  • Preparation of Working Solutions: Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth to create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Culture the veterinary pathogen on appropriate agar plates. Select several colonies and suspend them in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation:

    • Add 50 µL of the appropriate broth to each well of a 96-well plate.

    • Add 50 µL of the serially diluted this compound solutions to the corresponding wells, resulting in a final volume of 100 µL and the desired test concentrations.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the optimal temperature and atmospheric conditions for the specific bacterium (e.g., 35-37°C for 18-24 hours for most bacteria; specific conditions may be required for organisms like Mycoplasma).

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism. This can be assessed visually or with a microplate reader.

Protocol 2: Time-Kill Assay

Objective: To assess the bactericidal activity of this compound over time against a veterinary pathogen.

Materials:

  • This compound

  • Log-phase culture of the veterinary pathogen

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Shaking incubator

  • Apparatus for performing viable plate counts (e.g., spiral plater or manual plating supplies)

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute it into fresh, pre-warmed broth and incubate until it reaches the early to mid-logarithmic phase of growth.

  • Assay Setup:

    • Prepare several flasks containing the appropriate broth.

    • Add this compound to the flasks at different multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

    • Include a growth control flask without any antibiotic.

    • Inoculate each flask with the log-phase culture to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Incubation and Counting: Incubate the plates under appropriate conditions until colonies are visible, then count the colonies to calculate the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

Visualizations

Mechanism of Action of this compound

G cluster_bacterium Bacterial Cell Grepafloxacin This compound CellWall Cell Wall/ Membrane Grepafloxacin->CellWall Enters Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Grepafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Grepafloxacin->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Decatenated_DNA Decatenated Daughter DNA Topoisomerase_IV->Decatenated_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Introduces negative supercoils Relaxed_DNA->Topoisomerase_IV Decatenates DNA_Replication DNA Replication Decatenated_DNA->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Workflow for MIC Determination

G Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilute Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Plate Wells Serial_Dilute->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Read_Results Visually Inspect for Growth (Determine MIC) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures for chemical reagents. As a member of the fluoroquinolone class, potential for arthropathy has been noted in juvenile animals, specifically dogs, at high doses.[13] Therefore, appropriate consideration should be given to this aspect when designing in vivo studies in young animals.

Disclaimer

These application notes are intended for research purposes only. This compound is not approved for veterinary clinical use. All experiments should be conducted in accordance with institutional and national guidelines for animal welfare and laboratory safety.

References

Troubleshooting & Optimization

Navigating the Challenges of (S)-Grepafloxacin Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Grepafloxacin, a fluoroquinolone antibiotic, presents unique solubility challenges in aqueous buffers, a critical consideration for researchers in various experimental settings. This technical support center provides a comprehensive guide to understanding and troubleshooting these issues, ensuring accurate and reproducible results in your research and development endeavors.

Understanding the Physicochemical Properties of this compound

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups: a carboxylic acid and a piperazine moiety. This dual nature dictates its solubility, which is significantly influenced by the pH of the aqueous environment. The ionization state of these groups, governed by their respective pKa values, determines the overall charge of the molecule and, consequently, its interaction with the solvent.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₉H₂₂FN₃O₃PubChem
Molecular Weight359.4 g/mol PubChem
Aqueous Solubility0.632 g/L[2]
Grepafloxacin HCl Solubility in WaterSoluble[3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: The insolubility of this compound is most likely due to the pH of your buffer. As an amphoteric compound, its solubility is lowest near its isoelectric point (pI), where the net charge of the molecule is zero, leading to minimal interaction with water molecules and a higher tendency to precipitate.

Q2: At what pH should I expect the highest and lowest solubility for this compound?

A2: Based on its chemical structure, this compound will exhibit a "U-shaped" solubility profile with respect to pH.

  • Highest Solubility: At acidic pH (below the pKa of the carboxylic acid), the molecule will be protonated and exist as a more soluble cation. Similarly, at alkaline pH (above the pKa of the piperazine moiety), it will be deprotonated and exist as a more soluble anion.

  • Lowest Solubility: The solubility will be at its minimum around the isoelectric point (pI), which is the pH at which the zwitterionic form is most prevalent.

Q3: I've observed a precipitate after adding this compound to my cell culture medium. What should I do?

A3: The precipitation is likely due to the pH of your cell culture medium (typically around 7.2-7.4), which is close to the isoelectric point of this compound. Do not proceed with your experiment using the medium containing the precipitate, as the actual concentration of the soluble drug will be unknown and the precipitate itself could be cytotoxic. Refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Q4: Can I use the hydrochloride salt of this compound to improve solubility?

A4: Yes, using the hydrochloride salt of this compound is a common strategy to enhance its aqueous solubility, particularly at lower pH values. The salt form is generally more soluble in water.[3] However, the final solubility will still be dependent on the pH of the buffer solution.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a step-by-step approach to address common solubility problems encountered during experiments.

G cluster_0 Troubleshooting Workflow start Precipitation or Incomplete Dissolution Observed check_ph Measure the pH of the final solution/suspension start->check_ph is_ph_neutral Is the pH in the neutral range (approx. 6-8)? check_ph->is_ph_neutral adjust_ph_acidic Adjust pH to < 5 (e.g., using 0.1 M HCl) is_ph_neutral->adjust_ph_acidic Yes adjust_ph_alkaline Adjust pH to > 9 (e.g., using 0.1 M NaOH) is_ph_neutral->adjust_ph_alkaline Yes use_hcl_salt Use this compound Hydrochloride Salt is_ph_neutral->use_hcl_salt No check_dissolution1 Observe for dissolution adjust_ph_acidic->check_dissolution1 check_dissolution2 Observe for dissolution adjust_ph_alkaline->check_dissolution2 success Fully Dissolved Proceed with experiment (adjust final pH if necessary) check_dissolution1->success Dissolved consider_cosolvent Consider using a co-solvent (e.g., DMSO, Ethanol) for stock solution check_dissolution1->consider_cosolvent Not Dissolved check_dissolution2->success Dissolved check_dissolution2->consider_cosolvent Not Dissolved prepare_stock Prepare a concentrated stock in an appropriate solvent (e.g., dilute HCl or NaOH) use_hcl_salt->prepare_stock dilute_stock Dilute stock into final buffer while vortexing prepare_stock->dilute_stock final_check Check for precipitation in the final working solution dilute_stock->final_check final_check->success No Precipitation final_check->consider_cosolvent Precipitation

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Saturated Solution for Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific buffer.

G cluster_1 Shake-Flask Solubility Protocol step1 Add excess this compound to a known volume of buffer in a sealed vial step2 Incubate at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48h step1->step2 step3 Allow undissolved solid to settle or centrifuge to pellet step2->step3 step4 Carefully withdraw an aliquot of the supernatant step3->step4 step5 Filter the aliquot through a 0.22 µm syringe filter step4->step5 step6 Quantify the concentration of This compound in the filtrate using a validated analytical method (e.g., HPLC-UV) step5->step6

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Protocol 2: Preparation of a Stock Solution of this compound

For many experimental applications, preparing a concentrated stock solution that can be diluted into the final aqueous buffer is a practical approach.

  • For Acidic Buffers (pH < 5):

    • Weigh the required amount of this compound or its hydrochloride salt.

    • Add a small volume of the acidic buffer to the powder.

    • Vortex or sonicate until the compound is fully dissolved.

    • Adjust the final volume with the buffer.

  • For Alkaline Buffers (pH > 9):

    • Weigh the required amount of this compound.

    • Add a small volume of the alkaline buffer to the powder.

    • Vortex or sonicate until the compound is fully dissolved.

    • Adjust the final volume with the buffer.

  • For Near-Neutral Buffers (pH 6-8) - Use of a co-solvent may be necessary:

    • Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

    • While vortexing the near-neutral buffer, add the required volume of the organic stock solution dropwise to achieve the desired final concentration.

    • Crucially, ensure the final concentration of the organic solvent in your working solution is low (typically <1%) and run appropriate vehicle controls in your experiments, as the solvent itself can have biological effects.

Understanding the Ionization States of this compound

The solubility of this compound is directly linked to the ionization state of its carboxylic acid and piperazine functional groups. The following diagram illustrates the relationship between pH and the predominant ionic species of the molecule.

G cluster_2 pH-Dependent Ionization of this compound cationic Cationic (High Solubility) zwitterionic Zwitterionic (Low Solubility) cationic->zwitterionic Increase pH anionic Anionic (High Solubility) zwitterionic->anionic Increase pH

Caption: The relationship between pH and the predominant ionic forms and solubility of this compound.

By understanding the fundamental principles of its pH-dependent solubility and employing the systematic troubleshooting strategies and protocols outlined in this guide, researchers can confidently prepare and utilize this compound solutions for their in vitro and in vivo studies, leading to more reliable and accurate experimental outcomes.

References

Technical Support Center: Optimizing (S)-Grepafloxacin for MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing (S)-Grepafloxacin concentration in Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for MIC assays?

A1: For preparing this compound stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.[1] Grepafloxacin hydrochloride can be dissolved in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[1] For assays where DMSO might interfere with the experiment, a stock solution can be prepared in sterile water, as grepafloxacin is water-soluble.[1][2] However, for long-term storage and higher concentrations, DMSO is preferable.[1]

Q2: What is the optimal storage condition for this compound stock solutions?

A2: this compound stock solutions should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.[1] When stored in a solution, some antibiotics can degrade over time, so it is best to use freshly prepared solutions or properly stored aliquots.

Q3: What is the mechanism of action of Grepafloxacin?

A3: Grepafloxacin is a broad-spectrum fluoroquinolone antibiotic.[2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death.[1]

Q4: What are the typical MIC ranges for Grepafloxacin against common pathogens?

A4: Grepafloxacin has potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] The MIC values can vary depending on the bacterial species and strain. For a summary of reported MIC ranges, please refer to the Data Presentation section below.

Troubleshooting Guide

Q5: My this compound solution appears cloudy or has precipitated. What should I do?

A5: Cloudiness or precipitation can occur for several reasons:

  • Solubility Limits Exceeded: You may have exceeded the solubility of grepafloxacin in the chosen solvent. Grepafloxacin hydrochloride has a water solubility of ≥ 13.33 mg/mL.[1] If you need a higher concentration, DMSO is a better solvent.[1]

  • Temperature Effects: The solubility of the compound may decrease at lower temperatures. Try gently warming the solution and vortexing to redissolve the precipitate.

  • pH of the Medium: The pH of the culture medium can affect the solubility of some compounds. Ensure the pH of your medium is within the recommended range for both the antibiotic and the bacteria.

Q6: I am observing inconsistent MIC results between experiments. What are the possible causes?

A6: Inconsistent MIC results can stem from several factors:

  • Inoculum Preparation: The bacterial inoculum density is critical for reproducible MIC assays. A final inoculum of approximately 5 x 10^5 CFU/mL is standard for many broth microdilution methods.[3] Ensure you are consistently preparing your inoculum to the correct density, often by standardizing to a 0.5 McFarland standard and then diluting appropriately.[3]

  • Stock Solution Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the antibiotic.[1] Always use freshly prepared stock solutions or aliquots that have been thawed only once.

  • DMSO Concentration: If using DMSO as a solvent, ensure the final concentration in the assay wells is low (typically ≤ 0.5%) to avoid any cytotoxic effects on the bacteria that could interfere with the results.[1]

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the MIC reading. Adhere strictly to the standardized incubation conditions outlined in your protocol.

Q7: The MIC values I'm obtaining are significantly higher than what is reported in the literature. Why might this be?

A7: Higher-than-expected MIC values could indicate:

  • Resistant Bacterial Strain: The bacterial strain you are testing may have acquired resistance to fluoroquinolones. Some strains of Staphylococcus aureus that are resistant to other fluoroquinolones may remain susceptible to grepafloxacin because it is not recognized by the NorA efflux pump mechanism.[2]

  • Inactive Antibiotic: The grepafloxacin powder or stock solution may have degraded. Ensure it has been stored correctly and is within its expiration date.

  • Binding to Plasticware: Some compounds can bind to the surface of plastic microtiter plates, reducing the effective concentration of the antibiotic. While not commonly reported for grepafloxacin, this can be a factor to consider.

  • Incorrect Media: The type of broth used can influence the activity of some antibiotics. Cation-adjusted Mueller-Hinton Broth (CAMHB) is a standard medium for susceptibility testing.[1]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Species

OrganismMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Streptococcus pneumoniae (penicillin-sensitive and -resistant)Highly Active0.25-[3][4]
Staphylococcus aureus (methicillin-susceptible)Highly Active--[3][4]
Streptococcus pyogenesHighly Active--[3]
Streptococcus agalactiaeHighly Active--[3]
Gram-negative pathogens (overall)Highly Active--[3]
Haemophilus influenzae--0.03[4]
Moraxella catarrhalis--0.03[4]
Escherichia coli--0.03-2[4]
Klebsiella pneumoniae--0.03-2[4]
Enterobacter cloacae--0.03-2[4]
Pseudomonas aeruginosa (ciprofloxacin-susceptible)--2[4]
Mycoplasma spp.0.03 - 2--[1]
Legionella pneumophila0.008 - 0.060.0080.03[1]
Mycobacterium aviumComparable to levofloxacin--[1]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mg/mL stock solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment, accurately weigh 10 mg of this compound hydrochloride powder using a calibrated analytical balance.

  • Transfer the powder to a sterile tube.

  • Add 500 µL of sterile DMSO to the tube.[1]

  • Vortex the tube thoroughly to ensure the powder is completely dissolved.[1]

  • Add sterile DMSO to bring the final volume to 1 mL, achieving a final concentration of 10 mg/mL.

  • Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to prevent contamination and repeated freeze-thaw cycles.[1]

  • Store the aliquots at -20°C or -80°C for long-term stability.[1]

Protocol 2: Broth Microdilution MIC Assay

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.[1]

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate sterile broth

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight in an appropriate broth medium. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute the adjusted suspension (typically 1:100) in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.[3]

  • Serial Dilution of Grepafloxacin: a. In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row. b. Prepare a working solution of grepafloxacin from your stock solution. The concentration should be twice the highest desired final concentration in the assay. c. Add 200 µL of this working solution to the first well. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. e. Well 11 should serve as a growth control (broth and inoculum, no antibiotic). Well 12 can serve as a sterility control (broth only).

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to their final desired values.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: a. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[3] Observe the wells for turbidity. The well with the lowest concentration of grepafloxacin that shows no visible growth is the MIC value.

Visualizations

experimental_workflow Workflow for Preparing Grepafloxacin Stock Solution weigh 1. Weigh 10 mg Grepafloxacin HCl dissolve 2. Dissolve in 500 µL DMSO weigh->dissolve vortex 3. Vortex until clear dissolve->vortex adjust_vol 4. Adjust final volume to 1 mL with DMSO vortex->adjust_vol aliquot 5. Aliquot into single-use tubes adjust_vol->aliquot store 6. Store at -20°C or -80°C aliquot->store mic_assay_workflow Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) inoculate 3. Inoculate Plate with Bacteria prep_inoculum->inoculate prep_dilutions 2. Prepare Grepafloxacin Serial Dilutions in Plate prep_dilutions->inoculate incubate 4. Incubate at 37°C for 16-20 hours inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

References

Technical Support Center: Overcoming (S)-Grepafloxacin Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of (S)-Grepafloxacin during storage. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound, a fluoroquinolone antibiotic, is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photodegradation. The presence of a piperazine ring and a carboxylic acid group in its structure makes it vulnerable to changes in pH. Furthermore, the quinolone ring system is known to be sensitive to light, particularly UV radiation.

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound in aqueous solutions is significantly influenced by pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the molecule. Specifically, cleavage of the piperazine ring can occur in alkaline mediums. For optimal stability in solution, it is recommended to maintain a pH close to neutral.

Q3: What is the impact of light exposure on this compound?

A3: this compound is photosensitive and can degrade upon exposure to light, particularly UV radiation. This photodegradation can lead to the formation of various degradation products, potentially altering the compound's efficacy and safety profile. It is crucial to protect this compound from light during storage and handling.

Q4: Are there specific storage temperatures recommended for this compound?

A4: While specific temperature degradation kinetics for this compound are not extensively published, as a general guideline for fluoroquinolones, storage at controlled room temperature (20-25°C) or refrigeration (2-8°C) is recommended to minimize thermal degradation. For long-term storage, freezing (-20°C or lower) of stock solutions is a common practice to enhance stability. However, repeated freeze-thaw cycles should be avoided.

Q5: Can excipients in a formulation affect the stability of this compound?

A5: Yes, excipients can significantly impact the stability of this compound. Some excipients may alter the micro-pH of the formulation, promoting hydrolysis. Others might contain impurities that can initiate oxidative degradation. It is essential to conduct compatibility studies with all excipients to ensure they do not compromise the stability of the active pharmaceutical ingredient (API). For instance, using antioxidants could mitigate oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/UPLC Chromatogram

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the sample was stored under the recommended conditions (protection from light, appropriate temperature, and neutral pH).

  • Conduct Forced Degradation Studies: To identify the potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in confirming if the unexpected peaks correspond to known degradants.

  • Optimize Chromatographic Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact this compound from all potential degradation products. Method optimization may include adjusting the mobile phase composition, pH, gradient, or selecting a different column.

  • Use a Photodiode Array (PDA) Detector: A PDA detector can help in assessing the peak purity of the this compound peak and can provide UV spectra of the impurity peaks, which can aid in their identification.

Issue 2: Loss of Potency or Inconsistent Results in Assays

Possible Cause: Degradation of this compound stock solutions or in the formulation.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution of this compound from a new, unopened container and re-run the assay.

  • Evaluate Storage of Solutions: Review the storage conditions of your working solutions. Avoid storing diluted solutions for extended periods, especially at room temperature and exposed to light. Aliquoting stock solutions into smaller, single-use vials can prevent contamination and degradation from repeated handling.

  • Check for Excipient Incompatibility: If working with a formulation, investigate potential interactions between this compound and the excipients. Perform compatibility studies by analyzing binary mixtures of the API and each excipient under accelerated stability conditions.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Fluoroquinolones (General Guidance)

Stress ConditionReagent/ParameterTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HClRoom Temperature to 60°CHydrolysis of amide/ester linkages, cleavage of ether bonds
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature to 60°CHydrolysis of amide/ester linkages, piperazine ring opening
Oxidation 3% - 30% H₂O₂Room TemperatureFormation of N-oxides, hydroxylation of aromatic rings
Thermal Degradation 60°C - 80°C (Dry Heat)Up to several daysThermally induced cleavage of bonds
Photodegradation UV light (254 nm/365 nm) and visible lightControlled light exposureDefluorination, piperazine ring degradation, quinolone ring cleavage

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Dissolve the stressed powder in the mobile phase for analysis.

  • Photodegradation: Expose the solid this compound powder and a 100 µg/mL solution to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC-MS/MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.

Mandatory Visualizations

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Suspected Degradation check_storage Verify Storage Conditions (Light, Temp, pH) start->check_storage forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_storage->forced_degradation method_validation Develop & Validate Stability-Indicating HPLC Method forced_degradation->method_validation analyze_samples Analyze Stressed and Control Samples method_validation->analyze_samples identify_degradants Identify Degradation Products (e.g., using MS) analyze_samples->identify_degradants evaluate_stability Evaluate Stability Profile and Formulate Mitigation Strategy identify_degradants->evaluate_stability end End: Stability Understood evaluate_stability->end

Caption: Workflow for investigating this compound degradation.

troubleshooting_logic action action start Inconsistent Assay Results? fresh_stock Prepare Fresh Stock Solution start->fresh_stock re_assay Re-run Assay fresh_stock->re_assay results_ok Results Consistent? re_assay->results_ok issue_resolved Issue Resolved results_ok->issue_resolved Yes investigate_storage Investigate Storage of Old Stock results_ok->investigate_storage No formulation_issue Working with Formulation? investigate_storage->formulation_issue formulation_issue->issue_resolved No excipient_compatibility Conduct Excipient Compatibility Studies formulation_issue->excipient_compatibility Yes reformulate Consider Reformulation excipient_compatibility->reformulate

Caption: Troubleshooting logic for inconsistent assay results.

Identifying and minimizing impurities in (S)-Grepafloxacin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of (S)-Grepafloxacin.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered in the synthesis of this compound?

A1: During the synthesis of fluoroquinolone antibiotics like this compound, several types of impurities can arise. These are broadly categorized as:

  • Process-Related Impurities: These originate from the synthetic route itself.[1][2] They include:

    • Starting Materials: Unreacted raw materials carried through the process.

    • Intermediates: Synthetic intermediates that remain due to incomplete reactions.

    • Byproducts: Formed from side reactions occurring during the main synthesis steps.

    • Reagents and Solvents: Residual amounts of reagents, catalysts, and solvents used in the manufacturing process.[1][2]

  • Stereoisomeric Impurities: The most critical impurity in the synthesis of this compound is its enantiomer, (R)-Grepafloxacin.[3] The presence of the (R)-isomer can impact the drug's efficacy and safety profile.

  • Degradation Products: These form when the active pharmaceutical ingredient (API) degrades under storage or stress conditions such as exposure to light, heat, humidity, acid, or base.[4]

Q2: Why is it crucial to control the level of (R)-Grepafloxacin in the final this compound product?

A2: Enantiomers of a chiral drug can have different pharmacological and toxicological profiles. For this compound, the (S)-enantiomer is the active therapeutic agent. The (R)-enantiomer may be less active, inactive, or could contribute to adverse effects. Therefore, regulatory authorities require strict control over the enantiomeric purity of chiral drugs to ensure their safety and efficacy.

Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for impurity profiling of this compound.[5][6][7]

  • Chiral HPLC: This is essential for the separation and quantification of the (R)-enantiomer from the desired (S)-enantiomer.[7][8][9][10][11]

  • Reversed-Phase HPLC (RP-HPLC): This is commonly used to separate and quantify other process-related impurities and degradation products.[12]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is a powerful tool for the identification and structural elucidation of unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of isolated impurities.[5]

Troubleshooting Guides

Issue 1: Presence of the (R)-Grepafloxacin Enantiomer Above the Specification Limit

Symptoms:

  • A peak corresponding to the (R)-enantiomer is observed in the chiral HPLC chromatogram.

  • The area of the (R)-enantiomer peak exceeds the acceptable limit (typically ≤ 0.15%).

Possible Causes:

  • Incomplete stereoselectivity in an asymmetric synthesis step.

  • Racemization of the chiral center during a synthesis or work-up step.

  • Use of a non-enantiomerically pure starting material.

Troubleshooting Steps:

  • Verify the Chiral HPLC Method:

    • Ensure the chiral column is appropriate for the separation of Grepafloxacin enantiomers.

    • Confirm the mobile phase composition and flow rate are as per the validated method.

    • Run a standard of racemic Grepafloxacin to confirm the retention times of both (S) and (R) enantiomers.

  • Investigate the Synthetic Process:

    • Review the critical asymmetric synthesis step. Check the purity and enantiomeric excess of the chiral catalyst or auxiliary used.

    • Analyze samples from intermediate stages to pinpoint where the loss of stereochemical control occurs.

    • Evaluate the reaction conditions (temperature, pressure, reaction time) of each step for potential racemization.

  • Purification:

    • If the source of the (R)-isomer cannot be eliminated during synthesis, consider a final purification step to remove it. This could involve preparative chiral chromatography or diastereomeric salt crystallization.

Issue 2: Unidentified Peaks in the RP-HPLC Chromatogram

Symptoms:

  • One or more unexpected peaks are present in the RP-HPLC analysis of the final product.

Possible Causes:

  • Formation of byproducts due to suboptimal reaction conditions.

  • Carryover of unreacted intermediates.

  • Degradation of the product during processing or storage.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unidentified HPLC peaks.

Quantitative Data

While specific quantitative data for impurities in this compound synthesis is proprietary and not publicly available, the following table provides a general framework for impurity limits based on regulatory guidelines (ICH Q3A).

Impurity TypeReporting Threshold (%)Identification Threshold (%)Qualification Threshold (%)
Any Unspecified Impurity≥ 0.05≥ 0.10≥ 0.15
Total Impurities--≤ 1.0
(R)-Grepafloxacin≥ 0.05-≤ 0.15 (Typical)

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity of this compound
  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD).

  • Mobile Phase: A mixture of n-hexane, ethanol, and a basic additive like diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 292 nm.

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: RP-HPLC Method for Process-Related Impurities
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 292 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the this compound sample in a mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Protocol 3: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analyze by Stability- Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic (ICH Q1B guidelines) Photo->Analysis API This compound API API->Acid API->Base API->Oxidation API->Thermal API->Photo Characterize Identify & Characterize Degradation Products (LC-MS, NMR) Analysis->Characterize Report Report Degradation Pathways & Impurity Profile Characterize->Report

Caption: Workflow for conducting forced degradation studies.

By following these guidelines and troubleshooting steps, researchers can effectively identify, control, and minimize impurities in the synthesis of this compound, ensuring a high-quality final product.

References

Addressing poor reproducibility in (S)-Grepafloxacin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments involving (S)-Grepafloxacin. The information is intended for researchers, scientists, and drug development professionals to improve the reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Grepafloxacin effectively halts bacterial proliferation.

Q2: Why was Grepafloxacin withdrawn from the market?

A2: Grepafloxacin was withdrawn from the market due to concerns about cardiotoxicity, specifically the prolongation of the QTc interval, which can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[2][3][4] This adverse effect is primarily attributed to the blockade of the human ether-a-go-go-related gene (hERG) potassium channel.[5][6]

Q3: What are the key factors that can affect the stability of my this compound stock solutions?

A3: The stability of this compound solutions can be influenced by several factors, including:

  • Storage Conditions: Exposure to light, high temperatures, and humidity can accelerate degradation. It is recommended to store stock solutions in a cool, dark place.

  • pH: The pH of the solution can impact the solubility and stability of fluoroquinolones.

  • Container Type: The choice of storage container can affect stability. Glass vials are generally preferred over some plastics.

  • Solvent: The type of solvent used to dissolve Grepafloxacin can influence its stability. Ensure the solvent is compatible and of high purity.

Q4: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assays. What are the common causes?

A4: High variability in MIC assays can stem from several sources:

  • Inoculum Preparation: Inconsistent inoculum density is a major contributor to variability. Ensure the bacterial suspension is standardized to the correct McFarland turbidity standard.

  • Media Quality: The composition of the Mueller-Hinton broth, particularly the concentration of divalent cations like calcium and magnesium, can significantly affect the activity of fluoroquinolones.

  • Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions can lead to inconsistent results.

  • Pipetting Errors: Inaccurate pipetting when preparing serial dilutions of Grepafloxacin will directly impact the final MIC value.

  • Contamination: Contamination of the bacterial culture or the assay plates can lead to erroneous results.

Troubleshooting Guides

Inconsistent Results in HPLC Quantification of this compound
Observed Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase pH.Adjust the mobile phase pH to optimize the ionization state of Grepafloxacin.
Sample overload.Reduce the injection volume or dilute the sample.
Variable retention times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and the pump is functioning correctly.
Temperature fluctuations.Use a column oven to maintain a consistent temperature.
Low recovery during sample preparation Inefficient extraction from the matrix (e.g., plasma).Optimize the extraction solvent and pH. Consider a different extraction method (e.g., solid-phase extraction instead of liquid-liquid extraction).
Degradation of the analyte during sample processing.Minimize sample processing time and keep samples on ice.
Poor Reproducibility in Minimum Inhibitory Concentration (MIC) Assays
Observed Problem Potential Cause Recommended Solution
MIC values are consistently too high or too low for the quality control strain. Incorrect preparation of Grepafloxacin stock solution or serial dilutions.Verify calculations and ensure accurate pipetting. Prepare fresh stock solutions.
Deterioration of Grepafloxacin stock.Use a fresh, properly stored stock solution.
Inappropriate incubation time or temperature.Strictly adhere to the recommended incubation parameters (e.g., 16-20 hours at 35°C).[7]
"Skipped" wells (no growth in a well but growth in wells with higher concentrations) Pipetting error leading to an empty or low-concentration well.Be meticulous with pipetting and visually inspect the plate before incubation.
Contamination of a single well.Use aseptic techniques throughout the procedure.
Zone of inhibition in disk diffusion is out of the expected range. Incorrect inoculum density.Standardize the inoculum to a 0.5 McFarland standard.
Variation in agar depth.Ensure a uniform agar depth in all plates.
Improper storage or handling of antibiotic disks.Store disks at the recommended temperature and allow them to come to room temperature before use to prevent condensation.
Variability in hERG Channel Assay Results
Observed Problem Potential Cause Recommended Solution
High baseline current instability. Poor cell health or seal quality in patch-clamp experiments.Use healthy, low-passage number cells. Ensure a high-resistance seal (>1 GΩ) is formed.
Inconsistent IC50 values. Inaccurate compound concentrations.Verify the concentrations of the dosing solutions.
Temperature fluctuations during the experiment.Maintain a constant physiological temperature (e.g., 35-37°C).[8]
Run-down of the hERG current over time.Allow for a stable baseline recording before adding the compound and use a vehicle control to monitor current stability.
False negatives or positives in fluorescence-based assays. Cell plating density is not optimal.Optimize cell density to ensure a good signal-to-background ratio.
Dye loading issues.Ensure proper dye concentration and incubation time.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound experiments.

Table 1: In Vitro Antimicrobial Activity of Grepafloxacin (MIC)

OrganismMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Streptococcus pneumoniaeHighly Active--[1]
Staphylococcus aureusHighly Active--[1]
Mycoplasma spp.0.03 - 2--[1]
Legionella pneumophila0.008 - 0.060.0080.03[1]
Mycobacterium aviumComparable to levofloxacin--[1][9]

Table 2: HPLC Method Validation for Grepafloxacin in Human Plasma

ParameterValue
Linear Range 0.05 to 5 mg/L
Quantification Limit 0.05 mg/L
Correlation Coefficient (r) >0.999
Within-day CV (%) <10%
Between-day CV (%) <10%
Average Recovery (%) 93.7%
Data from a specific validated HPLC method.[10]

Experimental Protocols

Detailed Protocol for HPLC Analysis of this compound in Plasma

This protocol is based on a validated method for the simultaneous determination of grepafloxacin, ciprofloxacin, and theophylline in human plasma.[10]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add a known concentration of an appropriate internal standard.

  • Vortex the sample for 30 seconds.

  • Add 5 mL of the extraction solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Temperature: 25°C.

Detailed Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is a generalized procedure based on standard methods.[11][12][13]

1. Preparation of Grepafloxacin Dilutions

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Add 200 µL of the Grepafloxacin working solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

2. Inoculum Preparation

  • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

3. Inoculation and Incubation

  • Add 100 µL of the diluted bacterial suspension to wells 1 through 11.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results

  • The MIC is the lowest concentration of Grepafloxacin that completely inhibits visible growth of the organism.

Visualizations

Signaling Pathways and Workflows

Grepafloxacin_Mechanism cluster_bacterium Bacterial Cell Grepafloxacin This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Grepafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Grepafloxacin->Topoisomerase_IV Inhibits Cell_Death Bacterial Cell Death DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables DNA_Replication->Cell_Death

Caption: Mechanism of action of this compound in bacteria.

Grepafloxacin_Cardiotoxicity Grepafloxacin This compound hERG hERG K+ Channel Grepafloxacin->hERG Blocks IKr Delayed Rectifier K+ Current (IKr) hERG->IKr Mediates Repolarization Cardiac Action Potential Repolarization IKr->Repolarization Contributes to QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Delay leads to TdP Torsades de Pointes (Arrhythmia) QT_Prolongation->TdP Increases risk of

Caption: Signaling pathway of Grepafloxacin-induced cardiotoxicity.

MIC_Workflow Start Start Prep_Stock Prepare Grepafloxacin Stock Solution Start->Prep_Stock Serial_Dilute Perform 2-fold Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Plate with Bacterial Suspension Serial_Dilute->Inoculate Prep_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

References

Technical Support Center: Mitigating (S)-Grepafloxacin Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by (S)-Grepafloxacin in a variety of biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the levorotatory enantiomer of Grepafloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair.[1] While its primary targets are bacterial, like other fluoroquinolones, it can have off-target effects on eukaryotic cells, which may interfere with biological assays.

Q2: Can this compound interfere with fluorescence-based assays?

Yes, it is highly probable. Fluoroquinolones as a class are known to be intrinsically fluorescent (autofluorescent).[2] When excited by light, typically in the UV to blue range (310-390 nm), they can emit light in the blue-green spectrum (350-650 nm).[2] This autofluorescence can lead to false-positive signals in assays that use fluorescent readouts in these spectral ranges.

Q3: My luminescence signal increases in my reporter gene assay when I add this compound. Is this a real activation effect?

Not necessarily. This can be a misleading artifact. Some small molecules, including certain fluoroquinolones, are known to inhibit the firefly luciferase (FLuc) enzyme.[3] Paradoxically, this inhibition can sometimes stabilize the enzyme and protect it from degradation within the cell.[3] This increased stability can lead to an accumulation of the luciferase protein, resulting in a higher overall luminescence signal when the substrate is added, thus appearing as a false positive.[3][4]

Q4: Can this compound affect the results of cell viability assays like MTT or resazurin-based assays?

Yes, interference is possible through multiple mechanisms. Firstly, some fluoroquinolones have been shown to affect mitochondrial function, which is the basis for these assays.[5][6][7] They can decrease the mitochondrial membrane potential and impact cellular metabolism.[5][6] This direct effect on mitochondria would lead to a reduction in the conversion of MTT or resazurin, indicating a decrease in cell viability that may not be due to a specific cytotoxic pathway under investigation. Secondly, if the assay has a fluorescent readout (like resazurin), the intrinsic fluorescence of this compound could directly interfere with the signal detection.

Q5: Is this compound known to interfere with cardiac safety assays?

Yes. Grepafloxacin has been shown to inhibit the human cardiac K+ channel hERG (human Ether-à-go-go-Related Gene).[8][9] Inhibition of this channel can lead to a prolongation of the QT interval, a known risk for cardiac arrhythmias.[8][10] This is a critical consideration for any studies involving cardiac cell lines or assays designed to assess cardiotoxicity.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays (e.g., Immunofluorescence, Flow Cytometry, Fluorescent Plate Reader Assays)

Possible Cause: Autofluorescence of this compound.

Troubleshooting Workflow:

start High Background Fluorescence Observed control_exp Run Controls: 1. Unstained cells + this compound 2. Stained cells (no drug) start->control_exp is_autofluorescent Is fluorescence high in unstained, drug-treated cells? control_exp->is_autofluorescent mitigation Implement Mitigation Strategy is_autofluorescent->mitigation  Yes other_issue Investigate other sources of high background (e.g., non-specific antibody binding) is_autofluorescent->other_issue  No start Unexpected Luminescence Signal Change counterscreen Perform Luciferase Counterscreen start->counterscreen inhibition_check Does this compound inhibit purified luciferase enzyme? counterscreen->inhibition_check artifact Result is likely an artifact of luciferase inhibition/stabilization inhibition_check->artifact  Yes orthogonal Confirm biological activity with an orthogonal assay inhibition_check->orthogonal  No artifact->orthogonal start Decreased Viability in Mitochondrial Function-Based Assay orthogonal_viability Run an Orthogonal Viability Assay start->orthogonal_viability confirm_cytotoxicity Does the orthogonal assay confirm cytotoxicity? orthogonal_viability->confirm_cytotoxicity true_effect Decreased viability is likely a true cytotoxic effect confirm_cytotoxicity->true_effect  Yes mito_interference Result may be due to direct mitochondrial interference. Interpret MTT/resazurin data with caution. confirm_cytotoxicity->mito_interference  No

References

Technical Support Center: Optimizing (S)-Grepafloxacin Extraction from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of (S)-Grepafloxacin from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

The two most prevalent and effective methods for extracting this compound and other fluoroquinolones from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both techniques are capable of providing clean extracts and high recovery rates suitable for subsequent analysis by methods such as High-Performance Liquid Chromatography (HPLC).

Q2: Which extraction method offers higher recovery for this compound?

Both LLE and SPE can achieve high recovery rates for this compound. A study utilizing an LLE protocol reported an average recovery of 93.7% for grepafloxacin.[1] SPE methods, particularly those using polymeric sorbents, have also demonstrated excellent recoveries for acidic drugs.[2] The optimal method may depend on available laboratory equipment, sample throughput requirements, and the specific analytical technique being used downstream.

Q3: What are the critical parameters to control during a Liquid-Liquid Extraction (LLE) for this compound?

Key parameters for a successful LLE include the choice of extraction solvent, the pH of the aqueous plasma sample, the solvent-to-plasma volume ratio, and the mixing and centrifugation conditions. Proper pH adjustment is crucial for ensuring the analyte is in a neutral, extractable state.

Q4: What should I consider when developing a Solid-Phase Extraction (SPE) method for this compound?

For SPE, critical factors include the selection of the appropriate sorbent material (e.g., polymeric, reversed-phase C18), the pH of the sample during loading, the composition and volume of the wash solutions, and the choice of elution solvent. A polymeric SPE phase can be particularly effective for the extraction of acidic analytes like grepafloxacin.[2]

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Incorrect pH of Plasma Sample (LLE & SPE) Verify the pH of the plasma sample before extraction. For LLE, adjust the pH to neutralize this compound, thereby increasing its solubility in the organic solvent. For SPE, the pH should be optimized for retention on the chosen sorbent.
Inappropriate Extraction Solvent (LLE) Ensure the chosen organic solvent has a high affinity for this compound and is immiscible with the aqueous plasma. Consider testing alternative solvents or solvent mixtures.
Insufficient Mixing/Vortexing (LLE) Increase the vortexing time or speed to ensure thorough mixing of the plasma and organic solvent, maximizing the partitioning of the analyte into the organic phase.
Incomplete Elution from SPE Cartridge The elution solvent may not be strong enough to desorb the analyte completely. Try a stronger solvent, increase the elution volume, or use a multi-step elution. Ensure the elution solvent is appropriate for the sorbent chemistry.
Analyte Binding to Plasma Proteins Protein precipitation prior to extraction can be beneficial. Methods include the addition of a miscible organic solvent like acetonitrile or an acid like perchloric acid.[3]
Sample Degradation Ensure proper sample handling and storage conditions. This compound stability in plasma should be assessed under your specific storage and experimental conditions.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Pipetting Calibrate and verify the accuracy of all pipettes used for plasma, internal standard, and solvent dispensing.
Inconsistent Vortexing/Mixing Use a multi-tube vortexer for consistent mixing across all samples. Standardize the mixing time and speed.
Variable SPE Cartridge Performance Ensure cartridges are from the same lot and have been stored correctly. Pre-condition all cartridges consistently.
Formation of Emulsions (LLE) Centrifuge at a higher speed or for a longer duration to break emulsions. The addition of salt to the aqueous phase can also help.
Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Co-elution of Endogenous Plasma Components Optimize the chromatographic conditions to better separate this compound from interfering matrix components.
Insufficient Sample Cleanup Incorporate a wash step in your SPE protocol with a solvent that removes interferences but not the analyte. For LLE, a back-extraction step can be considered. Polymeric SPE phases can minimize protein binding, resulting in cleaner samples.[2]
Phospholipid Contamination Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for the simultaneous determination of grepafloxacin, ciprofloxacin, and theophylline in human plasma.[1]

  • Sample Preparation:

    • Pipette 1 mL of human plasma into a clean centrifuge tube.

    • Add the internal standard.

  • Extraction:

    • Add a suitable volume of extraction solvent (e.g., a mixture of organic solvents).

    • Vortex the mixture vigorously for 1-2 minutes.

  • Phase Separation:

    • Centrifuge the tubes at approximately 3000-4000 x g for 10-15 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the organic supernatant to a new clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a small, precise volume of the mobile phase used for your HPLC analysis.

    • Vortex briefly to ensure complete dissolution.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol for the extraction of acidic drugs from plasma using a polymeric SPE sorbent.[2]

  • Sample Pre-treatment:

    • To 500 µL of plasma, add an appropriate internal standard.

    • Acidify the sample by adding a solution such as 1% formic acid to protonate the this compound.

  • Cartridge Conditioning:

    • Condition the polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent or an acidic aqueous solution to remove interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of a basic modifier).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a precise volume of the HPLC mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the HPLC system.

Quantitative Data Summary

Table 1: Reported Recovery Percentages for Grepafloxacin and Related Fluoroquinolones

AnalyteExtraction MethodReported Recovery (%)Reference
GrepafloxacinLiquid-Liquid Extraction93.7[1]
SparfloxacinProtein Precipitation96.7 - 97.9[3]
CiprofloxacinLiquid-Liquid Extraction93.0[1]

Visual Workflows

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by HPLC/LC-MS reconstitute->analyze SPE_Workflow start Start: Plasma Sample pretreat Pre-treat Sample (Acidify) start->pretreat condition Condition SPE Cartridge pretreat->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by HPLC/LC-MS reconstitute->analyze Troubleshooting_Tree start Issue: Low Recovery check_ph Verify Sample pH start->check_ph First Step check_solvent Review Extraction/Elution Solvent check_ph->check_solvent pH is correct solution_ph Adjust pH check_ph->solution_ph pH is incorrect check_mixing Evaluate Mixing/Flow Rate check_solvent->check_mixing Solvent is appropriate solution_solvent Test Stronger/Alternative Solvent check_solvent->solution_solvent Solvent is suspect incomplete_elution Incomplete Elution? (SPE) check_mixing->incomplete_elution Process is consistent poor_partitioning Poor Partitioning? (LLE) check_mixing->poor_partitioning Process is consistent solution_mixing Increase Mixing Time/Optimize Flow check_mixing->solution_mixing Process is inadequate

References

Technical Support Center: Optimizing (S)-Grepafloxacin In Vitro Activity by Adjusting pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the in vitro antibacterial activity of (S)-Grepafloxacin by adjusting the pH of the experimental medium. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: How does pH influence the in vitro activity of this compound?

The activity of many fluoroquinolones, including Grepafloxacin, is known to be pH-dependent. Generally, the antibacterial potency of fluoroquinolones against Gram-positive bacteria tends to decrease in acidic conditions. While specific quantitative data for this compound across a wide pH range is not extensively published, it is crucial to control the pH of the culture medium to obtain reliable and consistent Minimum Inhibitory Concentration (MIC) values.

Q2: My MIC results for this compound are inconsistent. Could pH be the cause?

Yes, variability in the pH of your culture medium is a common reason for inconsistent MIC results. The pH can be influenced by several factors, including the initial preparation of the medium, the addition of supplements, and the metabolic byproducts of bacterial growth during incubation. It is highly recommended to verify the pH of your medium before initiating each experiment.

Q3: What is the standard pH for in vitro antimicrobial susceptibility testing?

For standard antimicrobial susceptibility testing (AST), the recommended pH of the growth medium, such as Mueller-Hinton Broth (MHB) or Agar (MHA), is between 7.2 and 7.4. Deviations from this range can significantly impact the activity of pH-sensitive antibiotics like fluoroquinolones.

Q4: What is the mechanism of action of this compound?

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, and repair. By targeting these enzymes, Grepafloxacin disrupts essential cellular processes, leading to bacterial cell death.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Higher than expected MIC values for Gram-positive bacteria (e.g., S. pneumoniae, S. aureus) The pH of the culture medium may be too acidic.1. Prepare a fresh batch of culture medium, ensuring the final pH is between 7.2 and 7.4 after autoclaving and cooling. 2. Use sterile 1M NaOH to carefully adjust the pH if it is below 7.2. 3. Verify the pH of the medium with a calibrated pH meter before inoculation. 4. Include a quality control strain with a known MIC for Grepafloxacin to validate the experimental conditions.
Higher than expected MIC values for Gram-negative bacteria (e.g., E. coli) The pH of the culture medium may be too alkaline.1. Prepare a fresh batch of culture medium, ensuring the final pH is within the 7.2-7.4 range. 2. Use sterile 1M HCl to carefully adjust the pH if it is above 7.4. 3. Confirm the final pH of the medium before starting the experiment. 4. Run a quality control strain to ensure the accuracy of your testing parameters.
High variability in MIC results between experimental replicates Inconsistent pH of the culture medium across different batches or experiments.1. Implement a standardized operating procedure (SOP) for medium preparation that includes a mandatory pH verification step for every batch. 2. Ensure that any supplements added to the medium are pH-neutral or that their impact on the final pH is accounted for and adjusted. 3. Consider using a buffered medium if you suspect that bacterial metabolism is causing significant pH shifts during incubation.

Data on this compound Activity

While specific data showing the MIC of this compound at various pH levels is limited in publicly available literature, the following table summarizes its general in vitro activity against key pathogens at the standard physiological pH (7.2-7.4). Grepafloxacin demonstrates potent activity against a wide range of both Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of this compound against Common Pathogens at Standard pH (7.2-7.4)

Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Streptococcus pneumoniae0.120.25
Staphylococcus aureus (Methicillin-susceptible)0.060.12
Escherichia coli0.030.12
Haemophilus influenzae≤0.03≤0.03
Moraxella catarrhalis0.060.12

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Protocol for Determining the Effect of pH on this compound MIC

This protocol outlines the broth microdilution method for assessing the in vitro activity of this compound at different pH values.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 1M HCl and 1M NaOH

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. pneumoniae, S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Calibrated pH meter

Procedure:

  • Medium Preparation and pH Adjustment:

    • Prepare CAMHB according to the manufacturer's instructions.

    • Divide the broth into several aliquots.

    • Adjust the pH of each aliquot to the desired values (e.g., 5.5, 6.5, 7.3, 8.0) using sterile 1M HCl or 1M NaOH.

    • Sterilize the pH-adjusted broths by autoclaving.

    • After cooling to room temperature, aseptically verify the final pH of each broth.

  • Preparation of this compound Stock Solution and Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Perform serial twofold dilutions of the stock solution in each of the pH-adjusted CAMHB aliquots to achieve the desired final concentrations in the microtiter plates.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the corresponding pH-adjusted CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Dispense the appropriate dilutions of this compound in the pH-adjusted broths into the wells of the 96-well plates.

    • Add the diluted bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each pH value.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits bacterial growth.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining its pH-dependent activity.

Grepafloxacin_Mechanism Grepafloxacin This compound BacterialCell Bacterial Cell Grepafloxacin->BacterialCell Enters DNA_Gyrase DNA Gyrase (Topoisomerase II) Grepafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Grepafloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Blocks Topoisomerase_IV->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Mechanism of Action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Medium_Prep Prepare Culture Medium pH_Adjust Adjust Medium to Desired pH Values Medium_Prep->pH_Adjust Drug_Dilution Prepare Serial Dilutions of this compound pH_Adjust->Drug_Dilution Plate_Inoculation Inoculate Microtiter Plates Drug_Dilution->Plate_Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Plate_Inoculation Incubation Incubate at 35°C for 16-20 hours Plate_Inoculation->Incubation Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC Data_Analysis Analyze and Compare MICs at Different pHs Read_MIC->Data_Analysis

Workflow for Determining pH-Dependent MIC.

References

Preventing (S)-Grepafloxacin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (S)-Grepafloxacin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is the levorotatory enantiomer of Grepafloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2][3] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[4] Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₂₂FN₃O₃
Molecular Weight 359.4 g/mol
Aqueous Solubility 0.632 g/L
Predicted pKa 6.44

(Data sourced from PubChem and ChemicalBook)[4][5]

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of this compound in cell culture media can occur due to several factors:

  • pH-Dependent Solubility: Grepafloxacin is a zwitterionic molecule with a carboxylic acid and a piperazine ring, and its solubility is pH-dependent.[6] Cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which may be close to the isoelectric point of the compound, where its solubility is at a minimum.

  • Chelation with Divalent Cations: Fluoroquinolones, including Grepafloxacin, are known to chelate with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[7][8][9] These cations are present in significant concentrations in most cell culture media and can form insoluble complexes with the drug.

  • "Crashing Out" of Solution: When a concentrated stock solution of this compound (often in a solvent like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, the sudden change in solvent polarity can cause the drug to "crash out" and form a precipitate.

  • Temperature Effects: The solubility of many compounds, including this compound, can be affected by temperature. Adding a concentrated stock to cold media can decrease its solubility.

Q3: Can the interaction with divalent cations affect the activity of this compound?

Yes. The chelation of this compound with divalent cations not only leads to precipitation but can also reduce the bioavailable concentration of the drug, potentially leading to a decrease in its intended biological activity.[7][8]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.

Issue: Precipitate forms immediately upon adding this compound stock solution to the media.

Potential Cause Recommended Solution
Rapid Dilution/Solvent Shock Perform a serial dilution of the stock solution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) media, then add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently swirling the media.
Low Temperature of Media Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.
High Final Concentration The final concentration of this compound may be exceeding its solubility limit at the pH of the media. Try reducing the final working concentration.
High Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, ideally below 0.5% and preferably below 0.1%, to avoid solvent-induced precipitation and cytotoxicity.

Issue: Precipitate forms over time in the incubator.

Potential Cause Recommended Solution
Interaction with Media Components (Divalent Cations) Consider using a serum-free medium for a short duration if your experiment allows, as serum can sometimes contribute to precipitation. Alternatively, prepare the final drug dilution in a small volume of serum-free media before adding it to the complete (serum-containing) media. If chelation is suspected, a temporary switch to a custom medium with lower concentrations of Ca²⁺ and Mg²⁺ could be considered, though this may impact cell health.
pH Shift During Incubation Cellular metabolism can cause the pH of the culture medium to decrease over time. Ensure your incubator's CO₂ levels are correctly calibrated for the bicarbonate concentration in your medium to maintain a stable pH. Consider changing the medium more frequently in dense cultures.
Evaporation of Media Ensure proper humidification of your incubator to prevent evaporation, which can concentrate the drug and other media components, leading to precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the recommended procedure for preparing this compound solutions to minimize precipitation.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes and serological pipettes

  • Vortex mixer

  • 37°C water bath or incubator

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing. Gentle warming in a 37°C water bath can be used if necessary.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions (Serial Dilution Method):

    • Pre-warm the complete cell culture medium to 37°C.

    • Step 1: Intermediate Dilution. Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in a small volume of media to get a 100 µM intermediate solution.

    • Step 2: Final Dilution. Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.

    • Gently mix the final solution by swirling or inverting the container. Avoid vigorous vortexing which can cause foaming.

Protocol 2: pH Adjustment of Media (Advanced Troubleshooting)

This protocol should only be used if other methods have failed, as altering the pH of the medium can impact cell viability and experimental outcomes.

Materials:

  • Complete cell culture medium

  • Sterile 1 M HCl and 1 M NaOH

  • Sterile serological pipettes

  • Calibrated pH meter

Procedure:

  • Determine the optimal pH for this compound solubility without significantly affecting your cells (this may require a preliminary cell viability assay with different pH values).

  • Under sterile conditions, slowly add small increments of sterile 1 M HCl or 1 M NaOH to your cell culture medium while gently stirring and monitoring the pH with a calibrated pH meter.

  • Once the desired pH is reached, filter-sterilize the medium using a 0.22 µm filter before use.

  • Prepare the this compound working solution in this pH-adjusted medium following Protocol 1.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder dissolve Dissolve & Vortex stock_powder->dissolve stock_dmso 100% DMSO stock_dmso->dissolve stock_solution 10 mM Stock Solution (Store at -20°C) dissolve->stock_solution intermediate_dilution Intermediate Dilution (e.g., 1:100 in media) stock_solution->intermediate_dilution Add dropwise prewarm_media Pre-warm Media (37°C) prewarm_media->intermediate_dilution final_dilution Final Dilution (to desired concentration) prewarm_media->final_dilution intermediate_dilution->final_dilution final_solution Final Working Solution final_dilution->final_solution

Caption: Workflow for preparing this compound solutions.

logical_relationship Troubleshooting Logic for Precipitation cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Precipitation Observed cause1 Rapid Dilution? start->cause1 cause3 Chelation with Cations? start->cause3 solution1 Use Serial Dilution cause1->solution1 Yes cause2 Cold Media? cause1->cause2 No solution2 Pre-warm Media to 37°C cause2->solution2 Yes cause2->cause3 No solution3 Consider Serum-Free Media or Lower Cation Media cause3->solution3 Yes cause4 pH Shift? cause3->cause4 No solution4 Calibrate Incubator CO₂ Change Media Frequently cause4->solution4 Yes

Caption: Troubleshooting logic for this compound precipitation.

signaling_pathway Potential Signaling Pathways Modulated by Fluoroquinolones cluster_tgf TGF-β Pathway cluster_tlr TLR Pathway tgf TGF-β tgf_r TGF-β Receptor tgf->tgf_r p38 p38 MAPK tgf_r->p38 camp cAMP p38->camp mmp9 MMP-9 Expression camp->mmp9 lps LPS tlr4 TLR4 lps->tlr4 erk ERK tlr4->erk nfkb NF-κB tlr4->nfkb cytokines Pro-inflammatory Cytokines erk->cytokines nfkb->cytokines grepafloxacin This compound grepafloxacin->p38 modulates grepafloxacin->tlr4 inhibits grepafloxacin->erk inhibits

Caption: Potential signaling pathways affected by fluoroquinolones.

References

Enhancing the Stability of (S)-Grepafloxacin Stock Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (S)-Grepafloxacin in their experiments, maintaining the stability of stock solutions is paramount to ensure accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preparation, storage, and use of this compound solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage and higher concentrations, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing this compound stock solutions. While this compound hydrochloride has some aqueous solubility, DMSO provides better stability, especially for long-term storage at low temperatures.

Q2: My this compound solution appears cloudy or has precipitated. What should I do?

A2: Cloudiness or precipitation can occur for several reasons:

  • Low Temperature: If the solution has been stored at a low temperature, some components may have frozen or precipitated out. Gently warm the solution to room temperature and vortex thoroughly to redissolve the contents.

  • Supersaturation: You may have exceeded the solubility limit of this compound in the chosen solvent. Refer to the solubility data to ensure you are working within the appropriate concentration range.

  • pH Shift: The pH of the solution can significantly impact the solubility of fluoroquinolones. Ensure the pH of your final solution is within a range that maintains the solubility of this compound.

  • Degradation: Precipitation could be a result of drug degradation. If warming and vortexing do not resolve the issue, the solution may be compromised, and it is advisable to prepare a fresh stock.

Q3: How should I store my this compound stock solutions to ensure stability?

A3: To ensure long-term stability, this compound stock solutions, particularly those prepared in DMSO, should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Protect solutions from light, as fluoroquinolones can be light-sensitive.

Q4: I suspect my this compound stock solution has degraded. How can I confirm this?

A4: Degradation can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent drug and the appearance of new peaks are indicative of degradation.

Q5: What are the common degradation pathways for this compound?

A5: Like other fluoroquinolones, this compound is susceptible to degradation under various stress conditions:

  • Hydrolysis: Degradation can occur in both acidic and basic conditions.

  • Oxidation: The molecule can be degraded by oxidizing agents. Advanced oxidation processes have been shown to lead to the cleavage of the piperazine ring, defluorination, hydroxylation, and decarboxylation.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation. It has been noted that Grepafloxacin has a weak, UVA-dependent photosensitizing effect.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes typical stress conditions used in forced degradation studies for fluoroquinolones, which are applicable to this compound. The extent of degradation will depend on the specific conditions (temperature, duration, concentration of stressing agent).

Stress ConditionTypical Reagents and ConditionsPotential Outcome
Acid Hydrolysis 0.1 M HCl at 60-80°C for several hoursDegradation of the parent compound
Base Hydrolysis 0.1 M NaOH at 60-80°C for several hoursDegradation of the parent compound
Oxidation 3-30% H₂O₂ at room temperatureFormation of N-oxides, cleavage of piperazine ring
Thermal Degradation Dry heat at >70°CDecomposition of the molecule
Photodegradation Exposure to UV light (e.g., 254 nm) and/or visible lightFormation of various photoproducts

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL in DMSO)

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment, accurately weigh 10 mg of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization and validation are crucial for specific applications.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient profile should be optimized to achieve separation of the parent drug from its degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of maximum absorbance for Grepafloxacin (e.g., around 278-290 nm). A photodiode array (PDA) detector is recommended to check for peak purity.

  • Injection Volume: 10-20 µL

  • Column Temperature: 30-40°C

Sample Preparation:

  • Dilute the this compound stock solution to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase.

  • For forced degradation samples, neutralize the solution if necessary (e.g., after acid or base hydrolysis) before dilution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation (H₂O₂) thermal Thermal Stress photo Photolytic Stress hplc HPLC Analysis aliquot->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data degradation_pathway cluster_products Potential Degradation Products grepafloxacin This compound hydrolysis Hydrolysis Products grepafloxacin->hydrolysis Acid/Base oxidation Oxidation Products (e.g., N-oxide, ring cleavage) grepafloxacin->oxidation Oxidizing Agent photodegradation Photodegradation Products grepafloxacin->photodegradation Light (UV)

Troubleshooting unexpected results in (S)-Grepafloxacin susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Grepafloxacin susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the accuracy and reliability of your results.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during this compound susceptibility testing in a question-and-answer format.

Quality Control

Q1: My quality control (QC) results for this compound are out of the expected range. What should I do?

A1: Unexpected QC results require a systematic investigation. First, verify that you are using the correct CLSI-recommended QC strains. For this compound, these include Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.[1] Due to the withdrawal of Grepafloxacin from the market, its QC ranges are not listed in recent CLSI M100 documents. However, historical data for Neisseria gonorrhoeae ATCC 49226 suggests an acceptable MIC range of 0.004-0.03 mg/L.[2]

If the correct strains are in use, consider the following potential sources of error:

  • Inoculum Preparation: Ensure the inoculum density is standardized to a 0.5 McFarland standard. An inoculum that is too heavy or too light will significantly impact MIC results.

  • Media: Verify that you are using cation-adjusted Mueller-Hinton Broth (CAMHB) or Agar (CAMHA). The concentration of divalent cations like Ca²⁺ and Mg²⁺ can affect the activity of fluoroquinolones.

  • Incubation: Check that the incubation temperature (35°C ± 2°C) and duration (16-20 hours for non-fastidious bacteria) are correct.

  • Grepafloxacin Stock Solution: Confirm the correct preparation and storage of your this compound stock solution. Improper storage can lead to degradation of the compound.

  • Contamination: Check for any signs of contamination in your cultures or media.

Unexpected MIC Results

Q2: The MIC values for my test isolates are consistently higher/lower than expected.

A2: If your QC is in range, but your test isolates are showing unexpected MICs, consider the following:

  • Intrinsic Resistance: The isolate may possess intrinsic or acquired resistance mechanisms to fluoroquinolones.

  • Media pH: The pH of the Mueller-Hinton medium should be between 7.2 and 7.4. A lower pH can decrease the activity of some fluoroquinolones.

  • Divalent Cations: The presence of excessive divalent cations (Ca²⁺ and Mg²⁺) in the medium can chelate with fluoroquinolones, reducing their effective concentration and leading to falsely elevated MICs. Ensure you are using cation-adjusted Mueller-Hinton medium.

Reading and Interpretation

Q3: I am observing "trailing" or "skipped" wells in my broth microdilution assay. How should I interpret these results?

A3: Trailing endpoints, characterized by reduced but still visible growth over a range of concentrations, can be an issue with fluoroquinolone testing. For interpretation, the MIC should be recorded as the lowest concentration that shows complete inhibition of visible growth. If you encounter skipped wells (growth at a higher concentration and no growth at a lower one), the test should be repeated to rule out contamination or technical error.

Data Presentation

Table 1: Expected MIC90 Values for this compound Against Various Bacterial Species

OrganismMIC90 (µg/mL)
Escherichia coli0.03
Klebsiella pneumoniae1
Enterobacter cloacae2
Pseudomonas aeruginosa (Ciprofloxacin-susceptible)2
Pseudomonas aeruginosa (Ciprofloxacin-resistant)>8
Staphylococcus aureus (Methicillin-susceptible)Not specified
Streptococcus pneumoniae (Penicillin-susceptible)0.25
Haemophilus influenzae0.03
Moraxella catarrhalis0.03

Source: Data compiled from multiple in vitro studies.[1]

Table 2: Quality Control Parameters for Neisseria gonorrhoeae ATCC 49226 with this compound

Testing MethodQC ParameterAcceptable Range
Agar DilutionMIC0.004 - 0.03 mg/L
Disk Diffusion (5 µg disk)Zone Diameter44 - 52 mm

Source: Tentative quality control parameters established for in-vitro susceptibility testing.[2]

Experimental Protocols

1. Broth Microdilution MIC Assay

This protocol is a generalized procedure based on CLSI guidelines.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent (e.g., sterile water or DMSO).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

2. Agar Dilution MIC Assay

  • Preparation of Agar Plates:

    • Prepare a series of Mueller-Hinton Agar (MHA) plates containing two-fold serial dilutions of this compound.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare an inoculum as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

  • Inoculation:

    • Using an inoculum-replicating device, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, defined as no growth or a faint haze.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Grepafloxacin Stock Solution dilute Serial Dilution in 96-Well Plate stock->dilute inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilute->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read for Visible Growth incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Fluoroquinolone_Action_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance grepafloxacin This compound gyrase DNA Gyrase (GyrA/GyrB) grepafloxacin->gyrase Inhibits topoIV Topoisomerase IV (ParC/ParE) grepafloxacin->topoIV Inhibits dna_damage DNA Damage & Replication Inhibition gyrase->dna_damage topoIV->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death target_mutation Target Alteration (gyrA/parC mutations) target_mutation->grepafloxacin Prevents binding efflux_pumps Increased Efflux (Pumps remove drug) efflux_pumps->grepafloxacin Reduces intracellular concentration qnr Target Protection (Qnr proteins) qnr->gyrase Protects qnr->topoIV Protects

Caption: Mechanism of Action and Resistance to Fluoroquinolones.

References

Technical Support Center: Optimizing HPLC Mobile Phase for (S)-Grepafloxacin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the chiral separation of (S)-Grepafloxacin.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC analysis of this compound?

The main challenge lies in the stereoselective separation of this compound from its (R)-enantiomer. Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating the use of a chiral selector in the chromatographic system to achieve separation. This is critical as different enantiomers of a drug can exhibit distinct pharmacological activities and toxicities.

Q2: What are the common strategies for the chiral separation of fluoroquinolones like Grepafloxacin by HPLC?

There are two primary approaches for chiral separation via HPLC:

  • Direct Method: This is the most common approach and involves the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times. Polysaccharide-based and macrocyclic antibiotic-based CSPs are often employed for this purpose.

  • Indirect Method: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 column.[1]

Q3: Which type of Chiral Stationary Phase (CSP) is recommended for this compound separation?

Q4: How does the mobile phase composition affect the chiral separation of this compound?

The mobile phase plays a crucial role in modulating the interactions between the enantiomers and the CSP. Key components and their effects include:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) in the mobile phase significantly influence retention times and enantioselectivity.

  • Additives: Acidic or basic additives are often essential for improving peak shape and resolution, especially for ionizable compounds like Grepafloxacin. For basic compounds, additives like diethylamine (DEA) or ethylenediamine are used in normal-phase chromatography. For acidic compounds or in reversed-phase mode, acids like trifluoroacetic acid (TFA) or formic acid can be beneficial.[5] The concentration of these additives must be carefully optimized.

Q5: Can temperature adjustments improve the separation of this compound?

Yes, column temperature is a critical parameter in optimizing chiral separations. Varying the temperature can alter the thermodynamics of the chiral recognition process, which can lead to changes in retention times, selectivity, and in some cases, even the elution order of the enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of HPLC mobile phase for this compound separation.

Problem 1: Poor or No Resolution Between Enantiomers

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP)Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic antibiotic-based). Consult literature for separations of structurally similar fluoroquinolones.
Suboptimal Mobile Phase Composition- Vary the organic modifier (e.g., switch between isopropanol and ethanol in normal phase).- Adjust the ratio of the organic modifier to the non-polar solvent (e.g., hexane or heptane).- For reversed-phase, alter the water/acetonitrile or water/methanol ratio.
Incorrect or Missing Mobile Phase Additive- For the basic Grepafloxacin molecule, add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase in normal-phase mode.- In reversed-phase mode, the addition of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) can improve peak shape and selectivity.
Inappropriate Column TemperatureSystematically vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C) to observe the effect on resolution.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Peak Tailing
Secondary interactions with the stationary phase- Add a competing base (e.g., 0.1% DEA) to the mobile phase to mask active sites on the silica support.- Adjust the mobile phase pH in reversed-phase mode.
Column OverloadReduce the sample concentration or injection volume.
Peak Fronting
Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase or a weaker solvent.
High sample concentrationDilute the sample.
Column OverloadDecrease the injection volume.

Problem 3: Irreproducible Retention Times

Possible Cause Suggested Solution
Inconsistent mobile phase preparation- Prepare fresh mobile phase daily.- Use a precise method for mixing mobile phase components (e.g., volumetric flasks).- Thoroughly degas the mobile phase before use.
Fluctuations in column temperatureUse a column oven to maintain a constant and uniform temperature.
Column not properly equilibratedEquilibrate the column with the mobile phase for a sufficient time (e.g., 30-60 minutes) before starting the analysis.

Experimental Protocols

The following are representative protocols for the development of a chiral HPLC method for this compound. As no specific validated method is publicly available, these protocols are based on common practices for the separation of fluoroquinolones and other chiral amines.

Protocol 1: Chiral Method Screening on a Polysaccharide-Based CSP (Normal Phase)

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

    • Degas the mobile phases by sonication for 15 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of racemic Grepafloxacin at 1 mg/mL in methanol.

    • Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Procedure:

    • Equilibrate the column with Mobile Phase A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Flush the column with isopropanol.

    • Equilibrate the column with Mobile Phase B for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Evaluate the resolution and peak shape for both mobile phases.

Protocol 2: Mobile Phase Optimization

Based on the initial screening, further optimize the mobile phase that provided the better initial separation. For this example, assume Mobile Phase A (Hexane/Isopropanol/DEA) showed promising results.

  • Varying the Organic Modifier Ratio:

    • Prepare mobile phases with different ratios of n-Hexane to Isopropanol (e.g., 90:10, 85:15, 75:25), keeping the DEA concentration constant at 0.1%.

    • Analyze the sample with each mobile phase and record the retention times and resolution.

  • Optimizing the Additive Concentration:

    • Using the optimal Hexane/Isopropanol ratio determined in the previous step, prepare mobile phases with varying concentrations of DEA (e.g., 0.05%, 0.1%, 0.2%).

    • Analyze the sample with each mobile phase and observe the effect on peak shape and resolution.

  • Evaluating the Effect of Temperature:

    • Using the optimized mobile phase, analyze the sample at different column temperatures (e.g., 20 °C, 25 °C, 30 °C, 35 °C).

    • Determine the temperature that provides the best balance of resolution and analysis time.

Quantitative Data Summary

The following tables present hypothetical data based on typical results for the chiral separation of fluoroquinolones to illustrate the effects of mobile phase parameters on the separation of Grepafloxacin enantiomers.

Table 1: Effect of Organic Modifier on Enantiomeric Resolution

Conditions: Chiralcel® OD-H column, Mobile Phase: n-Hexane / Organic Modifier / 0.1% DEA, Flow Rate: 1.0 mL/min, Temperature: 25 °C.

Organic ModifierRatio (Hexane:Modifier)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
Isopropanol90:1012.514.81.8
Isopropanol80:208.29.51.5
Ethanol90:1015.117.21.6
Ethanol80:209.811.01.3

Table 2: Effect of Basic Additive (DEA) Concentration on Peak Asymmetry

Conditions: Chiralcel® OD-H column, Mobile Phase: n-Hexane / Isopropanol (85:15) with varying DEA, Flow Rate: 1.0 mL/min, Temperature: 25 °C.

DEA Concentration (%)Tailing Factor (Peak 1)Tailing Factor (Peak 2)Resolution (Rs)
0.051.61.71.9
0.101.21.22.1
0.201.11.12.0

Table 3: Effect of Column Temperature on Selectivity

Conditions: Chiralcel® OD-H column, Mobile Phase: n-Hexane / Isopropanol / DEA (85:15:0.1), Flow Rate: 1.0 mL/min.

Temperature (°C)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Selectivity (α)Resolution (Rs)
2011.513.81.252.3
2510.112.01.222.1
309.010.61.191.8
358.19.41.161.5

Visualizations

HPLC_Troubleshooting_Workflow start Poor or No Enantiomeric Resolution check_csp Is the CSP appropriate for the analyte? start->check_csp screen_csp Screen alternative CSPs (e.g., different polysaccharide or macrocyclic antibiotic phases) check_csp->screen_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csp->check_csp optimize_modifier Vary organic modifier type and concentration check_mp->optimize_modifier No check_temp Is the temperature optimized? check_mp->check_temp Yes optimize_modifier->check_mp optimize_additive Optimize additive type and concentration optimize_temp Vary column temperature check_temp->optimize_temp No good_resolution Acceptable Resolution check_temp->good_resolution Yes optimize_temp->check_temp

Caption: Troubleshooting workflow for poor enantiomeric resolution in HPLC.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation select_csp Select CSPs (e.g., Chiralcel OD-H, Chiralpak AD) select_mp Select Initial Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) select_csp->select_mp perform_screening Perform Screening Experiments select_mp->perform_screening optimize_ratio Optimize Organic Modifier Ratio perform_screening->optimize_ratio optimize_additive_conc Optimize Additive Concentration optimize_ratio->optimize_additive_conc optimize_temp_flow Optimize Temperature and Flow Rate optimize_additive_conc->optimize_temp_flow validate_method Method Validation (ICH Guidelines) optimize_temp_flow->validate_method

Caption: General workflow for chiral HPLC method development.

References

Validation & Comparative

(S)-Grepafloxacin Demonstrates Superior Activity Against Streptococcus pneumoniae Compared to Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vitro studies indicates that (S)-Grepafloxacin possesses significantly greater potency and bactericidal activity against Streptococcus pneumoniae, including penicillin-resistant strains, when compared to the older fluoroquinolone, ciprofloxacin. This superior efficacy is evident in lower minimum inhibitory concentrations (MICs) and more effective bacterial killing in time-kill assays.

This compound, a newer-generation fluoroquinolone, has shown enhanced activity against Gram-positive organisms, a key advantage in treating respiratory tract infections commonly caused by S. pneumoniae.[1] Multiple comparative studies consistently rank grepafloxacin higher than ciprofloxacin in terms of its in vitro anti-pneumococcal activity.[2][3] In fact, grepafloxacin has been reported to be approximately four-fold more potent than ciprofloxacin against S. pneumoniae.[1]

Quantitative Analysis of In Vitro Susceptibility

The enhanced activity of this compound is quantitatively demonstrated by its lower MIC values. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.

DrugMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
This compound 0.120.250.06 - 0.5
Ciprofloxacin 120.5 - 4
Data compiled from multiple in vitro studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

These values clearly indicate that a significantly lower concentration of grepafloxacin is required to inhibit the growth of S. pneumoniae compared to ciprofloxacin.

Bactericidal Activity: Time-Kill Assay Insights

Beyond mere inhibition of growth, time-kill assays reveal the bactericidal (killing) activity of an antibiotic over time. In these studies, this compound demonstrates a more rapid and potent bactericidal effect against S. pneumoniae than ciprofloxacin.

One study found that grepafloxacin was bactericidal against all tested pneumococcal strains at a concentration of ≤0.5 μg/ml after 24 hours.[2] In contrast, ciprofloxacin required a much higher concentration of ≤8.0 μg/ml to achieve the same bactericidal effect.[2] Another dynamic in vitro model ranked the bactericidal effect of various quinolones, with ciprofloxacin being the least active and grepafloxacin showing significantly greater activity.[3] This study also noted that ciprofloxacin was more likely to select for resistant strains.[3]

Experimental Protocols

The data presented in this guide are derived from standardized in vitro susceptibility testing methods. The primary methodologies employed are Broth Microdilution for MIC determination and Time-Kill Assays for assessing bactericidal activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of an antimicrobial agent and was performed according to the guidelines established by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: S. pneumoniae isolates are cultured on an appropriate medium, and a standardized suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of this compound and ciprofloxacin are prepared in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood.

  • Inoculation and Incubation: Microtiter plates containing the serially diluted antibiotics are inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 20-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Standardized Bacterial Inoculum E1 Inoculate Microtiter Plate P1->E1 P2 Prepare Serial Dilutions of Antibiotics P2->E1 E2 Incubate at 35-37°C for 20-24h E1->E2 A1 Read Plates for Visible Growth E2->A1 A2 Determine Lowest Concentration with No Growth (MIC) A1->A2

Experimental workflow for MIC determination.
Time-Kill Assay

This assay provides a dynamic picture of antimicrobial activity.

  • Preparation: Standardized bacterial suspensions are prepared as in the MIC assay. The antibiotics are prepared at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x MIC, 2x MIC, 4x MIC).

  • Incubation and Sampling: The bacterial suspension is added to flasks containing the antibiotic solutions and a growth control (no antibiotic). The flasks are incubated at 35-37°C. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each flask.

  • Quantification of Viable Bacteria: The withdrawn samples are serially diluted and plated onto an appropriate agar medium. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

Time_Kill_Assay cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_result Result S1 Prepare Bacterial Inoculum and Antibiotic Solutions I1 Incubate Cultures with Antibiotics S1->I1 I2 Collect Aliquots at Specific Time Intervals I1->I2 Q1 Perform Serial Dilutions and Plate Samples I2->Q1 Q2 Incubate Plates and Count Colonies (CFU/mL) Q1->Q2 R1 Plot log10 CFU/mL vs. Time Q2->R1

Workflow for a time-kill assay.

References

A Comparative In Vivo Efficacy Analysis of (S)-Grepafloxacin and Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo efficacy of (S)-Grepafloxacin and levofloxacin, two fluoroquinolone antibiotics. The analysis is based on available experimental data from in vitro and in vivo studies, offering valuable insights for researchers, scientists, and drug development professionals. While direct head-to-head in vivo comparative efficacy studies are limited, this guide synthesizes available data to draw meaningful comparisons.

In Vitro Activity

A crucial determinant of in vivo efficacy is the intrinsic antimicrobial activity of a compound. In vitro susceptibility testing, primarily through the determination of Minimum Inhibitory Concentrations (MICs), provides a foundational comparison of potency.

Table 1: Comparative In Vitro Activity of this compound and Levofloxacin against Key Pathogens

OrganismThis compound MIC (µg/mL)Levofloxacin MIC (µg/mL)Reference(s)
Streptococcus pneumoniae (penicillin-susceptible)0.12-0.251.0[1][2]
Streptococcus pneumoniae (penicillin-resistant)0.251.0[1]
Staphylococcus aureus (methicillin-susceptible)0.06-0.50.25-1.0[2]
Staphylococcus aureus (methicillin-resistant)2.04.0[2]
Haemophilus influenzae≤0.060.06[1]
Moraxella catarrhalis≤0.060.12[1]

Based on available in vitro data, this compound generally exhibits lower MIC values against key respiratory pathogens, including penicillin-susceptible and -resistant Streptococcus pneumoniae and Staphylococcus aureus, suggesting a higher intrinsic potency compared to levofloxacin.[1][2]

Pharmacokinetic Profile

The pharmacokinetic properties of an antibiotic are critical for its in vivo performance, as they determine the drug's concentration at the site of infection.

Table 2: Comparative Pharmacokinetic Parameters of this compound and Levofloxacin

ParameterThis compoundLevofloxacinAnimal Model/SubjectReference(s)
Peak Plasma Concentration (Cmax) ~2.1 µg/mL (400 mg dose)~5.1 µg/mL (500 mg dose)Human[3]
Area Under the Curve (AUC) ~26.1 µg·h/mL (400 mg dose)~47.5 µg·h/mL (500 mg dose)Human[3]
Half-life (t1/2) ~10-12 hours~6-8 hoursHuman[3]
Lung Tissue Penetration Superior to levofloxacin-Sheep[4]

While levofloxacin achieves a higher peak plasma concentration, this compound demonstrates a longer half-life.[3] Notably, in a study using a sheep model, this compound exhibited superior penetration into lung tissue compared to levofloxacin, which could be a significant advantage in treating respiratory tract infections.[4]

In Vivo Efficacy Studies

Direct comparative in vivo studies are scarce. However, individual studies provide insights into the efficacy of each agent in animal models of infection.

A study in a murine septicemia model evaluated the efficacy of levofloxacin against Streptococcus pneumoniae. In this model, levofloxacin demonstrated a dose-dependent protective effect, with survival rates increasing with higher doses.[5] Another study in a murine model of systemic Pseudomonas aeruginosa infection reported the 50% effective dose (ED50) of orally administered levofloxacin to be in the range of 2.09 to 13.80 mg/kg, depending on the bacterial isolate.[6]

Unfortunately, directly comparable in vivo efficacy data (e.g., ED50, survival rates in the same infection model) for this compound was not identified in the reviewed literature.

Experimental Protocols

Murine Septicemia Model (Streptococcus pneumoniae)[5]
  • Animal Model: Male ICR mice.

  • Infection: Intraperitoneal injection of Streptococcus pneumoniae suspended in 5% mucin.

  • Treatment: Levofloxacin administered subcutaneously at various doses one hour after infection.

  • Endpoint: Survival was monitored for 7 days post-infection.

Murine Systemic Infection Model (Pseudomonas aeruginosa)[6]
  • Animal Model: Female CF-1 mice.

  • Infection: Intraperitoneal injection of Pseudomonas aeruginosa.

  • Treatment: Levofloxacin administered orally at various doses one hour post-infection.

  • Endpoint: The 50% effective dose (ED50) was calculated based on survival at 7 days.

Mechanism of Action and Signaling Pathways

Fluoroquinolones, including this compound and levofloxacin, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are critical for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to cell death.[7] In Gram-positive bacteria like Streptococcus pneumoniae, the primary target is topoisomerase IV, while in Gram-negative bacteria, DNA gyrase is the main target.[8]

The following diagram illustrates the general mechanism of action of fluoroquinolones.

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone Ternary_Complex Ternary Complex (Fluoroquinolone-Enzyme-DNA) Fluoroquinolone->Ternary_Complex Binds to Enzyme_DNA_Complex DNA Gyrase / Topoisomerase IV-DNA Complex Enzyme_DNA_Complex->Ternary_Complex Stabilizes Replication_Block Replication Fork Blockage Ternary_Complex->Replication_Block DSB Double-Strand DNA Breaks Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death InVivo_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Infection Bacterial Infection (e.g., Intraperitoneal) Animal_Acclimation->Infection Treatment Drug Administration (this compound or Levofloxacin) Infection->Treatment Monitoring Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Determination (e.g., Survival Rate, ED50) Monitoring->Endpoint End End Endpoint->End

References

Validating a New Analytical Method for (S)-Grepafloxacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical methods for the quantitative determination of (S)-Grepafloxacin: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Spectrofluorimetry. The performance of these methods is evaluated based on key validation parameters to assist researchers in selecting the most suitable technique for their specific analytical needs.

Comparison of Analytical Method Performance

The following table summarizes the quantitative performance data for the validated analytical methods for this compound and its close structural analog, Sparfloxacin, which provides a strong basis for methodological comparison.

ParameterHPLC for this compound[1]UV-Vis Spectrophotometry for Sparfloxacin[2]Spectrofluorimetry for Sparfloxacin
Linearity Range 0.05 - 5.0 µg/mL2.0 - 10.0 µg/mL0.02 - 0.1 µg/mL
Correlation Coefficient (r²) > 0.9990.999Not Reported
Limit of Detection (LOD) Not Reported0.070 µg/mL6.0 x 10⁻³ µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL (in plasma)0.213 µg/mL20.0 x 10⁻³ µg/mL
Accuracy (% Recovery) 93.7%98 - 100.9%91.0 - 98.83%
Precision (%RSD) < 10%< 2%0.86 - 3.18%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the simultaneous determination of Grepafloxacin, ciprofloxacin, and theophylline in human plasma and urine.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A linear gradient of an appropriate solvent system (specifics to be optimized based on the exact column and system).

    • Detection: UV detector at 280 nm.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma or urine, add an internal standard.

    • Add 5 mL of a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

    • Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

  • Validation Parameters:

    • Linearity: Prepare standard solutions of this compound in the range of 0.05 to 5 µg/mL.

    • Accuracy: Perform recovery studies by spiking known concentrations of this compound into blank plasma/urine samples.

    • Precision: Analyze replicate samples at different concentrations within the linear range on the same day (intra-day) and on different days (inter-day).

UV-Visible Spectrophotometry (Adapted from Sparfloxacin Method)

This protocol is adapted from a validated method for Sparfloxacin, a closely related fluoroquinolone.[2]

  • Instrumentation: A double beam UV-Visible spectrophotometer.

  • Solvent: Methanol:Water (60:40 v/v).

  • Procedure:

    • Prepare a standard stock solution of this compound (100 µg/mL) in the solvent.

    • From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 2 - 10 µg/mL.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning a solution of this compound between 200-400 nm. For Sparfloxacin, the λmax was found to be 293 nm.[2]

    • Construct a calibration curve by plotting absorbance versus concentration.

  • Validation Parameters:

    • Linearity: Assessed from the calibration curve.

    • LOD and LOQ: Determined using the standard deviation of the response and the slope of the calibration curve.

    • Accuracy: Determined by recovery studies.

Spectrofluorimetry (Adapted from Sparfloxacin Method)

This protocol is based on a sensitive spectrofluorimetric method for Sparfloxacin.

  • Instrumentation: A spectrofluorometer.

  • Principle: The method is based on the oxidation of the fluoroquinolone by Cerium (IV) in an acidic medium, leading to the formation of fluorescent Cerium (III), which is measured.

  • Reagents:

    • This compound standard solution.

    • Cerium (IV) sulfate solution in sulfuric acid.

  • Procedure:

    • Prepare a working standard solution of this compound (e.g., 10 µg/mL).

    • Transfer aliquots of the standard solution to a series of beakers to obtain concentrations in the range of 0.02 - 0.1 µg/mL.

    • Add a fixed volume of Ce (IV) solution to each beaker.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 30 minutes).

    • Cool the solutions and transfer them to volumetric flasks, diluting to the mark with distilled water.

    • Measure the fluorescence intensity of the produced Ce (III) at an emission wavelength of 352 nm after excitation at 250 nm.

  • Validation Parameters:

    • Linearity: Established by plotting fluorescence intensity against concentration.

    • LOD and LOQ: Calculated based on the standard deviation of the blank and the slope of the calibration curve.

    • Accuracy and Precision: Determined through recovery studies and replicate measurements.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for validating a new analytical method.

G start Method Development & Optimization protocol Define Experimental Protocol start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Intra- & Inter-day) protocol->precision lod_loq LOD & LOQ protocol->lod_loq specificity Specificity protocol->specificity robustness Robustness protocol->robustness validation_report Validation Report & Documentation linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report specificity->validation_report robustness->validation_report end Method Implementation validation_report->end

Caption: Workflow for analytical method validation.

Mechanism of Action of Fluoroquinolones

This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

G cluster_inhibition grepafloxacin This compound dna_gyrase DNA Gyrase (Topoisomerase II) grepafloxacin->dna_gyrase topoisomerase_iv Topoisomerase IV grepafloxacin->topoisomerase_iv dna_replication Bacterial DNA Replication dna_gyrase->dna_replication Enables topoisomerase_iv->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Blocked Pathway inhibition Inhibition

Caption: Inhibition of bacterial DNA replication by this compound.

References

A Comparative Analysis of Cross-Resistance Between (S)-Grepafloxacin and Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro activity and cross-resistance patterns of (S)-Grepafloxacin relative to other key fluoroquinolones. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research. The data presented is compiled from various studies to offer an objective overview supported by experimental evidence.

Introduction to Fluoroquinolone Cross-Resistance

Fluoroquinolones are a class of broad-spectrum antibiotics that target bacterial DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes), enzymes essential for DNA replication.[1][2] Resistance to this class of drugs typically arises from stepwise mutations in the quinolone resistance-determining regions (QRDRs) of these target enzyme genes.[2][3][4] A primary mutation in one target can confer low-level resistance, while subsequent mutations in the other target lead to high-level resistance.[1][5] Because all fluoroquinolones share these targets, mutations selected by one agent often result in decreased susceptibility to other drugs in the same class, a phenomenon known as cross-resistance.[5][6] Efflux pump overexpression can also contribute to resistance, further complicating susceptibility patterns.[1][7]

Grepafloxacin is a fluoroquinolone noted for its enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae.[8][9] Understanding its position within the cross-resistance landscape is crucial for assessing its potential utility and limitations.

Quantitative Comparison of In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Grepafloxacin and other fluoroquinolones against various clinically relevant bacterial species. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative Activity Against Streptococcus pneumoniae

FluoroquinolonePenicillin-Susceptible (MIC₉₀, µg/mL)Penicillin-Resistant (MIC₉₀, µg/mL)Reference
Grepafloxacin 0.25 0.25 [10]
Sparfloxacin0.50.5[11]
Levofloxacin1.01.0[11]
Gatifloxacin0.250.25[10]
Ciprofloxacin2.04.0[11]
Ofloxacin2.04.0[12]

Note: Data compiled from multiple studies; slight variations in testing conditions may exist.

Table 2: Comparative Activity Against Staphylococcus aureus

FluoroquinoloneMethicillin-Susceptible (MSSA) (MIC₉₀, µg/mL)Ciprofloxacin-Resistant MSSA (MIC₉₀, µg/mL)Reference
Grepafloxacin 0.12 32 [13]
Clinafloxacin≤0.061[13]
Moxifloxacin≤0.061[13]
Trovafloxacin≤0.064[13]
Sparfloxacin≤0.064[13]
Levofloxacin0.258[13]
Ofloxacin0.516[13]
Ciprofloxacin0.2516[13]

Table 3: Comparative Activity Against Gram-Negative Bacilli

OrganismFluoroquinoloneCiprofloxacin-Susceptible (MIC₉₀, µg/mL)Ciprofloxacin-Resistant (MIC₉₀, µg/mL)Reference
Escherichia coli Grepafloxacin 0.03 >8 [10]
Ciprofloxacin0.03>8[10]
Levofloxacin0.06>8[10]
Pseudomonas aeruginosa Grepafloxacin 2 >8 [10]
Ciprofloxacin0.5>8[10]
Levofloxacin2>8[10]

Experimental Protocols

The data cited in this guide were primarily generated using standardized antimicrobial susceptibility testing methods as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.

Agar Dilution Method

This reference method was used in several of the cited studies to determine MIC values.[10][13]

  • Principle : A series of agar plates, each containing a different, twofold-increasing concentration of an antimicrobial agent, is prepared.

  • Inoculum Preparation : Bacterial isolates are grown to a specific turbidity, corresponding to a standard cell density (e.g., 10⁸ CFU/mL). This suspension is then diluted and delivered to the agar plates using a multipoint inoculator.

  • Incubation : Plates are incubated under specific atmospheric and temperature conditions (e.g., 35°C for 18-24 hours) appropriate for the test organism.[14]

  • MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Broth Microdilution Method

This method is another standard for quantitative MIC determination and was used for susceptibility testing in various studies.[15]

  • Principle : Serial twofold dilutions of the antimicrobial agents are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) within the wells of a microtiter plate.

  • Inoculum Preparation : A standardized bacterial suspension is prepared and added to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation : The microtiter plates are incubated under appropriate conditions.

  • MIC Determination : The MIC is the lowest concentration of the drug that prevents visible turbidity or growth in the well.

Time-Kill (Bactericidal Activity) Assays

Time-kill studies were employed to assess the bactericidal activity of grepafloxacin and comparators against pathogens like S. pneumoniae.[11]

  • Principle : This method measures the rate and extent of bacterial killing by an antimicrobial agent over time.

  • Procedure : A standardized inoculum of bacteria is added to a broth medium containing the antimicrobial agent at a specific concentration (e.g., 2x or 4x the MIC).

  • Sampling : Aliquots are removed from the culture at various time points (e.g., 0, 4, 8, 12, 24 hours), serially diluted, and plated onto agar to determine the number of viable bacteria (CFU/mL).

  • Analysis : A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL at a specific time point (e.g., 24 hours).[11]

Visualization of Cross-Resistance Mechanisms

The following diagram illustrates the fundamental mechanism of fluoroquinolone cross-resistance. Exposure to any fluoroquinolone can select for mutations in the target genes, which in turn confers reduced susceptibility across the class.

G cluster_0 Selection Pressure cluster_1 Resistance Mechanisms cluster_2 Genetic Basis cluster_3 Resulting Phenotype Fluoroquinolone A\n(e.g., Ciprofloxacin) Fluoroquinolone A (e.g., Ciprofloxacin) Target Site Mutations Target Site Mutations Fluoroquinolone A\n(e.g., Ciprofloxacin)->Target Site Mutations Efflux Pump\nOverexpression Efflux Pump Overexpression Fluoroquinolone A\n(e.g., Ciprofloxacin)->Efflux Pump\nOverexpression Fluoroquinolone B\n(e.g., Levofloxacin) Fluoroquinolone B (e.g., Levofloxacin) Fluoroquinolone B\n(e.g., Levofloxacin)->Target Site Mutations Fluoroquinolone C\n(e.g., Grepafloxacin) Fluoroquinolone C (e.g., Grepafloxacin) Fluoroquinolone C\n(e.g., Grepafloxacin)->Target Site Mutations gyrA / parC\nMutations gyrA / parC Mutations Target Site Mutations->gyrA / parC\nMutations leads to Regulator Gene\nMutations Regulator Gene Mutations Efflux Pump\nOverexpression->Regulator Gene\nMutations can be caused by Cross-Resistance to Fluoroquinolones Cross-Resistance to Fluoroquinolones gyrA / parC\nMutations->Cross-Resistance to Fluoroquinolones Regulator Gene\nMutations->Cross-Resistance to Fluoroquinolones

Caption: Mechanism of Fluoroquinolone Cross-Resistance.

Summary and Conclusion

The experimental data consistently demonstrate that Grepafloxacin exhibits potent in vitro activity against key respiratory pathogens like Streptococcus pneumoniae, including penicillin-resistant strains, where its activity is superior to that of ciprofloxacin and levofloxacin.[8][11][12] However, like other fluoroquinolones, its efficacy is significantly compromised against isolates that have already developed resistance to other agents in the class, such as ciprofloxacin.

Against ciprofloxacin-resistant Staphylococcus aureus and Pseudomonas aeruginosa, Grepafloxacin shows markedly elevated MIC values, indicating strong cross-resistance.[10][13] Studies have confirmed that mutants selected in vitro through exposure to either grepafloxacin or ciprofloxacin exhibit complete cross-resistance to other quinolones.[6] This underscores that the underlying resistance mechanisms, primarily target-site modifications, are a class-wide effect.[5]

References

A Comparative Analysis of the Phototoxicity of (S)-Grepafloxacin and Sparfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phototoxicity of two fluoroquinolone antibiotics, (S)-Grepafloxacin and Sparfloxacin. The information presented is based on available preclinical and clinical experimental data to assist researchers and drug development professionals in understanding the relative photosafety profiles of these compounds.

Executive Summary

Experimental evidence from both in vivo animal studies and human clinical trials consistently demonstrates that Sparfloxacin exhibits a significantly higher phototoxic potential than this compound . Grepafloxacin is generally characterized as having a weak photosensitizing effect, comparable to that of ciprofloxacin. In contrast, Sparfloxacin is associated with a higher incidence and severity of phototoxic reactions, including erythema, edema, and in some cases, blistering.

Quantitative Data Comparison

The following tables summarize the available quantitative and qualitative data from various studies to facilitate a direct comparison of the phototoxicity of this compound and Sparfloxacin.

Table 1: In Vivo Phototoxicity Data (Rodent Models)

ParameterThis compoundSparfloxacinOther ComparatorsStudy Details
Erythema Score (0-4 scale)Mild and short-lived[1]Severe and long-lasting (up to 7 days)[1]Lomefloxacin (severe), Enoxacin (long-lasting), Ciprofloxacin (mild), Ofloxacin (mild)[1]Balb/c mice, 200 mg/kg oral dose, followed by 20 J/cm² UVA irradiation[1].
Auricular Thickness (Edema) No significant change[2]Severe increase, lasting up to 168 hours[2]Lomefloxacin (severe)[2]Balb/c mice, 200 mg/kg oral dose, followed by UVA irradiation[2].
Phototoxic Ranking Grepafloxacin < Ciprofloxacin[3]Sparfloxacin > Enoxacin > Pefloxacin > Ciprofloxacin > Grepafloxacin[3]Lomefloxacin, Fleroxacin > Clinafloxacin > Sparfloxacin[3]General ranking from multiple in vivo studies[3].

Table 2: Human Clinical Data on Photosensitivity

ParameterThis compoundSparfloxacinOther ComparatorsStudy Details
Incidence of Photosensitivity 1.5% in extensive clinical trials[1]. Considered weak and equivalent to ciprofloxacin[1][4].2% in clinical trials outside the USA; 8% in US clinical trials[1].Ciprofloxacin (0.1/100,000), Lomefloxacin (12/100,000)Data from clinical trials and post-marketing surveillance.
Minimal Erythemal Dose (MED) Mild reduction at 335±30 and 365±30 nm, comparable to ciprofloxacin[4].Not directly compared with Grepafloxacin in the same MED study.Ciprofloxacin showed a similar mild reduction in MED[4].Double-blind trial in 32 healthy subjects over 7 days[4].

Mechanistic Insights: The Role of Reactive Oxygen Species

The phototoxicity of fluoroquinolones is primarily mediated by the generation of reactive oxygen species (ROS) upon exposure to UVA radiation. When these drugs absorb UVA light, they can enter an excited state and transfer energy to molecular oxygen, leading to the formation of singlet oxygen (¹O₂) and other ROS. These highly reactive species can then cause damage to cellular components, leading to the observed inflammatory responses.

Studies have shown that the phototoxicity of different fluoroquinolones correlates with their ability to generate ROS, particularly singlet oxygen. While direct comparative studies on ROS generation by Grepafloxacin and Sparfloxacin are limited, the significantly higher phototoxic potential of Sparfloxacin observed in vivo and in clinical settings strongly suggests a greater capacity for ROS production upon UVA irradiation.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and Sparfloxacin phototoxicity.

In Vivo Mouse Auricular Swelling Assay

This assay is a standard preclinical model to assess the phototoxic potential of a test compound.

1. Animal Model:

  • Strain: Balb/c mice (often used for their sensitivity in phototoxicity studies).

  • Sex: Typically female.

  • Group size: Sufficient to achieve statistical power.

2. Dosing:

  • Test compounds (this compound, Sparfloxacin, and controls) are administered orally at a specified dose (e.g., 200 mg/kg)[1].

  • A vehicle control group receives the administration vehicle only.

3. UVA Irradiation:

  • At a predetermined time after dosing (to coincide with peak plasma concentrations), the ears of the mice are exposed to a controlled dose of UVA radiation (e.g., 20 J/cm²) from a filtered lamp source[1].

  • The contralateral ear is often shielded to serve as an unirradiated control.

4. Assessment of Phototoxicity:

  • Erythema and Edema Scoring: The ears are visually assessed for redness (erythema) and swelling (edema) at various time points post-irradiation (e.g., 24, 48, 72, 96, 120, 144, and 168 hours)[1][2]. A scoring system (e.g., 0-4 scale, from no reaction to severe reaction) is used.

  • Auricular Thickness Measurement: A micrometer is used to measure the thickness of the ear at the same time points to provide a quantitative measure of edema[2].

5. Data Analysis:

  • The mean scores for erythema and edema, and the mean auricular thickness are calculated for each group at each time point.

  • Statistical analysis is performed to compare the results between the different treatment groups and the vehicle control.

In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

The 3T3 NRU assay is a validated in vitro method for assessing the phototoxic potential of substances.

1. Cell Line:

  • Balb/c 3T3 mouse fibroblasts are used.

2. Experimental Setup:

  • Cells are seeded in 96-well plates and incubated to form a monolayer.

  • Two plates are prepared for each test compound.

3. Treatment:

  • Cells are treated with a range of concentrations of the test substance.

4. Irradiation:

  • One plate is exposed to a non-cytotoxic dose of UVA light.

  • The other plate is kept in the dark as a control.

5. Assessment of Cytotoxicity:

  • After a post-incubation period, the viability of the cells is determined using the neutral red uptake assay. Neutral red is a vital dye that is taken up by viable cells.

  • The concentration of the test substance that causes a 50% reduction in cell viability (IC50) is determined for both the irradiated and non-irradiated conditions.

6. Data Analysis:

  • A Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values with and without UVA irradiation (PIF = IC50 (-UVA) / IC50 (+UVA)).

  • A PIF value above a certain threshold (typically >5) indicates a phototoxic potential.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying mechanism of phototoxicity, the following diagrams are provided.

Experimental_Workflow_In_Vivo In Vivo Mouse Auricular Swelling Assay Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_assessment Assessment (Multiple Time Points) cluster_analysis Data Analysis Animal_Model Balb/c Mice Dosing Oral Administration of This compound, Sparfloxacin, or Vehicle Animal_Model->Dosing Irradiation UVA Irradiation of One Ear Dosing->Irradiation Shielding Shielding of Contralateral Ear Dosing->Shielding Erythema_Scoring Visual Scoring of Erythema Irradiation->Erythema_Scoring Edema_Scoring Visual Scoring of Edema Irradiation->Edema_Scoring Thickness_Measurement Measurement of Auricular Thickness Irradiation->Thickness_Measurement Comparison Comparison of Treatment Groups vs. Control Erythema_Scoring->Comparison Edema_Scoring->Comparison Thickness_Measurement->Comparison Statistics Statistical Analysis Comparison->Statistics

Caption: Workflow for the in vivo mouse auricular swelling assay.

Phototoxicity_Signaling_Pathway Fluoroquinolone Phototoxicity Mechanism cluster_trigger Initiation cluster_reaction Photochemical Reaction cluster_damage Cellular Damage cluster_response Biological Response Drug Fluoroquinolone (this compound or Sparfloxacin) Excited_State Excited State Drug Drug->Excited_State UVA UVA Radiation UVA->Excited_State ROS_Generation Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Excited_State->ROS_Generation Lipid_Peroxidation Lipid Peroxidation ROS_Generation->Lipid_Peroxidation DNA_Damage DNA Damage ROS_Generation->DNA_Damage Protein_Oxidation Protein Oxidation ROS_Generation->Protein_Oxidation Inflammation Inflammatory Cascade Lipid_Peroxidation->Inflammation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death DNA_Damage->Inflammation DNA_Damage->Cell_Death Protein_Oxidation->Inflammation Protein_Oxidation->Cell_Death Clinical_Manifestation Erythema, Edema Inflammation->Clinical_Manifestation Cell_Death->Clinical_Manifestation

Caption: Simplified signaling pathway of fluoroquinolone phototoxicity.

References

An In Vitro Comparative Analysis of (S)-Grepafloxacin and Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of the fluoroquinolone antibiotics (S)-Grepafloxacin and Moxifloxacin, intended for researchers, scientists, and professionals in drug development. The analysis focuses on their antibacterial activity, mechanism of action, and cytotoxicity, supported by experimental data from various studies.

Introduction

This compound and Moxifloxacin are synthetic fluoroquinolone antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[1] While both drugs share a common mode of action, differences in their chemical structures can influence their potency, target specificity, and safety profiles. This guide aims to delineate these differences through a compilation of in vitro experimental findings.

Comparative In Vitro Antibacterial Activity

The in vitro potency of this compound and Moxifloxacin has been evaluated against a wide range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness, representing the lowest concentration that prevents visible bacterial growth.

Activity against Streptococcus pneumoniae

Both this compound and Moxifloxacin demonstrate enhanced activity against Streptococcus pneumoniae, including strains with reduced susceptibility to penicillin.[2][3][4] However, studies consistently indicate that moxifloxacin has greater in vitro potency.

Table 1: Comparative MIC90 Values (μg/mL) against Streptococcus pneumoniae

AntibioticMIC90 (μg/mL)Reference
This compound0.25[5]
Moxifloxacin0.25[5][6]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

In a dynamic in vitro model simulating human pharmacokinetics, moxifloxacin exhibited higher and faster bactericidal activity against S. pneumoniae compared to grepafloxacin.[2][3] Moxifloxacin achieved a 5-6 log reduction in bacterial counts within 8-10 hours, whereas grepafloxacin achieved a 3-log reduction in the same timeframe.[2][3] The bactericidal activity of both fluoroquinolones was not affected by penicillin resistance in S. pneumoniae.[2][3]

Activity against Staphylococcus aureus

Against Staphylococcus aureus, both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains, moxifloxacin generally shows superior in vitro activity compared to grepafloxacin, especially against ciprofloxacin-resistant isolates.

Table 2: Comparative MIC90 Values (μg/mL) against Staphylococcus aureus

StrainThis compoundMoxifloxacinReference
Ciprofloxacin-Resistant MSSA321[7]
Ciprofloxacin-Resistant MRSA>642[7]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

The overall rank order of activity against S. aureus was found to be moxifloxacin > grepafloxacin.[7]

Mechanism of Action: Targeting Bacterial Topoisomerases

Fluoroquinolones inhibit bacterial growth by trapping DNA gyrase and topoisomerase IV in a complex with DNA, leading to double-strand DNA breaks and cell death.[1] While both enzymes are targeted, the primary target can differ between bacterial species and among different fluoroquinolones. In Gram-positive bacteria like S. aureus, topoisomerase IV is often the primary target.[8] Moxifloxacin has been shown to have a balanced and high inhibitory activity against both DNA gyrase and topoisomerase IV.[9] This dual-targeting mechanism may contribute to its high potency and a lower propensity for the development of resistance.

G cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone (this compound, Moxifloxacin) DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Negative Supercoiling Cell_Death Cell Death DNA_Gyrase->Cell_Death DNA breaks Decatenated_DNA Decatenated Daughter Chromosomes Topo_IV->Decatenated_DNA Decatenation Topo_IV->Cell_Death DNA breaks Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Negative Supercoiling Replicated_DNA Catenated Daughter Chromosomes Replicated_DNA->Topo_IV Decatenation Replication DNA Replication Relaxed_DNA->Replication

Caption: Mechanism of action of fluoroquinolones.

In Vitro Cytotoxicity

The cytotoxic potential of fluoroquinolones on mammalian cells is a critical aspect of their safety profile. In vitro studies have shown that fluoroquinolones can exert toxic effects on various cell lines.[10] The sensitivity to these drugs in short-term cytotoxicity tests has been correlated with the doubling time of the cell population.[10] While direct comparative cytotoxicity data for this compound and Moxifloxacin is limited, general findings indicate that the toxicity of quinolones can be evaluated through assays like the MTT assay, which measures cell viability.[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution or agar dilution method is employed to determine the MIC of the antibiotics.[11][12]

  • Bacterial Strain Preparation: Bacterial isolates are cultured on an appropriate agar medium and incubated. A suspension of the bacteria is prepared in a saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] This is further diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the test wells.[12]

  • Antibiotic Dilution: Serial twofold dilutions of this compound and Moxifloxacin are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Microtiter plates are prepared with the diluted antibiotics, and each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

G A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of antibiotics in microtiter plate B->C D Incubate at 37°C for 16-20 hours C->D E Read plates for visible growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10]

  • Cell Culture: Mammalian cells (e.g., murine cell lines) are seeded in 96-well plates and incubated to allow for cell attachment.[10]

  • Drug Exposure: The cells are then exposed to various concentrations of this compound and Moxifloxacin for a specified period (e.g., 24 or 72 hours).

  • MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing MTT. The plates are incubated to allow the MTT to be metabolized by viable cells into a purple formazan product.

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 (the concentration of the drug that causes 50% inhibition of cell growth) can then be determined.

G A Seed mammalian cells in 96-well plate B Expose cells to varying concentrations of fluoroquinolones A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate cell viability (IC50) G->H

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

Based on the available in vitro data, Moxifloxacin demonstrates superior or equivalent antibacterial activity compared to this compound against key respiratory and skin pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[6][7][13] Moxifloxacin's balanced dual-targeting of DNA gyrase and topoisomerase IV may contribute to its high potency.[9] While direct comparative cytotoxicity studies are not abundant, the potential for quinolone-induced toxicity necessitates careful evaluation for any new compound in this class. The experimental protocols outlined provide a framework for conducting such comparative in vitro assessments.

References

(S)-Grepafloxacin's Efficacy Against Ciprofloxacin-Resistant Staphylococcus aureus: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of ciprofloxacin-resistant Staphylococcus aureus (S. aureus) poses a significant challenge in clinical settings. This guide provides a comparative analysis of the in vitro activity of (S)-Grepafloxacin against ciprofloxacin-resistant S. aureus, presenting key experimental data, detailed methodologies, and a look into the mechanisms of action and resistance. Grepafloxacin has demonstrated superior activity against Gram-positive cocci, including staphylococci, when compared to other fluoroquinolones like ciprofloxacin, ofloxacin, and fleroxacin[1].

Comparative In Vitro Activity: A Quantitative Overview

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC values of this compound and Ciprofloxacin against various S. aureus strains, including those with defined resistance mechanisms.

AntibioticS. aureus PhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Methicillin-Susceptible (MSSA)0.06-
Ciprofloxacin-Resistant MSSA-32
Ciprofloxacin-Susceptible MRSA--
Ciprofloxacin-Resistant MRSA-64
Ciprofloxacin Methicillin-Susceptible (MSSA)0.25-

Data sourced from multiple studies, which may have variations in the specific strains tested. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[2][3]

A detailed study evaluating fluoroquinolones against S. aureus with characterized mutations provides a clearer picture of this compound's activity:

S. aureus GenotypeCiprofloxacin MIC (µg/mL)This compound MIC (µg/mL)
Wild-type0.25 - 0.50.06 - 0.12
grlA mutation2 - 80.25 - 1
gyrA mutation4 - 160.5 - 2
grlA + gyrA mutations32 - >1284 - 16
NorA overexpression2 - 40.25 - 0.5

This table synthesizes data from studies on S. aureus with defined resistance mechanisms. Mutations in grlA and gyrA are primary mechanisms of resistance, while NorA is an efflux pump.

Notably, against ciprofloxacin-resistant methicillin-susceptible S. aureus (MSSA), the MIC₉₀ for grepafloxacin was 32 μg/ml. For ciprofloxacin-resistant methicillin-resistant S. aureus (MRSA), the MIC₉₀ of other quinolones, including grepafloxacin, ranged from 4 to 64 μg/ml[2]. While grepafloxacin shows some activity, its efficacy is significantly reduced against strains with high-level ciprofloxacin resistance, particularly those with dual mutations in the gyrA and parC (also known as grlA) genes[1][4]. Studies suggest that grepafloxacin may be associated with a reduced selection of resistant mutants in S. aureus, potentially due to its interaction with the NorA efflux pump[5].

Mechanisms of Action and Resistance

Fluoroquinolones like ciprofloxacin and grepafloxacin target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Resistance in S. aureus primarily arises from two mechanisms:

  • Target Site Mutations: Stepwise mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes reduce the binding affinity of the drugs to their target enzymes[6].

  • Efflux Pumps: Overexpression of efflux pumps, such as NorA, actively transports the antibiotic out of the bacterial cell, reducing its intracellular concentration[7].

The structural differences between grepafloxacin and ciprofloxacin, specifically the presence of a methyl group at the 5-position and a methylpiperazine group at the 7-position in grepafloxacin, are thought to enhance its activity against Gram-positive bacteria[5].

cluster_0 Fluoroquinolone Action cluster_1 Resistance Mechanisms Fluoroquinolone This compound / Ciprofloxacin DNA_Gyrase DNA Gyrase (gyrA/gyrB) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (parC/parE) Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication Blocked Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Target_Mutation Target Site Mutation (gyrA/parC) Reduced_Binding Reduced Drug Binding Target_Mutation->Reduced_Binding Efflux_Pump Efflux Pump Overexpression (e.g., NorA) Drug_Efflux Increased Drug Efflux Efflux_Pump->Drug_Efflux Reduced_Binding->Fluoroquinolone Drug_Efflux->Fluoroquinolone

Caption: Fluoroquinolone mechanism and S. aureus resistance.

Experimental Protocols

The determination of MIC values is a standardized process crucial for comparing the efficacy of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions:

    • Stock solutions of this compound and Ciprofloxacin are prepared in a suitable solvent.

    • Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • S. aureus strains are grown overnight on an appropriate agar medium.

    • Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.

    • The bacterial suspension is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension.

    • Control wells (no antibiotic) are included to ensure bacterial growth.

    • The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Start Start Prep_Abx Prepare Antibiotic Serial Dilutions Start->Prep_Abx Prep_Inoculum Prepare S. aureus Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Abx->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound demonstrates enhanced in vitro activity against susceptible strains of S. aureus compared to ciprofloxacin. However, its efficacy is substantially diminished against ciprofloxacin-resistant strains, particularly those harboring mutations in both gyrA and parC. While it may offer an advantage in preventing the selection of resistant mutants, its clinical utility against established ciprofloxacin-resistant S. aureus infections is limited. Further research into novel fluoroquinolones or combination therapies is warranted to address the challenge of multidrug-resistant S. aureus.

References

Validating (S)-Grepafloxacin MIC Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive validation of (S)-Grepafloxacin Minimum Inhibitory Concentration (MIC) results by comparing them with established clinical breakpoints. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of this compound's in vitro activity against key bacterial pathogens, juxtaposed with the performance of other fluoroquinolones. The data is presented to facilitate objective comparison and is supported by detailed experimental protocols for reproducibility.

Introduction to this compound and its Mechanism of Action

This compound is a fluoroquinolone antibiotic that exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By targeting these topoisomerases, this compound effectively halts bacterial proliferation, leading to a bactericidal effect at concentrations close to the MIC.

Comparative Analysis of MIC Data

The in vitro potency of this compound has been evaluated against a panel of clinically relevant bacterial isolates. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for this compound and comparator fluoroquinolones.

Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones against Key Respiratory Pathogens

Organism (Number of Isolates)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae This compound0.12 - 0.250.25
Ciprofloxacin1 - 22
Levofloxacin11 - 2
Gatifloxacin0.250.25
Haemophilus influenzae This compound≤0.015 - 0.030.03
Ciprofloxacin≤0.015 - 0.030.03
Levofloxacin0.030.03 - 0.06
Gatifloxacin≤0.015≤0.015 - 0.03
Moraxella catarrhalis This compound0.030.03
Ciprofloxacin≤0.015 - 0.030.03
Levofloxacin0.060.06
Gatifloxacin≤0.015 - 0.030.03

Data compiled from multiple in vitro studies.

Table 2: In Vitro Activity of this compound and Comparator Fluoroquinolones against Gram-Positive and Gram-Negative Isolates

Organism (Number of Isolates)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible) This compound0.060.12
Ciprofloxacin0.250.5
Levofloxacin0.250.5
Gatifloxacin0.120.25
Escherichia coli This compound≤0.030.06
Ciprofloxacin≤0.015 - 0.030.03
Levofloxacin≤0.03 - 0.060.06
Gatifloxacin≤0.015 - 0.030.03
Klebsiella pneumoniae This compound0.060.12
Ciprofloxacin0.030.06
Levofloxacin0.060.12
Gatifloxacin0.030.06
Pseudomonas aeruginosa This compound0.52
Ciprofloxacin0.251
Levofloxacin0.52
Gatifloxacin0.52

Data compiled from multiple in vitro studies.

Validation with Clinical Breakpoints

The interpretation of MIC results is guided by clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antibiotic.

Due to the withdrawal of Grepafloxacin from the market in 1999, current clinical breakpoint tables from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not include this agent. Therefore, validation is performed using the archived NCCLS/CLSI breakpoints.

Table 3: Archived NCCLS/CLSI MIC Breakpoints for Grepafloxacin (µg/mL)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae ≤ 12≥ 4
Staphylococcus aureus ≤ 12≥ 4
Streptococcus pneumoniae ≤ 0.51≥ 2
Haemophilus influenzae ≤ 0.5--

Note: A dash (-) indicates that no breakpoint for this category has been defined.

Based on the MIC90 data presented in Tables 1 and 2, this compound demonstrates significant in vitro activity against key pathogens. For instance, the MIC90 for S. pneumoniae (0.25 µg/mL) falls within the susceptible range (≤ 0.5 µg/mL), and the MIC90 for methicillin-susceptible S. aureus (0.12 µg/mL) is also well within the susceptible category (≤ 1 µg/mL). Similarly, for H. influenzae, the MIC90 of 0.03 µg/mL is clearly in the susceptible range (≤ 0.5 µg/mL). Against Enterobacteriaceae such as E. coli and K. pneumoniae, the MIC90 values (0.06 µg/mL and 0.12 µg/mL, respectively) are well below the susceptible breakpoint of ≤ 1 µg/mL.

Experimental Protocols

The MIC data cited in this guide were primarily determined using the following standardized methods as described by the NCCLS/CLSI.

Broth Microdilution Method
  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: Serial twofold dilutions of this compound and comparator agents are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: 96-well microtiter plates containing the diluted antimicrobial agents are inoculated with the bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method
  • Media Preparation: Serial twofold dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: The surface of the agar plates is inoculated with the bacterial suspension using a multipoint replicator. Plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents macroscopic growth on the agar surface.

Quality Control

Quality control is performed concurrently with each test run using reference strains as specified by CLSI, such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Streptococcus pneumoniae ATCC 49619, and Haemophilus influenzae ATCC 49247. The resulting MICs for these reference strains must fall within the acceptable ranges defined by CLSI.

Visualizing the Validation Workflow

The following diagrams illustrate the conceptual frameworks described in this guide.

G cluster_0 Mechanism of Action Grepafloxacin This compound Inhibition Inhibition Grepafloxacin->Inhibition DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Topo_IV Topoisomerase IV Topo_IV->DNA_Replication Inhibition->DNA_Gyrase Inhibition->Topo_IV Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death

Caption: Mechanism of action of this compound.

G cluster_1 MIC Validation Workflow Start Start: Bacterial Isolate MIC_Test Perform MIC Testing (Broth/Agar Dilution) Start->MIC_Test QC Quality Control Check (ATCC Strains) MIC_Test->QC MIC_Result Obtain MIC Value (µg/mL) MIC_Test->MIC_Result Breakpoints Compare with CLSI Clinical Breakpoints MIC_Result->Breakpoints Susceptible Susceptible Breakpoints->Susceptible ≤ S Intermediate Intermediate Breakpoints->Intermediate = I Resistant Resistant Breakpoints->Resistant ≥ R Report Report Interpretation Susceptible->Report Intermediate->Report Resistant->Report

Caption: Workflow for MIC determination and clinical categorization.

A Comparative Analysis of (S)-Grepafloxacin and Gatifloxacin Against Key Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of in-vitro efficacy and microbiological methodologies for researchers and drug development professionals.

In the landscape of respiratory tract infection treatment, the fluoroquinolone class of antibiotics has long been a cornerstone. This guide provides a detailed comparative analysis of two such agents, (S)-Grepafloxacin and gatifloxacin, focusing on their in-vitro activity against the common respiratory pathogens Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. This analysis is supported by a compilation of experimental data and detailed methodologies to assist researchers and scientists in their understanding and potential future development of antimicrobial agents.

In-Vitro Activity: A Quantitative Comparison

The in-vitro potency of an antimicrobial agent is a critical indicator of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values for this compound and gatifloxacin against the three aforementioned respiratory pathogens. These values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, are compiled from multiple in-vitro studies.

PathogenAntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Streptococcus pneumoniae This compound0.125 - 0.250.25
Gatifloxacin0.13 - 0.250.5
Haemophilus influenzae This compound≤0.03≤0.03
Gatifloxacin≤0.03≤0.03
Moraxella catarrhalis This compound≤0.060.06
Gatifloxacin≤0.03≤0.06

Note: Data is compiled from multiple sources and ranges may be presented to reflect variations in study findings.

Both this compound and gatifloxacin demonstrate potent activity against these key respiratory pathogens.[1][2][3][4][5][6][7][8] For Streptococcus pneumoniae, both agents show comparable MIC50 values, though some studies suggest gatifloxacin may have a slightly higher MIC90.[4] Against Haemophilus influenzae and Moraxella catarrhalis, both fluoroquinolones exhibit very low MIC values, indicating high potency.[2][6][7][8]

Experimental Protocols

The determination of MIC values is a standardized process crucial for the accurate assessment of an antibiotic's activity. The data presented in this guide is primarily derived from studies employing the broth microdilution and agar dilution methods, which are considered standard protocols for antimicrobial susceptibility testing.[9][10][11][12]

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that prevents visible growth of the bacteria.

Key Steps:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) to achieve a range of concentrations.[13][14]

  • Inoculum Preparation: A suspension of the test organism is prepared and adjusted to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated at a specific temperature and duration (e.g., 35-37°C for 16-20 hours).

  • Reading of Results: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest antibiotic concentration that inhibits the growth of the organism.[11][12]

Key Steps:

  • Preparation of Antibiotic-Containing Agar Plates: Serial dilutions of the antibiotic are added to molten Mueller-Hinton agar (or other suitable agar) and poured into petri plates.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as in the broth microdilution method.

  • Inoculation: A small, fixed volume of the inoculum is spotted onto the surface of each agar plate, including a growth control plate without any antibiotic.

  • Incubation: The plates are incubated under appropriate conditions.

  • Reading of Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Mechanism of Action and Experimental Workflow

Fluoroquinolones exert their bactericidal effect by inhibiting two key bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[15] This dual-targeting mechanism is a hallmark of this antibiotic class and contributes to their broad spectrum of activity.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone This compound / Gatifloxacin DNA_Gyrase DNA Gyrase (GyrA/GyrB) Fluoroquinolone->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (ParC/ParE) Fluoroquinolone->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Segregation DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of fluoroquinolones.

The following diagram illustrates a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial pathogen.

MIC_Workflow cluster_prep Preparation cluster_testing MIC Determination cluster_analysis Data Analysis Bacterial_Isolate Bacterial Isolate Culture Inoculum_Prep Prepare Standardized Inoculum (e.g., 0.5 McFarland) Bacterial_Isolate->Inoculum_Prep Antibiotic_Stock Antibiotic Stock Solution Serial_Dilution Perform Serial Dilution of Antibiotic Antibiotic_Stock->Serial_Dilution Inoculation Inoculate Dilutions with Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation MIC_Reading Read MIC Value (Lowest concentration with no visible growth) Incubation->MIC_Reading Data_Compilation Compile MIC Data MIC_Reading->Data_Compilation Comparative_Analysis Comparative Analysis of Potency Data_Compilation->Comparative_Analysis

Caption: Experimental workflow for MIC determination.

References

Comparative Analysis of (S)-Grepafloxacin and Amoxicillin for the Treatment of Community-Acquired Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of (S)-Grepafloxacin and Amoxicillin, focusing on their application in treating community-acquired pneumonia (CAP). The data presented is derived from a key randomized, multicenter, double-blind, double-dummy clinical study, offering an objective look at the efficacy, safety, and microbiological outcomes of these two agents. It is important to note that Grepafloxacin was withdrawn from the market in 1999 due to post-marketing reports of cardiovascular adverse events, specifically QTc prolongation and Torsades de Pointes. The data herein is presented for historical and scientific comparison.

Experimental Protocols

The primary data for this comparison is sourced from a randomized, multicenter, double-blind, double-dummy study designed to assess the efficacy and safety of grepafloxacin versus amoxicillin in the treatment of CAP.[1]

  • Study Population: A total of 264 patients with a clinical diagnosis of CAP were recruited across 43 centers.[1] Patients were randomized into two treatment groups: 127 patients received grepafloxacin and 137 received amoxicillin.[1]

  • Treatment Regimen:

    • Grepafloxacin Group: Received 600 mg of grepafloxacin once daily (od) for a duration of 7 or 10 days.[1][2]

    • Amoxicillin Group: Received 500 mg of amoxicillin three times daily (tds) for a duration of 7 or 10 days.[1][2]

  • Blinding: The study employed a double-dummy design to maintain blinding, where patients in each group received an active dose of their assigned drug and a placebo version of the other drug.

  • Assessment Endpoints: Clinical and microbiological efficacy were evaluated at two key time points:

    • End-of-Treatment Visit: Occurred 3-5 days after the final dose of the medication.[1]

    • Follow-up Visit: Occurred 28-42 days after the final dose to assess long-term outcomes.[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow of the comparative clinical trial.

G cluster_grep Grepafloxacin Arm (n=127) cluster_amox Amoxicillin Arm (n=137) start Patient Screening (N=264) rand Randomization start->rand grep_treat Treatment: Grepafloxacin 600mg od (7-10 days) rand->grep_treat amox_treat Treatment: Amoxicillin 500mg tds (7-10 days) rand->amox_treat assess_eot End-of-Treatment Assessment (3-5 days post-treatment) grep_treat->assess_eot amox_treat->assess_eot assess_fu Follow-up Assessment (28-42 days post-treatment) assess_eot->assess_fu outcome Primary & Secondary Endpoint Analysis assess_fu->outcome

Clinical trial workflow for comparing Grepafloxacin and Amoxicillin.

Data Presentation: Efficacy and Safety

The outcomes of the head-to-head study are summarized in the tables below, focusing on clinical success rates in different patient populations and microbiological eradication rates.

Clinical Efficacy

Clinical success was defined as the resolution or improvement of signs and symptoms of pneumonia. The data reveals that while grepafloxacin was equivalent to amoxicillin in the broader evaluable population, it showed a statistically significant advantage in the intent-to-treat population where a bacterial pathogen was confirmed.[1]

Table 1: Clinical Success Rates in Patients with Community-Acquired Pneumonia

Patient Population Grepafloxacin (600 mg od) Amoxicillin (500 mg tds) 95% Confidence Interval
Evaluable Population (at follow-up) 76% (87/114) 74% (85/111) -12% to 10%
Intent-to-Treat (with documented pathogen) 78% (29/37) 58% (28/48) 2% to 43% *
Evaluable Population (with documented pathogen) 79% (26/33) 63% (26/42) -5.2% to 38.1%

Statistically significant difference favoring Grepafloxacin.[1]

Microbiological Efficacy

Microbiological efficacy was determined by the eradication of the baseline pathogen(s). Grepafloxacin demonstrated statistically superior eradication rates compared to amoxicillin in the evaluable population.[1] The most commonly isolated pathogens were Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae.[1] Success rates for grepafloxacin against S. pneumoniae and H. influenzae were notably higher than those for amoxicillin.[1][2]

Table 2: Microbiological Eradication Rates in the Evaluable Population

Treatment Group Eradication Rate Number of Patients (Eradicated/Total) 95% Confidence Interval
Grepafloxacin (600 mg od) 89% (32/36) 2% to 37% *
Amoxicillin (500 mg tds) 71% (32/45)

Statistically significant difference favoring Grepafloxacin.[1]

Safety and Tolerability

In the comparative trial, grepafloxacin was reported to be well tolerated, with a safety profile that was comparable to that of amoxicillin.[1][2]

Conclusion

The results from this head-to-head study indicate that a 7-10 day course of grepafloxacin at 600 mg once daily was equivalent to or superior to amoxicillin at 500 mg three times daily for the treatment of community-acquired pneumonia.[1][2] Grepafloxacin demonstrated a statistically significant advantage in both clinical success for patients with a documented bacterial pathogen and in overall microbiological eradication.[1] These findings highlight the potent activity of this fluoroquinolone against key respiratory pathogens. However, the clinical utility of grepafloxacin was ultimately negated by its association with cardiotoxicity, leading to its market withdrawal. This comparative data remains valuable for understanding the therapeutic potential and development challenges of fluoroquinolone antibiotics.

References

Evaluating the Safety Profile of (S)-Grepafloxacin in Comparison to Other Quinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive and objective comparison of the safety profile of (S)-Grepafloxacin with other quinolone antibiotics, intended for researchers, scientists, and drug development professionals. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on cardiotoxicity, phototoxicity, and general adverse events.

Executive Summary

This compound, a fluoroquinolone antibiotic, was withdrawn from the market due to concerns about cardiotoxicity, specifically QT interval prolongation and associated arrhythmias.[1][2] This guide delves into the comparative safety data, offering a detailed analysis of its performance against other quinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. While grepafloxacin demonstrated a generally similar profile for common adverse events compared to ciprofloxacin, its propensity for significant QT prolongation was a distinguishing and ultimately decisive factor.[3][4]

Comparative Analysis of Adverse Events

Clinical trial data reveals nuances in the safety profiles of various quinolones. The following tables summarize the incidence of key adverse events associated with this compound and its comparators.

Table 1: Incidence of Common Adverse Events in Clinical Trials
Adverse EventThis compound (400 mg)This compound (600 mg)CiprofloxacinPooled Controls*
Nausea11%15%Similar to Grepafloxacin[3]-
Vomiting1%6%--
Diarrhea3%4%Similar to Grepafloxacin[3]-
Unpleasant Taste9%17%-1%[5]
Headache4%5%Significantly higher than Grepafloxacin[3]-
Insomnia1%2%--
Photosensitivity1%2%Equivalent to Grepafloxacin[3]-
Rash1%2%--

*Pooled controls included doxycycline, ciprofloxacin, amoxicillin, or cefixime.[5]

Table 2: Postmarketing Surveillance Data for this compound
Adverse EventIncidence Rate
Nausea0.8%[3]
Gastrointestinal Symptoms0.4%[3]
Dizziness0.3%[3]
Photosensitization0.04%[3]
Total Adverse Events 2.3% [3]

Cardiotoxicity: A Critical Differentiator

The primary safety concern leading to the withdrawal of this compound was its potential to prolong the QT interval, a precursor to potentially fatal cardiac arrhythmias like Torsades de Pointes (TdP).

Table 3: Comparative Cardiotoxicity Profile of Quinolones
QuinoloneMean QTc ProlongationIC50 for hERG Channel Blockade (µM)
This compound~11 ms[6]37.5 - 50[7][8]
Sparfloxacin~14 ms[6]13.5 - 18[7][8]
Moxifloxacin6 - 12.1 ms[9]41.2 - 129[7][8]
Levofloxacin5 - 6 ms[9]915[8]
Ciprofloxacin<2 ms[9]966[8]
Gatifloxacin3 ms[6]130[8]

The mechanism for quinolone-induced QT prolongation involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is mediated by the human Ether-à-go-go-Related Gene (hERG) potassium channel.[10][11] Grepafloxacin and sparfloxacin were found to be more potent blockers of the hERG channel compared to other quinolones like ciprofloxacin and levofloxacin, correlating with their greater potential for QT prolongation.[4][8]

cluster_membrane Cardiomyocyte Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cell hERG hERG K+ Channel K_efflux K+ Efflux hERG->K_efflux Normal K+ Flow Delayed_Repolarization Delayed Repolarization hERG->Delayed_Repolarization Inhibited K+ Flow Quinolone Quinolone (e.g., Grepafloxacin) Quinolone->hERG Blockade K_ions_in K+ Ions QT_Prolongation QT Interval Prolongation Delayed_Repolarization->QT_Prolongation TdP Increased Risk of Torsades de Pointes QT_Prolongation->TdP

Mechanism of Quinolone-Induced Cardiotoxicity.

Phototoxicity Assessment

Phototoxicity is a known class effect of fluoroquinolones, with varying potential among different agents.[12]

Table 4: Comparative Phototoxicity of Quinolones in a Mouse Model
QuinolonePhototoxic Response (Erythema and Edema)
LomefloxacinSevere and long-lasting[12]
SparfloxacinSevere and long-lasting[12]
EnoxacinLong-lasting erythema[12]
This compound Mild and short-lived [12]
CiprofloxacinMild and short-lived[12]
OfloxacinMild and short-lived[12]

Preclinical studies in mice demonstrated that grepafloxacin has a relatively weak photosensitizing effect, comparable to that of ciprofloxacin.[12]

Experimental Protocols

In Vivo Murine Phototoxicity Assay

Objective: To assess the potential of a test substance to cause skin irritation and damage upon exposure to ultraviolet A (UVA) light.

Methodology:

  • Animal Model: Albino mice (e.g., Balb/c) are used due to their sensitivity to light-induced skin reactions.

  • Test Substance Administration: The quinolone is administered to the mice, typically via oral gavage or intravenous injection. A vehicle control group receives the vehicle alone.

  • UVA Irradiation: Following a set period after drug administration, the mice are exposed to a controlled dose of UVA radiation (e.g., 21.6 J/cm² over 4 hours).[12]

  • Observation and Measurement: The auricular (ear) thickness is measured at various time points before and after irradiation (e.g., 0, 4, 24, 48, 72, and 96 hours).[12] The presence and severity of erythema (redness) and edema (swelling) are also visually scored.

  • Histopathological Examination: At the end of the observation period, auricular tissue is collected for histopathological analysis to assess for cellular damage, inflammation, and necrosis.[12]

start Start animal_model Select Animal Model (e.g., Balb/c mice) start->animal_model drug_admin Administer Quinolone (Oral or IV) animal_model->drug_admin vehicle_control Administer Vehicle Control animal_model->vehicle_control uva_irradiation Expose to Controlled UVA Radiation drug_admin->uva_irradiation vehicle_control->uva_irradiation observation Observe and Measure (Auricular Thickness, Erythema, Edema) uva_irradiation->observation histopathology Perform Histopathological Examination observation->histopathology end End histopathology->end

Workflow for In Vivo Murine Phototoxicity Assay.
In Vitro hERG Channel Blockade Assay (Whole-Cell Patch Clamp)

Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current.

Methodology:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.[7][13]

  • Electrophysiological Recording: The whole-cell patch-clamp technique is employed to measure the ionic currents flowing through the hERG channels in individual cells.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing ramp to measure the tail current.[13]

  • Compound Application: The test quinolone is applied to the cell at various concentrations.

  • Data Analysis: The inhibition of the hERG current is measured at each concentration, and the data is used to calculate the IC50 value (the concentration at which the compound inhibits 50% of the channel current).[7][8]

cluster_SAR Structure-Toxicity Relationship C5 C5-amino group (Increases potency, can influence toxicity) Cardiotoxicity Cardiotoxicity (QT Prolongation) C5->Cardiotoxicity Antibacterial_Potency Antibacterial Potency C5->Antibacterial_Potency C7 C7-substituent (Influences CNS effects) CNS_effects CNS Effects C7->CNS_effects C8 C8-substituent (Halogen increases phototoxicity) Phototoxicity Phototoxicity C8->Phototoxicity N1 N1-cyclopropyl (Increases potency) N1->Antibacterial_Potency center center->C5 center->C7 center->C8 center->N1

Quinolone Structure-Toxicity Relationships.

Conclusion

The case of this compound underscores the critical importance of a thorough evaluation of the safety profile of new drug candidates, particularly for known class-specific toxicities. While its profile for common adverse events was largely comparable to other fluoroquinolones, its significant potential for cardiotoxicity, as evidenced by both clinical data on QTc prolongation and in vitro hERG channel blockade studies, ultimately led to its market withdrawal. This guide highlights the multifaceted nature of drug safety assessment and provides a framework for the comparative evaluation of quinolone antibiotics.

References

Correlation of In Vitro Activity and In Vivo Efficacy of (S)-Grepafloxacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity and in vivo efficacy of (S)-Grepafloxacin, a fluoroquinolone antibiotic. The product's performance is evaluated against other relevant fluoroquinolones, supported by experimental data from preclinical studies. Note that Grepafloxacin was withdrawn from the market in 1999 due to concerns about cardiac side effects, specifically QTc interval prolongation[1][2]. The data presented here is for research and informational purposes.

In Vitro Activity

The in vitro potency of an antibiotic is a critical determinant of its potential clinical utility. For fluoroquinolones, this is primarily assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Comparative MIC₅₀ and MIC₉₀ Values

The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound and other fluoroquinolones against a range of clinically significant Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater in vitro potency.

Table 1: In Vitro Activity against Gram-Positive Aerobes

OrganismGrepafloxacin (mg/L)Ciprofloxacin (mg/L)Levofloxacin (mg/L)Moxifloxacin (mg/L)
Streptococcus pneumoniae (Penicillin-Susceptible)0.12 - 0.251 - 210.25
Streptococcus pneumoniae (Penicillin-Resistant)0.25210.25
Staphylococcus aureus (Methicillin-Susceptible)0.06 - 0.120.25 - 0.50.25 - 0.50.12
Staphylococcus aureus (Methicillin-Resistant)8>32164

Data compiled from multiple sources.

Table 2: In Vitro Activity against Gram-Negative Aerobes

OrganismGrepafloxacin (mg/L)Ciprofloxacin (mg/L)Levofloxacin (mg/L)Moxifloxacin (mg/L)
Haemophilus influenzae≤0.03 - 0.06≤0.03 - 0.060.06≤0.06
Moraxella catarrhalis0.060.060.120.12
Escherichia coli≤0.03 - 0.12≤0.03 - 0.060.06 - 0.120.06 - 0.25
Pseudomonas aeruginosa0.5 - 40.25 - 11 - 44 - 8

Data compiled from multiple sources.

Grepafloxacin demonstrated potent in vitro activity against key respiratory pathogens, including penicillin-susceptible and -resistant Streptococcus pneumoniae, and was generally more active than ciprofloxacin and levofloxacin against Gram-positive organisms[3][4][5]. Against Gram-negative bacteria, its activity was comparable to or slightly less potent than ciprofloxacin[4].

In Vivo Efficacy

In vivo studies in animal models are essential to correlate the in vitro activity of an antibiotic with its efficacy in a living organism. These studies provide insights into the pharmacokinetic and pharmacodynamic properties of the drug.

Murine Model of Mycobacterium avium Infection

A study in beige mice evaluated the efficacy of grepafloxacin in both intranasal and intravenous infection models with Mycobacterium avium. The results were compared with other antimicrobial agents.

Table 3: Efficacy of Grepafloxacin in Murine M. avium Infection Models (log₁₀ CFU reduction in spleen)

Treatment GroupDose (mg/kg)Intranasal ModelIntravenous Model
Grepafloxacin25Modest ActivityModest Activity
Grepafloxacin50Modest ActivityModest Activity
Grepafloxacin100Modest ActivityModest Activity
Grepafloxacin200Modest ActivityModest Activity
Clarithromycin200High ActivityHigh Activity
Rifabutin10High ActivityHigh Activity

Adapted from a study on the activity of grepafloxacin in murine models of Mycobacterium avium infection.

In these models, grepafloxacin showed modest, dose-dependent activity against M. avium. While not as potent as clarithromycin or rifabutin, it demonstrated a measurable therapeutic effect.

Rabbit Model of Penicillin-Resistant Streptococcus pneumoniae Meningitis

In a rabbit model of meningitis caused by a highly penicillin-resistant strain of Streptococcus pneumoniae, grepafloxacin demonstrated significant bactericidal activity.

Table 4: Bactericidal Activity in Rabbit Pneumococcal Meningitis Model (log₁₀ CFU/mL/h reduction)

TreatmentDose (mg/kg)Bactericidal Activity
Grepafloxacin15-0.32 ± 0.15
Vancomycin2 x 20-0.39 ± 0.18
Ceftriaxone125-0.32 ± 0.12

Adapted from a study on grepafloxacin against penicillin-resistant pneumococci in a rabbit meningitis model.

The bactericidal effect of grepafloxacin was comparable to that of vancomycin and ceftriaxone, two standard treatments for bacterial meningitis. This suggests that grepafloxacin's potent in vitro activity against resistant pneumococci translates to in vivo efficacy in a relevant animal model.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a panel of bacterial isolates.

Methodology:

  • Bacterial Isolates: Clinical isolates of target bacteria are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for non-fastidious organisms, supplemented agar for fastidious organisms like Streptococcus pneumoniae).

  • Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Preparation: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth) in microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plates is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Murine Pneumonia Model

Objective: To evaluate the in vivo efficacy of an antimicrobial agent in treating a respiratory tract infection in a mouse model.

Methodology:

  • Animals: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old, are used.

  • Bacterial Challenge: Mice are anesthetized and infected via intranasal or intratracheal instillation of a standardized inoculum of a respiratory pathogen (e.g., Streptococcus pneumoniae). The inoculum size is predetermined to cause a sublethal infection that can be cleared with effective antibiotic treatment.

  • Antimicrobial Treatment: At a specified time post-infection (e.g., 2-4 hours), treatment with the antimicrobial agent or a vehicle control is initiated. The drug is administered via a clinically relevant route, such as oral gavage or subcutaneous injection, at various dose levels. Treatment is typically continued for a defined period (e.g., 3-5 days).

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/lung). The efficacy of the treatment is determined by the reduction in bacterial load in the lungs of treated mice compared to the control group. Survival rates can also be monitored as an endpoint.

Mechanism of Action and Signaling Pathway

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is necessary for the initiation of DNA replication.

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) the daughter chromosomes after replication, allowing for cell division.

The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks. This DNA damage triggers the bacterial SOS response, a complex regulatory network that attempts to repair the DNA damage. However, overwhelming DNA damage ultimately leads to programmed cell death pathways in the bacteria.

Fluoroquinolone_Mechanism Fluoroquinolone This compound (Fluoroquinolone) DNA_Gyrase DNA Gyrase (Gram-negative target) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Fluoroquinolone->Topo_IV Inhibits DNA_Replication_Block Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Block Chromosome_Segregation_Block Inhibition of Chromosome Segregation Topo_IV->Chromosome_Segregation_Block DSB Double-Strand DNA Breaks DNA_Replication_Block->DSB Chromosome_Segregation_Block->DSB SOS_Response Induction of SOS Response DSB->SOS_Response Cell_Death Bacterial Cell Death (Apoptosis-like) SOS_Response->Cell_Death RecA RecA Activation SOS_Response->RecA LexA LexA Cleavage RecA->LexA Repair_Genes Expression of DNA Repair Genes LexA->Repair_Genes Derepresses Repair_Genes->DSB Attempts Repair

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-Grepafloxacin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. (S)-Grepafloxacin, a fluoroquinolone antibiotic, requires meticulous handling and disposal to mitigate risks to personnel and prevent the release of active pharmaceutical ingredients into the environment, which can contribute to the development of antibiotic resistance.[1][2][3] Although this compound was withdrawn from the market due to potential cardiac arrhythmias, its handling and disposal in a research setting demand adherence to established protocols for hazardous pharmaceutical waste.[4]

This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. General safety precautions for handling fluoroquinolone antibiotics include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[5][6][7]

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[5][8]

  • Spill Management: In the event of a spill, use dry clean-up methods to avoid generating dust.[7] The collected material should be placed in a designated, labeled container for hazardous waste disposal.[7]

Recommended Disposal Procedures for this compound

The disposal of this compound, as with other stock antibiotic solutions, should be managed as hazardous chemical waste.[9] The primary objective is the complete destruction of the active pharmaceutical ingredient to prevent environmental contamination.[8]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused or expired pure compound, contaminated labware (e.g., weighing boats, pipette tips, gloves), and solutions containing the antibiotic.

    • Segregate this compound waste from other laboratory waste to prevent cross-contamination.[6][8] All materials contaminated with this compound should be treated as hazardous waste.[6]

  • Waste Collection and Storage:

    • Collect all this compound waste in a designated, chemically compatible, and clearly labeled hazardous waste container.[6][8][10] The container must be leak-proof and have a secure lid.[8][10]

    • Store the waste container in a secure, designated area, away from incompatible materials, pending pickup.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The universally recommended method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management facility.[7][8] This method is effective in destroying the active pharmaceutical ingredient.[8]

  • Documentation:

    • Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.

What Not to Do:

  • Do NOT dispose of this compound in the regular trash.[8]

  • Do NOT flush this compound down the drain.[7][9] Wastewater treatment plants are often not equipped to remove such compounds, leading to environmental contamination.[3][5]

  • Do NOT attempt to neutralize this compound with other chemicals unless it is part of a validated and approved institutional protocol.[8]

Data Presentation: Disposal Methodologies

The following table summarizes the recommended and non-recommended disposal methods for fluoroquinolone antibiotics like this compound in a laboratory setting.

Disposal MethodRecommendation StatusRationale
Incineration via Licensed Facility Highly Recommended The most effective method for destroying the active pharmaceutical ingredient and preventing environmental release.[7][8]
Landfill Not Recommended Can lead to soil and groundwater contamination.[11]
Sewer/Drain Disposal Strongly Discouraged Contributes to antibiotic resistance and harms aquatic ecosystems as wastewater treatment facilities are generally unable to remove these compounds.[3][5]
Regular Trash Not Recommended Insecure method that can lead to environmental release.[8]
In-Lab Neutralization Not Recommended (without validated protocol) Requires a specific, validated, and approved protocol to ensure complete degradation without producing other hazardous byproducts.[8]

Experimental Protocols

The standard and required procedure for the disposal of this compound is not a laboratory experiment but a waste management process handled by licensed professionals. Research has been conducted on methods like the Electro-Fenton process for the degradation of Grepafloxacin in water, but this is a specialized advanced oxidation process and not a standard laboratory disposal protocol.[12] Therefore, no experimental disposal protocol is provided, as in-laboratory treatment is not recommended.[8][13]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a laboratory environment.

G cluster_start cluster_handling Initial Handling & Assessment cluster_disposal_path Disposal Pathway cluster_prohibited Prohibited Actions start This compound Waste Generated (Pure compound, contaminated labware, solutions) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always no_trash Do NOT Place in Regular Trash start->no_trash no_drain Do NOT Flush Down Drain start->no_drain no_neutralize Do NOT Attempt In-Lab Neutralization start->no_neutralize segregate Segregate as Hazardous Chemical Waste collect Collect in a Labeled, Sealed, Leak-Proof Container segregate->collect ppe->segregate store Store in Designated Secure Area collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs incinerate Professional Disposal: High-Temperature Incineration contact_ehs->incinerate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Grepafloxacin
Reactant of Route 2
Reactant of Route 2
(S)-Grepafloxacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。